molecular formula C2H8IN B1338398 Ethylamine hydriodide CAS No. 506-58-1

Ethylamine hydriodide

Cat. No.: B1338398
CAS No.: 506-58-1
M. Wt: 173 g/mol
InChI Key: XFYICZOIWSBQSK-UHFFFAOYSA-N
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Description

Ethylamine hydriodide is a useful research compound. Its molecular formula is C2H8IN and its molecular weight is 173 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethanamine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.HI/c1-2-3;/h2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYICZOIWSBQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506-58-1
Record name Ethylamine hydriodide
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Record name Ethylamine Hydroiodide
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Record name ETHYLAMINE HYDRIODIDE
Source FDA Global Substance Registration System (GSRS)
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Foundational & Exploratory

An In-Depth Technical Guide to Ethylamine Hydriodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethylamine Hydriodide (CAS Number: 506-58-1), also known as Ethylammonium Iodide (EAI), is the salt formed from the primary amine, ethylamine, and hydroiodic acid. While the parent amine is a gas at room temperature, this crystalline solid form offers superior handling, stability, and dosing accuracy for various chemical applications. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, key applications in materials science and as a potential reagent in pharmaceutical development, and critical safety protocols. This document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this important chemical compound.

Chemical Identity and Physicochemical Properties

This compound is an organic salt with the chemical formula C₂H₇N·HI. Its structure consists of an ethylammonium cation ([CH₃CH₂NH₃]⁺) and an iodide anion (I⁻). The salt is typically a white to light-yellow crystalline powder.[1] A critical characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere; therefore, it must be stored under inert, dry conditions.[1]

The conversion of gaseous ethylamine into a stable, solid salt like the hydriodide is a common strategy in chemical synthesis. This transformation facilitates easier storage, handling, and precise measurement, which is crucial for stoichiometric control in sensitive reactions. The high solubility in water and alcohol further enhances its utility as a reagent in various solvent systems.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 506-58-1[2]
Molecular Formula C₂H₈IN (or C₂H₇N·HI)[2]
Molecular Weight 173.00 g/mol [1]
Appearance White to light yellow powder or crystals[1]
Melting Point 188 - 195 °C[1][2]
Solubility Freely soluble in water and alcohol. Practically insoluble in chloroform and ether.[2]
Density 2.10 g/cm³[2]
Hygroscopicity Hygroscopic[1]
SMILES CCN.I

Synthesis and Manufacturing

The synthesis of this compound is a straightforward acid-base neutralization reaction. The process involves the reaction of ethylamine, a weak base, with hydroiodic acid, a strong acid. The primary challenge in the synthesis is managing the highly exothermic nature of the reaction and handling the volatile and flammable ethylamine precursor.

Synthesis of Ethylamine Precursor

Industrially, ethylamine is produced on a large scale through two primary routes:

  • Reaction of Ethanol and Ammonia: This is the most common method, where ethanol and ammonia react in the presence of an oxide catalyst. This process also co-produces diethylamine and triethylamine, which must be separated.[3]

  • Reductive Amination of Acetaldehyde: Acetaldehyde reacts with ammonia and hydrogen to yield ethylamine.[3]

Preparation of this compound Salt

The conversion to the hydriodide salt is typically performed in a suitable solvent, such as ethanol or diethyl ether, to control the reaction temperature and facilitate the precipitation of the salt.

G cluster_reactants Reactants cluster_process Process cluster_product Final Product Ethylamine Ethylamine (C₂H₅NH₂) in Solvent (e.g., Ethanol) Reaction Controlled Addition & Cooling (Exothermic Neutralization) Ethylamine->Reaction HI Hydroiodic Acid (HI) (aq. or in solvent) HI->Reaction Precipitation Precipitation of Salt (C₂H₅NH₃I) Reaction->Precipitation Isolation Filtration / Centrifugation Precipitation->Isolation Drying Vacuum Drying (Under Inert Gas) Isolation->Drying Product This compound (Crystalline Solid) Drying->Product

Caption: Synthesis workflow for this compound.

Causality: This protocol is designed for laboratory-scale synthesis. The use of an ice bath is critical to dissipate the heat generated during the exothermic acid-base neutralization, preventing the evaporation of volatile ethylamine and ensuring reaction control. The dropwise addition of the acid ensures the reaction does not proceed too quickly.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a known quantity of ethylamine (e.g., 1.0 mol) in anhydrous ethanol (200 mL).

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0-5 °C with gentle stirring.

  • Reaction: Slowly add a stoichiometric equivalent of hydroiodic acid (e.g., 1.0 mol, typically 57% in water) dropwise from the dropping funnel over 1-2 hours. Monitor the internal temperature to ensure it remains below 10 °C.

  • Precipitation: As the reaction proceeds, a white precipitate of this compound will form. After the addition is complete, allow the mixture to stir in the ice bath for an additional hour to ensure complete reaction.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold anhydrous ethanol or diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) for several hours. Store the final product in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

Applications in Research and Development

Materials Science: Perovskite Optoelectronics

The most significant and well-documented application of this compound is as a precursor in the fabrication of perovskite materials for optoelectronic devices.[2] Perovskites are a class of materials with a specific crystal structure (ABX₃) that have shown remarkable efficiency in solar cells and light-emitting diodes (LEDs).

In this context, this compound (EAI) serves as the 'A' site cation source. It is often used in combination with other organic cations like methylammonium iodide (MAI) and inorganic cations like cesium to fine-tune the properties of the resulting perovskite film.

  • Band Gap Tuning: The size of the ethylammonium cation is larger than the methylammonium cation. Incorporating EAI into the perovskite lattice, for example in (EA)ₓ(MA)₁₋ₓPbI₃, can alter the lattice parameters and widen the optical band-gap.[2] This allows researchers to engineer the material to absorb different parts of the solar spectrum or emit light at specific wavelengths.

  • Morphology and Stability: The use of specific organic cations can influence the crystal growth, grain size, and overall morphology of the perovskite thin film. This has profound effects on device performance and long-term stability.

Perovskite cluster_A cluster_B cluster_X cluster_Structure Simplified Perovskite Unit Cell (ABX₃) A Ethylammonium [CH₃CH₂NH₃]⁺ B Lead [Pb]²⁺ A->B Ionic Bonding X Iodide [I]⁻ A->X Stabilizes Structure B->X Forms Octahedra

Caption: Role of Ethylammonium Iodide in a perovskite structure.

Pharmaceutical and Chemical Synthesis

While direct applications of this compound in final drug products are not common, its role as a reagent and intermediate is significant. Ethylamine itself is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[3] For instance, it is an intermediate in the production of the antihypertensive drug guanethidine and the herbicide atrazine.[3]

The hydriodide salt offers a practical advantage in these syntheses. As a stable, crystalline solid, it can be weighed and dispensed with high precision, which is critical for maintaining stoichiometry in multi-step organic syntheses. The iodide anion can also participate in or influence subsequent reactions, although in many cases, the free base is liberated in situ by adding a stronger, non-nucleophilic base just before it is needed. Certain ethylamine derivatives have been investigated for their potential as treatments for neurodegenerative conditions like Parkinson's and Alzheimer's disease.[1]

Safety and Handling

This compound must be handled with appropriate care, consistent with good laboratory practice. The primary hazards are associated with the ethylammonium cation, which can cause irritation, and the potential release of volatile ethylamine or hydroiodic acid upon decomposition or reaction.

Table 2: GHS Hazard Classification Note: This data is synthesized from information available for ethylamine and its hydrochloride salt, as a specific, comprehensive SDS for the hydriodide is not widely available.

Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4]

Storage and Stability
  • Conditions to Avoid: Avoid exposure to moisture, heat, and incompatible materials (e.g., strong oxidizing agents, strong bases).

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][4] Due to its hygroscopic nature, storage in a desiccator or under an inert gas atmosphere is recommended for long-term stability.[1]

First Aid Measures
  • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved from [Link]

  • PubChem. (n.d.). Ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Algenome Shop. (n.d.). Ethylamine Hydroiodide - 5g. Retrieved from [Link]

  • Google Patents. (n.d.). US6214859B1 - Ethylamine derivatives.

Sources

ethylamine hydriodide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethylamine Hydriodide: Properties, Structure, and Synthesis

Abstract

This compound, also known as ethylammonium iodide (EAI), is an organic salt of increasing importance, primarily recognized for its role as a precursor and additive in the fabrication of perovskite-based optoelectronic devices. Its properties influence crystal growth, morphology, and stability of perovskite films, making a thorough understanding of its chemical and physical characteristics essential for materials science and semiconductor research. This guide provides a comprehensive overview of the fundamental properties, molecular and structural features, a detailed synthesis protocol, and the key spectroscopic characteristics of this compound, grounded in established chemical principles and supported by authoritative references.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 506-58-1[1]
Molecular Formula C₂H₈IN[1]
Molecular Weight 173.00 g/mol [1]
Appearance White to light-yellow crystalline powder[1][2]
Melting Point 193 °C[1]
Solubility (Water) Highly soluble. For comparison, the analogous salt ammonium iodide has a solubility of 172.3 g/100 mL at 20 °C.[2][3]
Solubility (Organic) Highly soluble in ethanol, DMF, DMSO.[2]

Molecular and Crystal Structure

The structure of this compound is defined by the ionic bond between the ethylammonium cation and the iodide anion. The positive charge is localized on the ammonium group, which is formed by the protonation of the ethylamine's primary amine.

Caption: Ionic structure of this compound.

Crystal Structure Insights

As of the date of this guide, a definitive crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, analysis of related compounds, such as tetraethylammonium iodide, reveals a distorted wurtzite lattice structure.[4] It is reasonable to infer that this compound forms a well-defined crystalline lattice, the precise parameters of which remain a subject for future crystallographic studies. The primary interactions governing the solid state are the strong electrostatic forces between the ethylammonium cations and iodide anions, supplemented by hydrogen bonding from the -NH₃⁺ group.

Synthesis of this compound: A Validated Protocol

The synthesis of alkylammonium halides is a standard acid-base neutralization reaction. The following protocol is adapted from established procedures for analogous compounds, such as methylammonium iodide and octylammonium iodide, and represents a reliable method for producing high-purity this compound.[5][6]

Causality: The reaction is a highly exothermic acid-base neutralization. Performing the addition of the strong acid at 0 °C is critical to control the reaction rate, manage heat evolution, and prevent potential side reactions or degradation of the amine. The subsequent purification by recrystallization is necessary to remove any unreacted starting materials or byproducts, yielding a high-purity crystalline solid suitable for sensitive applications like perovskite fabrication.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • Ethylamine solution (e.g., 70% in water or anhydrous)

  • Hydroiodic acid (HI, 57 wt% in water, stabilized)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve a calculated amount of ethylamine solution in ethanol. Place the flask in an ice bath and allow it to cool to 0 °C with stirring.

  • Acid Addition: Slowly add a stoichiometric equivalent (1:1 molar ratio) of hydroiodic acid dropwise to the stirred ethylamine solution using a dropping funnel over a period of 1-2 hours. Critical Step: Maintain the temperature of the reaction mixture at or below 5 °C throughout the addition to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

  • Solvent Removal: Remove the solvent in vacuo using a rotary evaporator at a bath temperature of approximately 50-60 °C. This will yield a solid or semi-solid crude product, which may be off-white or yellowish.

  • Purification by Recrystallization: a. Dissolve the crude product in a minimal amount of hot ethanol. b. Slowly add diethyl ether to the warm solution until it becomes cloudy, indicating the onset of precipitation. c. Allow the solution to cool slowly to room temperature, and then place it in a freezer (-20 °C) for several hours to maximize crystal formation.

  • Isolation and Drying: Collect the resulting white crystals by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities. Dry the purified this compound under high vacuum for 24 hours. Store the final product in a desiccator or glovebox.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a critical tool for confirming the structure and purity. In a solvent like DMSO-d₆, the following resonances are expected:

  • -CH₃ (Methyl Protons): A triplet, integrating to 3H, is expected around 1.1-1.3 ppm . The splitting into a triplet is due to coupling with the adjacent methylene (-CH₂-) protons.

  • -CH₂- (Methylene Protons): A quartet, integrating to 2H, is expected around 2.8-3.0 ppm . This downfield shift relative to a simple alkane is due to the electron-withdrawing effect of the adjacent ammonium group. The splitting into a quartet is due to coupling with the methyl (-CH₃) protons.

  • -NH₃⁺ (Ammonium Protons): A broad singlet, integrating to 3H, is expected in the region of 7.0-8.5 ppm . The chemical shift and broadness of this peak are highly sensitive to solvent, concentration, and hydrogen bonding.[7] In some cases, this peak may appear as a triplet due to coupling with the adjacent methylene protons, but this is often broadened to a singlet by quadrupole effects of the ¹⁴N nucleus and chemical exchange.

Fourier-Transform Infrared (FTIR) Spectroscopy

The formation of the ammonium salt from the primary amine results in distinct changes in the IR spectrum. Key characteristic absorption bands include:

  • N-H Stretching: A very broad and strong absorption band is expected in the 2800-3200 cm⁻¹ region. This is characteristic of the N-H stretching vibrations in an ammonium salt (R-NH₃⁺) and is significantly broadened due to strong hydrogen bonding in the crystal lattice. This band often overlaps with the C-H stretching vibrations.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group will appear as sharp peaks around 2900-3000 cm⁻¹ , often superimposed on the broad N-H stretch.

  • N-H Bending (Asymmetric): A strong band is expected around 1570-1610 cm⁻¹ , corresponding to the asymmetric bending (scissoring) mode of the -NH₃⁺ group.

  • C-N Stretching: The C-N stretching vibration is expected in the fingerprint region, typically around 1000-1200 cm⁻¹ .

Applications in Research and Development

The primary application for high-purity this compound is in the field of materials science, specifically for perovskite photovoltaics. It is used as an additive or as a primary component in mixed-cation perovskite formulations.

Mechanism of Action in Perovskites:

  • Band-Gap Tuning: The size of the A-site cation (in the ABX₃ perovskite structure) affects the lattice parameters and the overlap of atomic orbitals. Substituting or adding ethylammonium in place of the smaller methylammonium can widen the optical band-gap.[1]

  • Stability Enhancement: The incorporation of different cations can improve the structural and environmental stability of the perovskite film, a critical challenge for the commercialization of perovskite solar cells.[9]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Due to its hygroscopic nature, storage in a desiccator or an inert atmosphere (e.g., in a glovebox) is recommended for maintaining high purity.

References

  • Wait, E., & Powell, H. M. (1958). The crystal and molecular structure of tetraethylammonium iodide. Journal of the Chemical Society (Resumed), 1872. Available at: [Link]

  • Perry, D. L. (2011). Handbook of Inorganic Compounds (2nd ed.). CRC Press.
  • Nitta, I. (2008). On the Crystal Structure of Tetra-ethyl Ammonium Iodide. ResearchGate. Available at: [Link]

  • Hsu, H. et al. (2015). High-performance and high-durability perovskite photovoltaic devices prepared using ethylammonium iodide as an additive. Journal of Materials Chemistry A, 3, 9271-9277. Available at: [Link]

  • Aharon, S. et al. (2016). Deciphering the Role of Impurities in Methylammonium Iodide and Their Impact on the Performance of Perovskite Solar Cells. Advanced Materials Interfaces. Available at: [Link]

  • Lee, M. M. et al. (2012). Efficient Hybrid Solar Cells Based on Meso-Superstructured Organometal Halide Perovskites. Science, 338(6107), 643-647. (Protocol described within supplementary materials, analogous synthesis for MAI). Available at: [Link]

  • Kubicki, D. J. et al. (2017). New Synthetic Route of Ultrapure Alkylammonium Iodides for Perovskite Thin Films of Superior Optoelectronic Properties. ResearchGate. Available at: [Link]

  • Jana, A. (2017). Response to "How to prepare octylammonium iodide". ResearchGate. Available at: [Link]

  • Glaser, T. et al. (2019). Quantifying the Composition of Methylammonium Lead Iodide Perovskite Thin Films with Infrared Spectroscopy. The Journal of Physical Chemistry C, 123(36), 21959-21967. Available at: [Link]

  • Filippov, A. et al. (2020). Temperature dependence of 1H NMR chemical shifts and diffusivity of confined ethylammonium nitrate ionic liquid. Magnetic Resonance Imaging, 74, 84-89. Available at: [Link]

  • PubChem. (n.d.). Ethylamine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved January 18, 2026, from [Link]

  • Vervoorts, P. et al. (2020). Degradation of the Formamidinium Cation and the Quantification of the Formamidinium–Methylammonium Ratio in Lead Iodide Hybrid Perovskites by Nuclear Magnetic Resonance Spectroscopy. The Journal of Physical Chemistry C, 124(31), 16971-16980. Available at: [Link]

  • Gelin, M. F. et al. (2017). Vibrational spectra of methylammonium iodide and formamidinium iodide in a wide temperature range. ResearchGate. Available at: [Link]

  • Materials Project. (n.d.). Methylammonium lead iodide. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Ammonium iodide. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Ethylamine Hydriodide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its utility and application. For ethylamine hydriodide (also known as ethylammonium iodide), a compound of increasing interest in areas such as perovskite solar cells and as a reagent in organic synthesis, a comprehensive understanding of its solubility profile is paramount. This guide provides an in-depth exploration of the solubility of this compound across a spectrum of solvent classes. Beyond a mere compilation of data, this document delves into the fundamental principles governing its dissolution, offering field-proven insights into experimental determination and the causality behind its behavior. It is designed to be a self-validating system of knowledge, empowering researchers and drug development professionals to make informed decisions in their laboratory work.

The Molecular Profile of this compound: A Prelude to its Solubility

This compound (C₂H₅NH₃I) is an ionic salt formed from the protonation of the weak base ethylamine by hydroiodic acid. Its structure, consisting of the ethylammonium cation ([CH₃CH₂NH₃]⁺) and the iodide anion (I⁻), is the primary determinant of its solubility characteristics. The ethylammonium cation possesses a polar, charged ammonium group capable of hydrogen bonding, attached to a small, nonpolar ethyl group. The iodide anion is a large, soft, and highly polarizable anion. The interplay of these features dictates the compound's interaction with various solvents.

Solubility Profile: A Qualitative and Quantitative Overview

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsObserved Solubility
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH)Highly Soluble / Freely Soluble[1][2]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly Soluble[1]
Nonpolar Aprotic Chloroform (CHCl₃), Diethyl Ether (Et₂O)Practically Insoluble[2]
Nonpolar Toluene, HexaneExpected to be Insoluble

This observed pattern aligns with the fundamental chemical principle of "like dissolves like."[3] The high solubility in polar solvents is a direct consequence of the strong intermolecular forces that can be established between the ions of this compound and the solvent molecules.

The Science of Solvation: Unpacking the "Why"

The dissolution of an ionic compound like this compound is a thermodynamic process governed by the change in Gibbs free energy (ΔG). This process can be conceptually broken down into two main steps: the breaking of the ionic lattice (endothermic) and the solvation of the resulting ions (exothermic).

The Dominance of Polar Protic Solvents

In polar protic solvents such as water and ethanol, the high solubility of this compound is driven by several key interactions:

  • Ion-Dipole Interactions: The positive pole of the solvent's dipole (the hydrogen atoms in water's O-H bonds or ethanol's O-H bond) is strongly attracted to the iodide anion. Simultaneously, the negative pole (the oxygen atom) is attracted to the ethylammonium cation.

  • Hydrogen Bonding: The hydrogen atoms on the -NH₃⁺ group of the ethylammonium cation are excellent hydrogen bond donors, readily interacting with the lone pairs on the oxygen atoms of water or ethanol.[4]

  • Dielectric Constant: Polar protic solvents have high dielectric constants, which effectively reduces the electrostatic attraction between the ethylammonium and iodide ions, facilitating their separation and dissolution.

Figure 1: Dissolution process of this compound in a polar protic solvent.

Strong Interactions with Polar Aprotic Solvents

Polar aprotic solvents like DMF and DMSO are also effective at dissolving this compound. While they lack the ability to donate hydrogen bonds, their large dipole moments allow for strong ion-dipole interactions with both the cation and the anion. The negative end of the dipole (the oxygen atom in both DMF and DMSO) strongly solvates the ethylammonium cation, while the positive end (distributed over the rest of the molecule) interacts with the iodide anion.

The Immiscibility with Nonpolar Solvents

The insolubility of this compound in nonpolar solvents like chloroform and ether is a direct result of the mismatch in intermolecular forces. Nonpolar solvents primarily interact through weak London dispersion forces. These forces are insufficient to overcome the strong electrostatic attractions holding the ethylammonium and iodide ions together in the crystal lattice. Furthermore, the energy penalty of disrupting the solvent-solvent interactions to create a cavity for the ions is not compensated by strong solute-solvent interactions.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of published quantitative data, researchers will often need to determine the solubility of this compound experimentally. The following protocols provide a robust framework for obtaining reliable and reproducible results.

The Shake-Flask Method for Equilibrium Solubility

This is the gold-standard method for determining the equilibrium solubility of a solid in a liquid.

Protocol:

  • Preparation: Add an excess amount of finely powdered this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker bath or magnetic stirrer can be used.

  • Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the excess solid has settled. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred. A filtered syringe is recommended.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique. Options include:

    • Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid. This is a simple but potentially less accurate method.

    • Spectrophotometry: If the compound has a suitable chromophore, UV-Vis spectroscopy can be used to determine the concentration by comparing the absorbance to a standard curve.

    • Titration: The concentration of the iodide ion can be determined by titration with a standardized solution of silver nitrate.

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining concentration, especially if impurities are a concern.

  • Calculation: Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Shake_Flask_Method Start Start: Excess this compound + Solvent Equilibration Equilibration (Constant Temperature & Agitation) Start->Equilibration Phase_Separation Phase Separation (Settling/Centrifugation) Equilibration->Phase_Separation Sampling Sampling of Supernatant Phase_Separation->Sampling Analysis Quantitative Analysis (e.g., HPLC, Titration) Sampling->Analysis Result Result: Equilibrium Solubility Analysis->Result

Figure 2: Workflow for the shake-flask method of solubility determination.

Factors Influencing Experimental Accuracy

To ensure the trustworthiness of the obtained solubility data, the following factors must be carefully controlled:

  • Temperature: Solubility is highly temperature-dependent. Maintain a constant and accurately measured temperature throughout the experiment.

  • Purity of Solute and Solvent: Impurities can significantly affect solubility. Use high-purity reagents.

  • Equilibration Time: Ensure sufficient time is allowed for the system to reach equilibrium. This can be verified by taking samples at different time points until the concentration remains constant.

  • pH of the Solution: For protic solvents, the pH can influence the protonation state of the amine and thus its solubility. Buffer the solution if necessary.

Conclusion: From Fundamental Principles to Practical Application

The solubility of this compound is a classic example of how fundamental principles of intermolecular forces and thermodynamics dictate the behavior of a compound in different chemical environments. Its high solubility in polar solvents is a direct result of strong ion-dipole interactions and, in the case of protic solvents, hydrogen bonding. Conversely, its insolubility in nonpolar solvents highlights the inability of weak dispersion forces to overcome the compound's lattice energy. For researchers and professionals in drug development and materials science, a firm grasp of these principles, coupled with robust experimental techniques, is essential for leveraging the full potential of this compound in their work. This guide provides the necessary framework for achieving that understanding and for generating reliable, in-house solubility data where published values are lacking.

References

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An In-depth Technical Guide to the Safe Handling of Ethylamine Hydriodide in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethylamine hydriodide (CAS 506-58-1), the salt formed from the reaction of ethylamine and hydroiodic acid, is a valuable precursor in various chemical syntheses.[1] Its applications can be found in the fabrication of perovskites for photovoltaic applications, highlighting its importance in materials science and renewable energy research.[1] While its utility is significant, the safe handling of this compound is paramount, as its properties are intrinsically linked to its constituent parts: the volatile, flammable, and corrosive ethylamine, and the strong acid, hydroiodic acid. This guide provides a comprehensive overview of the safety and handling of this compound for researchers, scientists, and drug development professionals. It is designed to foster a culture of safety by not only outlining procedures but also explaining the scientific rationale behind them.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The primary hazards stem from the properties of ethylamine, which can be liberated from the salt.

Health Hazards

This compound is classified as a substance that causes skin and serious eye irritation.[2][3] Contact with the skin can lead to irritation, and prolonged exposure may cause more severe effects.[4] The most significant risk to the eyes is serious irritation, which necessitates immediate and thorough rinsing if contact occurs.[2][3]

Inhalation of ethylamine vapors, which can be released from the salt, may cause respiratory irritation.[5][6] Symptoms can include coughing, shortness of breath, and a burning sensation in the throat.[5][6] Ethylamine is harmful if inhaled.[5][6]

Ingestion of this compound can be harmful.[7][8] Ingestion of ethylamine can cause severe burns to the mouth and stomach.[9]

Physicochemical Hazards

While this compound itself is a solid, the parent compound, ethylamine, is an extremely flammable gas or liquid with a low flash point.[4][5][9] Therefore, conditions that could lead to the decomposition of this compound and the release of ethylamine must be carefully controlled. Sources of ignition such as open flames, sparks, and hot surfaces must be strictly avoided in areas where this compound is handled or stored.[4][5]

Chemical Reactivity and Incompatibilities

Ethylamine is a base and will react exothermically with acids.[9][10][11] It also reacts vigorously with oxidizing agents.[9][11][12] this compound should be stored away from strong acids and oxidizers.[10] Incompatible materials also include nitrates, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[4][9][11] Contact with strong reducing agents, such as hydrides, can generate flammable hydrogen gas.[9][10]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for the safe handling of this compound. This includes engineering controls, administrative controls, and the use of appropriate personal protective equipment (PPE).

Engineering Controls

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][13] This is crucial to minimize the inhalation of any liberated ethylamine vapors.

Grounding: All equipment used when handling the product must be grounded to prevent the buildup of static electricity, which could serve as an ignition source.[4][10]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.[4][14]To protect against serious eye irritation from dust particles or splashes.[2][3]
Hand Protection Wear protective gloves. The specific glove material should be chosen based on its resistance to both ethylamine and iodide compounds.[2][3][4]To prevent skin irritation and potential absorption.[2][4]
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[4][9]To protect the skin from irritation and contamination.[2][4]
Respiratory Protection In situations where ventilation is inadequate or there is a risk of significant inhalation exposure, a NIOSH-approved respirator may be necessary.[4]To prevent respiratory tract irritation from ethylamine vapors.[5][6]
Hygiene Practices

Always wash hands thoroughly after handling this compound, even if gloves were worn.[2][13] Do not eat, drink, or smoke in laboratory areas where this chemical is used.[15]

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical to minimizing risks.

Handling
  • Avoid dust formation: Handle this compound carefully to avoid generating dust.[13]

  • Use in a well-ventilated area: Always handle this compound in a chemical fume hood.[4][13]

  • Prevent contact: Avoid contact with skin, eyes, and clothing.[4][13]

  • Grounding and bonding: For transfers of significant quantities, ensure containers are bonded and grounded.[4][10]

  • Avoid ignition sources: Keep away from heat, sparks, and open flames.[4][5]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[10][13]

  • Temperature: Store in a cool place.[4][10] Refrigeration may be recommended.[4]

  • Incompatibilities: Store separately from acids, oxidants, and other incompatible materials.[4][10]

  • Security: For larger quantities, consider storing in a locked cabinet.[4]

Emergency Procedures

Preparedness for emergencies is a key component of laboratory safety.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][3][16]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[2][3][16]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[2][6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Spill Response

For a minor spill of this compound solid:

  • Alert others: Notify personnel in the immediate area of the spill.[17]

  • Don PPE: Put on appropriate personal protective equipment, including gloves, goggles, and a lab coat.[17]

  • Containment: If it is a powder, carefully sweep it up to avoid creating dust.[13] For a solution, create a dike around the spill with an inert absorbent material.[17][18]

  • Cleanup: Carefully scoop the swept solid or the absorbent material into a suitable container for disposal.[17]

  • Decontamination: Wash the spill area with soap and water.[17]

  • Waste Disposal: Label the container with the waste material and dispose of it as hazardous waste according to institutional and local regulations.[17]

For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's emergency response team.[18][19]

Firefighting Measures

In the event of a fire involving this compound, the primary concern will be the potential release of flammable and toxic ethylamine vapors and other hazardous combustion products like nitrogen oxides, carbon monoxide, and carbon dioxide.[13]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][14]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][13]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containers: Dispose of in suitable, closed containers.[13]

  • Regulations: Disposal must be in accordance with all applicable federal, state, and local regulations.[5][10]

  • Professional Service: It is recommended to contact a licensed professional waste disposal service.[10]

Visualizing Safety Workflows

Experimental Workflow for Safe Handling

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid in Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose as Hazardous Waste cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: A stepwise workflow for the safe handling of this compound.

Decision Tree for Spill Response

G This compound Spill Response spill Spill Occurs assess Assess Spill Size and Location spill->assess minor Minor Spill? assess->minor cleanup Proceed with Lab Cleanup Procedure minor->cleanup Yes evacuate Evacuate Area Contact EHS minor->evacuate No ppe Don PPE cleanup->ppe contain Contain Spill ppe->contain collect Collect Waste contain->collect decon Decontaminate Area collect->decon dispose Dispose of Waste decon->dispose

Caption: A decision tree for responding to an this compound spill.

Conclusion

This compound is a compound with significant utility in modern chemical research. However, its safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles of risk assessment, exposure control, and emergency preparedness into all laboratory activities involving this compound, researchers can mitigate the associated risks and ensure a safe working environment. This guide serves as a foundational resource to support those goals, but it is incumbent upon each user to consult the most up-to-date Safety Data Sheet and their institution's specific safety policies before commencing work.

References

  • Ethylamine | C2H5NH2 | CID 6341 - PubChem - NIH. (n.d.). PubChem. [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 506-58-1 Name: Ethylamine Hydroiodide - XiXisys. (n.d.). XiXisys. [Link]

  • MATERIAL SAFETY DATA SHEET - Bio. (2009, November 18). Bio-Rad. [Link]

  • Ethylamine Hydroiodide Safety Data Sheets(SDS) lookchem. (n.d.). LookChem. [Link]

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  • material safety data sheet - ethylamine solution 70% - Oxford Lab Fine Chem LLP. (n.d.). Oxford Lab Fine Chem LLP. [Link]

  • ETHYLAMINE SOLUTION FOR SYNTHESIS MSDS | CAS 75-04-7 MSDS - Loba Chemie. (2016, June 1). Loba Chemie. [Link]

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An In-depth Technical Guide to the Crystal Structure of Ethylamine Hydriodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional arrangement of ions in a crystal lattice is a critical determinant of a material's bulk properties, including its stability, solubility, and electronic characteristics. For active pharmaceutical ingredients (APIs) and other specialty chemicals, the formation of salts, such as hydrohalides, is a common strategy to improve these properties. This guide provides a comprehensive technical overview of the crystal structure of ethylamine hydriodide (CH₃CH₂NH₃⁺I⁻), a simple yet fundamental organic salt. Due to the limited availability of its published crystal structure in public databases, this paper will use the well-characterized crystal structure of its close analogue, methylammonium iodide (CH₃NH₃⁺I⁻), as a primary illustrative model. We will detail the synthesis and crystallization, the definitive technique of single-crystal X-ray diffraction for structural elucidation, and an in-depth analysis of the expected ionic packing and hydrogen bonding networks that define the crystalline state. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the principles governing the solid-state chemistry of organic ammonium halides.

Introduction

Ethylamine (CH₃CH₂NH₂) is a primary aliphatic amine that serves as a crucial building block in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and polymers.[1] Like other amines, it is basic and readily reacts with acids to form salts. The formation of these salts, particularly with hydrohalic acids, is a cornerstone of pharmaceutical development, as it can significantly enhance the aqueous solubility, stability, and bioavailability of an API.

This compound, the salt formed from the reaction of ethylamine with hydroiodic acid, consists of the ethylammonium (CH₃CH₂NH₃⁺) cation and the iodide (I⁻) anion. The solid-state arrangement of these ions, or the crystal structure, is dictated by a delicate balance of electrostatic forces, van der Waals interactions, and, most critically, hydrogen bonding. The N⁺-H donors of the ethylammonium cation form strong hydrogen bonds with the iodide anion acceptor, creating a robust, three-dimensional lattice. Understanding this architecture is paramount for predicting and controlling the material's physicochemical properties.

While the crystal structures of many simple organic salts are well-documented, a definitive, publicly accessible single-crystal X-ray diffraction study for this compound is not readily found. Therefore, to provide a scientifically rigorous and illustrative guide, we will leverage the known crystallographic data of methylammonium iodide (MAI) .[2] The substitution of a methyl for an ethyl group represents a minimal structural change, allowing the fundamental principles of synthesis, analysis, and the dominant N⁺-H···I⁻ hydrogen bonding interactions to be accurately described and visualized.

Physicochemical Properties

A baseline understanding of the properties of the parent amine and its salt is essential.

PropertyEthylamine (Parent)This compound (Salt)
Chemical Formula C₂H₇NC₂H₈IN
Molecular Weight 45.08 g/mol 173.00 g/mol
Appearance Colorless gas or liquidExpected to be a white or off-white crystalline solid
Boiling/Melting Point BP: 16.6 °CMP: 193 °C
Solubility Miscible in waterExpected to be highly soluble in water
CAS Number 75-04-7506-58-1

Synthesis and Single-Crystal Growth

The preparation of high-quality single crystals suitable for X-ray diffraction is the foundational experimental step. The process involves two key stages: synthesis of the salt and its subsequent crystallization.

The synthesis is a straightforward acid-base neutralization reaction. The causality behind the choice of reagents and conditions is to ensure a complete reaction while minimizing impurities and side reactions.

Protocol:

  • Reagent Preparation: Prepare a solution of ethylamine (e.g., 70% in water) and a solution of hydroiodic acid (e.g., 57 wt. % in water).

  • Reaction: In a flask placed in an ice bath (to manage the exothermic reaction), slowly add the hydroiodic acid solution dropwise to the stirring ethylamine solution until the pH is neutral (~7.0).

  • Isolation: Remove the solvent (water) using a rotary evaporator. The resulting solid is crude this compound.

  • Purification: Wash the crude product with a solvent in which the salt is sparingly soluble, such as diethyl ether, to remove any unreacted starting materials. Dry the purified white powder under vacuum.

The goal of crystallization is to allow the ions to arrange themselves into a highly ordered lattice slowly. The choice of solvent is critical; it must dissolve the salt sufficiently but also be volatile enough to evaporate over a period of days to weeks.

Protocol:

  • Solution Preparation: Prepare a saturated solution of the synthesized this compound in a suitable solvent, such as ethanol or a mixture of ethanol and acetonitrile. Gentle heating can be used to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm) into a clean crystallizing dish or vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a perforated cap or parafilm with pinholes. This restricts the rate of solvent evaporation, which is the key to growing large, high-quality single crystals rather than a polycrystalline powder.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days or weeks, as the solvent slowly evaporates, single crystals should form.

  • Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) are observed, carefully harvest them from the mother liquor.

G cluster_synthesis Synthesis cluster_crystal Crystallization s1 React Ethylamine with Hydroiodic Acid s2 Rotary Evaporation to Remove Solvent s1->s2 s3 Wash with Diethyl Ether & Dry Under Vacuum s2->s3 c1 Prepare Saturated Solution in Ethanol s3->c1 Purified Powder c2 Hot Filtration (0.22 µm filter) c1->c2 c3 Slow Evaporation in Vibration-Free Area c2->c3 c4 Harvest Single Crystals c3->c4

Workflow for the synthesis and crystallization of this compound.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique relies on the principle that a crystal lattice will diffract an incident X-ray beam in a unique pattern, from which the crystal structure can be determined.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to reduce thermal motion of the atoms, resulting in a sharper diffraction pattern. The crystal is rotated in a monochromatic X-ray beam, and thousands of diffraction intensities are collected by a detector.

  • Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and the symmetry (space group) of the crystal. Initial phases for the structure factors are calculated, leading to an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters until the calculated diffraction pattern best matches the observed pattern. The quality of the final model is assessed by metrics such as the R-factor (residual factor), where a lower value indicates a better fit.

G d1 Mount Single Crystal on Goniometer d2 Collect Diffraction Data (X-ray Diffractometer, 100 K) d1->d2 d3 Determine Unit Cell & Space Group d2->d3 d4 Solve Structure (Generate Electron Density Map) d3->d4 d5 Refine Atomic Model (Minimize R-factor) d4->d5 d6 Final Structure Validation & Analysis (CIF File) d5->d6

General workflow for single-crystal X-ray diffraction (SC-XRD) analysis.

Crystallographic Data and Structural Analysis (Model System: Methylammonium Iodide)

ParameterMethylammonium Iodide (MAI)[2]
Formula CH₆IN
Crystal System Tetragonal
Space Group P 4/n m m
Unit Cell a, b 5.124 Å
Unit Cell c 9.039 Å
Unit Cell α, β, γ 90°, 90°, 90°
Volume 237.1 ų
Z (Formula units/cell) 2
Data Source Crystallography Open Database (COD) ID 8000325
  • Ionic Packing: The structure consists of methylammonium (CH₃NH₃⁺) cations and iodide (I⁻) anions. In the tetragonal unit cell, these ions are arranged in a highly ordered, repeating pattern. The packing is primarily governed by the need to balance electrostatic charges and to accommodate the hydrogen bonding network.

  • Hydrogen Bonding Network: The most significant intermolecular interaction stabilizing the crystal lattice is the hydrogen bonding between the ammonium group of the cation and the iodide anion. The three acidic protons on the nitrogen atom (N⁺-H) act as hydrogen bond donors, while the large, electron-rich iodide anion acts as the acceptor. This results in a network of N⁺-H···I⁻ interactions that link the cations and anions into a cohesive three-dimensional structure.

  • Implications for this compound: The crystal structure of this compound is expected to be dominated by the same N⁺-H···I⁻ hydrogen bonding. However, the presence of the larger ethyl group (CH₃CH₂-) in place of the methyl group (CH₃-) would have two primary effects:

    • Increased Unit Cell Volume: The larger steric bulk of the ethyl group will require more space, leading to a larger unit cell volume.

    • Potential Change in Symmetry: The less symmetric ethyl group may lead to a crystal structure with lower symmetry (e.g., orthorhombic or monoclinic) compared to the tetragonal system of MAI, as packing the bulkier groups efficiently might require a less symmetrical arrangement.

Model of N-H···I⁻ hydrogen bonds in an alkylammonium iodide salt.

Conclusion

The crystal structure of this compound, like other organic ammonium halides, is fundamentally defined by a robust network of N⁺-H···I⁻ hydrogen bonds that directs the three-dimensional packing of the constituent ions. This guide has outlined the essential experimental workflow, from synthesis and crystallization to definitive structural analysis by single-crystal X-ray diffraction. By using the well-characterized structure of methylammonium iodide as a model, we have elucidated the key structural features expected for this compound. The primary difference would arise from the increased steric demand of the ethyl group, which would likely result in a larger unit cell and potentially a lower crystal symmetry. For professionals in drug development and materials science, a thorough understanding of these solid-state interactions is critical for controlling and optimizing the physical properties of crystalline materials.

References

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ethylamine hydriodide as a precursor for 2D perovskites

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethylamine Hydriodide as a Precursor for 2D Perovskites

Abstract

Two-dimensional (2D) Ruddlesden-Popper perovskites have emerged as a class of materials with exceptional stability and tunable optoelectronic properties, addressing key limitations of their 3D counterparts.[1][2] The selection of the organic spacer cation is a critical determinant of the resulting material's structure and function. This technical guide provides an in-depth examination of this compound (EAHI), also known as ethylammonium iodide (EAI), a foundational precursor for forming highly stable and efficient 2D perovskites. We will explore the synthesis and properties of EAHI, its role in the formation of 2D perovskite crystal structures, and the subsequent impact on the material's optoelectronic characteristics and stability. This document serves as a comprehensive resource for researchers and engineers, offering both theoretical understanding and practical, field-proven protocols for the synthesis and fabrication of ethylamine-based 2D perovskites.

Introduction: The Pivotal Role of Organic Spacers in 2D Perovskites

Three-dimensional (3D) organic-inorganic hybrid perovskites have demonstrated remarkable power conversion efficiencies (PCEs) in photovoltaic applications.[1] However, their long-term operational stability remains a significant hurdle for commercialization, primarily due to their susceptibility to moisture, heat, and light-induced degradation.[2] The introduction of large, bulky organic cations to create 2D and quasi-2D perovskite structures has proven to be an effective strategy to overcome these stability issues.[1][2]

These large organic cations, often referred to as "spacers," insert between the inorganic lead-halide octahedral layers, forming a quantum well-like structure.[3] This dimensional reduction not only enhances environmental stability due to the hydrophobic nature of the organic spacers but also allows for fine-tuning of the material's electronic and optical properties through quantum and dielectric confinement.[4][5] The choice of the organic spacer is therefore a critical decision in the design of 2D perovskite materials, influencing everything from crystal structure and film morphology to carrier dynamics and device performance.[6][7] this compound, a simple yet effective precursor, provides the ethylammonium (EA⁺) cation, which serves as a canonical spacer for creating robust 2D perovskite systems.

This compound (EAHI): Core Properties and Synthesis

This compound (CH₃CH₂NH₃I) is the salt formed from the reaction of ethylamine and hydroiodic acid. The resulting ethylammonium cation is one of the smallest and most fundamental organic spacers used in Ruddlesden-Popper phase perovskites.

Physicochemical Properties

Understanding the properties of the precursor is essential for controlling the synthesis of the final perovskite material. Ethylamine is a colorless gas with a strong ammonia-like odor, and it is highly soluble in water and ethanol.[8][9][10] The properties of the salt, EAHI, are critical for its use in perovskite precursor solutions.

PropertyValueSource
Chemical Formula C₂H₈INPubChem
Molecular Weight 173.04 g/mol PubChem
Appearance White to off-white crystalline solidGeneral Knowledge
Solubility Soluble in polar solvents like DMF, DMSO, GBLGeneral Knowledge
Cation Ethylammonium (CH₃CH₂NH₃⁺)-
Anion Iodide (I⁻)-
Synthesis of this compound

The synthesis of high-purity EAHI is a prerequisite for fabricating high-quality perovskite films. The most common laboratory-scale method is a simple acid-base neutralization reaction.

Causality Behind the Protocol: This reaction leverages the basicity of the amine group on ethylamine and the strong acidic nature of hydroiodic acid.[9] The reaction is typically performed in an ice bath to control the significant exothermicity of the neutralization, preventing solvent evaporation and potential side reactions. The use of a rotary evaporator for solvent removal is crucial for obtaining a dry, crystalline product without thermal degradation. Recrystallization is a critical purification step to remove unreacted starting materials and byproducts, ensuring the high purity required for optoelectronic applications.

Experimental Protocol: Synthesis of this compound

  • Preparation: In a 250 mL round-bottom flask, dissolve 10 g of ethylamine (70% solution in water) in 100 mL of ethanol. Place the flask in an ice bath and stir with a magnetic stir bar.

  • Reaction: Slowly add a stoichiometric equivalent of hydroiodic acid (57 wt% in water) dropwise to the ethylamine solution while stirring vigorously. Monitor the pH to ensure it reaches neutral (~7.0).

  • Solvent Removal: Once the reaction is complete, remove the solvent using a rotary evaporator at 50-60°C until a white precipitate forms.

  • Purification (Recrystallization):

    • Wash the resulting solid with diethyl ether to remove non-polar impurities.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (or ice bath) to induce crystallization.

    • Collect the white crystals by vacuum filtration.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C for at least 12 hours to remove any residual solvent. Store the final product in a desiccator or glovebox.

Workflow Diagram: Synthesis of EAHI

EAHI_Synthesis start Start dissolve Dissolve Ethylamine in Ethanol start->dissolve react Add Hydroiodic Acid (Ice Bath, Stirring) dissolve->react Neutralization evaporate Rotary Evaporation to Precipitate Solid react->evaporate wash Wash with Diethyl Ether evaporate->wash recrystallize Recrystallize from Ethanol wash->recrystallize Purification filter Vacuum Filtration recrystallize->filter dry Vacuum Oven Drying filter->dry end Pure EAHI dry->end

Caption: Workflow for the laboratory synthesis and purification of this compound (EAHI).

Formation of 2D Perovskites with Ethylammonium Spacers

The ethylammonium (EA⁺) cation acts as the spacer in the formation of 2D Ruddlesden-Popper (RP) phase perovskites, which have the general formula (A')₂(A)ₙ₋₁BₙX₃ₙ₊₁. In the simplest case where EAHI is the sole organic precursor used with lead iodide (PbI₂), a pure 2D structure (n=1) is formed: (EA)₂PbI₄.

Mechanism of Formation: The formation of the 2D structure is driven by the self-assembly of the components in the precursor solution. The bulky EA⁺ cations are too large to fit into the A-site of a 3D perovskite lattice. Instead, they coordinate to the surface of the inorganic [PbI₆]⁴⁻ octahedral layers through hydrogen bonds between the ammonium group (-NH₃⁺) and the iodide ions.[3] This arrangement results in insulating organic layers that sandwich the semiconducting inorganic layers, creating a natural quantum well structure.

Caption: Role of EAHI in the formation of a layered 2D perovskite structure.

Impact on Optoelectronic Properties and Stability

The incorporation of ethylammonium as a spacer cation has profound effects on the material's properties.

Optoelectronic Properties

The 2D structure of (EA)₂PbI₄ creates strong quantum and dielectric confinement effects.[5] The inorganic layers act as quantum wells, and the organic EA⁺ layers act as dielectric barriers. This leads to:

  • Increased Bandgap: The bandgap of (EA)₂PbI₄ is significantly wider (~2.2-2.4 eV) compared to its 3D counterpart, MAPbI₃ (~1.55 eV). This is a direct result of quantum confinement.

  • Large Exciton Binding Energy: The dielectric mismatch between the organic and inorganic layers enhances the Coulombic interaction between electrons and holes, leading to the formation of stable excitons with high binding energies ( > 200 meV).

  • Tunability: By creating mixed-dimensional or quasi-2D perovskites (where n > 1), the optoelectronic properties can be tuned between the 2D and 3D limits.[11]

Enhanced Stability

The primary motivation for using 2D perovskites is their superior stability.[2][12][13] The ethylammonium cations contribute to this in several ways:

  • Moisture Resistance: The ethyl groups are hydrophobic, creating a barrier that repels water molecules and prevents the degradation of the moisture-sensitive inorganic lattice.[2][13]

  • Thermal Stability: The layered structure is generally more thermodynamically stable than the 3D equivalent, showing less degradation at elevated temperatures.[12]

  • Structural Integrity: The organic spacers provide structural flexibility, which can help to accommodate strain and suppress ion migration, a key degradation pathway in 3D perovskites.[3]

Fabrication and Characterization of (EA)₂PbI₄ Thin Films

High-quality thin film fabrication is essential for device applications. Spin-coating is a widely used and reproducible method for depositing 2D perovskite films.[5]

Experimental Protocol: Spin-Coating of (EA)₂PbI₄ Thin Films

  • Precursor Solution Preparation:

    • Prepare a 0.5 M precursor solution by dissolving EAHI and PbI₂ in a 2:1 molar ratio in anhydrous N,N-Dimethylformamide (DMF).

    • For example, dissolve 173.04 mg of EAHI (1 mmol) and 230.5 mg of PbI₂ (0.5 mmol) in 1 mL of DMF.

    • Stir the solution on a hotplate at 70°C for at least 2 hours, then cool to room temperature. Filter the solution through a 0.22 µm PTFE syringe filter before use.

  • Substrate Preparation:

    • Clean substrates (e.g., glass or ITO-coated glass) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to create a hydrophilic surface.

  • Spin-Coating:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Dispense ~50 µL of the precursor solution onto the substrate.

    • Spin-coat using a two-step program:

      • Step 1: 1000 rpm for 10 seconds (spread phase).

      • Step 2: 4000 rpm for 30 seconds (evaporation phase).

  • Annealing:

    • Transfer the coated substrate onto a hotplate inside the glovebox.

    • Anneal at 100°C for 10 minutes to promote crystallization and remove residual solvent.

  • Characterization:

    • UV-Vis Spectroscopy: To determine the absorption onset and bandgap. A sharp excitonic peak around 510-520 nm is characteristic of (EA)₂PbI₄.

    • Photoluminescence (PL) Spectroscopy: To assess optical quality. A strong, narrow emission peak corresponding to the excitonic absorption should be observed.

    • X-Ray Diffraction (XRD): To confirm the crystalline phase. A series of low-angle diffraction peaks corresponding to the (00l) planes confirms the layered 2D structure.

Workflow Diagram: Thin Film Fabrication

Thin_Film_Fabrication cluster_prep Preparation cluster_fab Fabrication (Glovebox) cluster_char Characterization prep_sol Prepare Precursor Solution (EAHI:PbI₂ in DMF) spin_coat Spin-Coating (1000rpm -> 4000rpm) prep_sol->spin_coat clean_sub Clean & Treat Substrate (Ultrasonication, UV-Ozone) clean_sub->spin_coat anneal Annealing (100°C for 10 min) spin_coat->anneal Crystallization uv_vis UV-Vis Spectroscopy anneal->uv_vis pl PL Spectroscopy anneal->pl xrd X-Ray Diffraction anneal->xrd

Caption: Process flow for the fabrication and characterization of (EA)₂PbI₄ thin films.

Conclusion and Future Outlook

This compound is a fundamental yet powerful precursor for the development of stable and efficient 2D perovskite materials. Its simple structure provides the ethylammonium cation, which effectively templates the formation of layered Ruddlesden-Popper phases with enhanced environmental resilience and distinct optoelectronic properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize high-purity EAHI and fabricate high-quality (EA)₂PbI₄ thin films.

Future research will likely focus on using EAHI in conjunction with other organic cations to create more complex and functional 2D/3D heterostructures, further optimizing the balance between efficiency and stability for next-generation optoelectronic devices.[1][14]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Foundation of Advanced Perovskite Solar Cells: The Role of 2-(4-Fluorophenyl)ethylamine Hydroiodide. [Link]

  • ACS Publications. Phase-Stable Wide-Bandgap Perovskites with 2D/3D Structure for All-Perovskite Tandem Solar Cells. ACS Energy Letters. [Link]

  • RSC Publishing. The role of organic spacers in 2D/3D hybrid perovskite solar cells. Materials Chemistry Frontiers. [Link]

  • Wiley Online Library. Critical Role of Organic Spacers for Bright 2D Layered Perovskites Light‐Emitting Diodes. Advanced Science. [Link]

  • ResearchGate. Organic Spacers in 2D Perovskites: General Trends and Structure‐Property Relationships from Computational Studies. [Link]

  • RSC Publishing. The role of organic spacers in 2D/3D hybrid perovskite solar cells. [Link]

  • ResearchGate. Impact of Organic Spacers on the Carrier Dynamics in 2D Hybrid Lead-Halide Perovskites. [Link]

  • Advanced Science News. Perovskite Stability Gets a 2D Solution. [Link]

  • PubMed. Insight on the Stability of Thick Layers in 2D Ruddlesden-Popper and Dion-Jacobson Lead Iodide Perovskites. [Link]

  • ResearchGate. Two-dimensional perovskitoids enhance stability in perovskite solar cells. [Link]

  • MDPI. Photoluminescence and Stability of 2D Ruddlesden–Popper Halide Perovskites. [Link]

  • PubChem. Ethylamine. [Link]

  • PubMed. 2D Lead Iodide Perovskite with Mercaptan-Containing Amine and Its Exceptional Water Stability. [Link]

  • ResearchGate. Two-dimensional additive diethylammonium iodide promoting crystal growth for efficient and stable perovskite solar cells. [Link]

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  • UAB Digital Commons. Optoelectronic Properties of Microstructures of 3D and 2D Hybrid Perovskites. [Link]

  • PMC. Impact of halide variation on the optoelectronic properties of double perovskites. [Link]

  • MDPI. Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. [Link]

  • Purdue University. Method for Synthesis of Highly Stable Lateral Heterostructures of 2D Halide Perovskites. [Link]

  • MDPI. 2D Ruddlesden–Popper Perovskites with Polymer Additive as Stable and Transparent Optoelectronic Materials for Building-Integrated Applications. [Link]

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  • OSTI.GOV. Organoammonium Ion-Based Perovskites Can Degrade to Pb0 via Amine-Pb(II) Coordination. [Link]

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understanding the properties of ethylammonium iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Properties of Ethylammonium Iodide

Introduction

Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 506-58-1[1][2]
Chemical Formula C₂H₈IN[1][2]
Molecular Weight 173.00 g/mol [1][2]
Appearance White powder/crystals[1][2]
Purity Typically >98%[1][2]
Melting Point 193 °C[2]
Solubility Highly soluble in water, ethanol (EtOH), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

Synthesis and Purification

The synthesis of high-purity ethylammonium iodide is a critical first step for its subsequent use, especially in high-performance applications like perovskite solar cells where impurities can act as performance-limiting defects. The most common and straightforward method involves the acid-base reaction between ethylamine and hydroiodic acid.

Causality Behind the Synthetic Choices

The selection of this acid-base neutralization reaction is driven by its efficiency and the high purity of the resulting product. The reaction is typically performed at a reduced temperature (0 °C) to control the exothermic nature of the neutralization, preventing potential side reactions and decomposition of the reactants or product. The choice of solvent and washing agents is also critical. Diethyl ether is commonly used for washing the crude product; EAI is poorly soluble in it, while many potential unreacted starting materials or byproducts are more soluble, allowing for effective purification.

Experimental Protocol: Synthesis of Ethylammonium Iodide

This protocol outlines a standard laboratory procedure for synthesizing high-purity EAI.

Materials:

  • Ethylamine (C₂H₅NH₂) solution

  • Hydroiodic acid (HI), aqueous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: Place a round-bottom flask containing the ethylamine solution in an ice bath on a magnetic stirrer.

  • Acid Addition: While stirring vigorously, slowly add hydroiodic acid dropwise to the ethylamine solution. The slow addition at 0 °C is crucial to manage the exothermic reaction and prevent the formation of impurities. A similar procedure is used for the synthesis of methylammonium iodide.[3]

  • Reaction Completion: After the complete addition of HI, allow the solution to continue stirring in the ice bath for approximately 2 hours to ensure the reaction goes to completion.

  • Solvent Removal: Remove the solvent from the resulting solution using a rotary evaporator. This will yield a yellow-white crystalline solid.

  • Purification: The crude EAI is purified by washing it multiple times with diethyl ether. This can be done by sonicating the crystals in diethyl ether, followed by filtration.[3] This step removes unreacted starting materials and organic-soluble impurities.

  • Drying: The purified white crystals of ethylammonium iodide are then dried overnight in a vacuum oven to remove any residual solvent.[3][4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethylamine Ethylamine (C₂H₅NH₂) Reaction Acid-Base Reaction (0°C, Stirring) Ethylamine->Reaction HI Hydroiodic Acid (HI) HI->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Yields crude solid Washing Washing (Diethyl Ether) Evaporation->Washing Purification Drying Vacuum Drying Washing->Drying Removal of solvent EAI High-Purity EAI (C₂H₈IN) Drying->EAI

Caption: Workflow for the synthesis of high-purity ethylammonium iodide.

Structural and Spectroscopic Characterization

While detailed crystal structure information for EAI is less common in literature than for its tetraethyl- or methyl-analogs, its structure is fundamentally ionic, consisting of the ethylammonium cation ([CH₃CH₂NH₃]⁺) and the iodide anion (I⁻). The arrangement of these ions in the solid state is governed by electrostatic interactions and hydrogen bonding between the ammonium group and the iodide ions.

Key Characterization Techniques:

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the N-H and C-H bonds within the ethylammonium cation, further confirming the compound's identity.[5][6]

Applications in Perovskite Technology

The most significant application of ethylammonium iodide is as a precursor and additive in the fabrication of organic-inorganic hybrid perovskite materials for solar cells and light-emitting diodes (LEDs).[2][7]

Role as a Perovskite Precursor

When combined with a lead halide such as lead(II) iodide (PbI₂), EAI forms the perovskite (CH₃CH₂NH₃)PbI₃.[2] This material has a wider optical bandgap of approximately 2.2 eV compared to its methylammonium counterpart (1.5 eV).[2] This difference arises from the larger size of the ethylammonium cation, which alters the crystal lattice structure and reduces the electronic conjugation within the lead iodide framework.[2]

Role as an Additive
  • Defect Passivation: The ammonium and iodide ions can help to passivate surface defects, which act as non-radiative recombination centers, thereby improving the efficiency and longevity of the device.[9]

Logical Relationship Diagram: EAI in Perovskites

EAI_Perovskite cluster_properties Perovskite Film Properties cluster_performance Device Performance EAI Ethylammonium Iodide (EAI) Crystallinity ↑ Crystallinity ↓ Defects EAI->Crystallinity Influences Bandgap Tunable Bandgap (e.g., ~2.2 eV for EAPbI₃) EAI->Bandgap Determines Stability ↑ Structural Stability EAI->Stability Enhances Efficiency ↑ Power Conversion Efficiency (PCE) Crystallinity->Efficiency Bandgap->Efficiency Durability ↑ Device Durability Stability->Durability

Caption: Impact of EAI on perovskite film properties and device performance.

Safety and Handling

As with any chemical reagent, proper handling of ethylammonium iodide is essential to ensure laboratory safety. The following information is synthesized from safety data sheets (SDS).[10][11]

Hazards:

  • Skin Irritation: Causes skin irritation.[10]

  • Eye Irritation: Causes serious eye irritation.[10]

  • Respiratory Irritation: May cause respiratory irritation.[10]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If feeling unwell, seek medical attention.[10]

  • Skin Contact: Rinse skin with plenty of water. If irritation occurs, get medical advice.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

  • Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.[10]

Personal Protective Equipment (PPE) and Storage:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a fume hood.[10]

  • Eye Protection: Wear safety glasses with side shields or goggles.[10]

  • Hand Protection: Handle with compatible chemical-resistant gloves.[10]

Conclusion

Ethylammonium iodide is a pivotal compound in modern materials science, particularly for the advancement of perovskite solar cells and LEDs. Its fundamental properties—from its molecular structure to its solubility—directly influence the characteristics of the resulting perovskite films. A thorough understanding of its synthesis, purification, and safe handling is crucial for researchers aiming to achieve high-quality, reproducible results. As the field of perovskite optoelectronics continues to evolve, the precise control and application of precursor materials like EAI will remain a cornerstone of innovation.

References

  • Wikipedia. Tetraethylammonium iodide. [Link]

  • Supporting Information. Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites. [Link]

  • European Patent Office. (2023-11-15). A METHOD FOR SYNTHESIS OF ORGANIC IODIDES - EP 3719001 B1. [Link]

  • ResearchGate. e Step wise synthesis of ethylammonium tri-lead iodide. [Link]

  • PubChem. Tetraethylammonium Iodide. [Link]

  • RSC Publishing. The crystal and molecular structure of tetraethylammonium iodide. [Link]

  • AMERICAN ELEMENTS. Ethylammonium Lead Iodide. [Link]

  • MDPI. Ethylammonium Lead Iodide Formation in MAPbI3 Precursor Solutions by DMF Decomposition and Organic Cation Exchange Reaction. [Link]

  • ACS Publications. (2019-08-19). Quantifying the Composition of Methylammonium Lead Iodide Perovskite Thin Films with Infrared Spectroscopy. [Link]

  • MDPI. Exploring the Effect of Ammonium Iodide Salts Employed in Multication Perovskite Solar Cells with a Carbon Electrode. [Link]

  • NIH. Exploring the Effect of Ammonium Iodide Salts Employed in Multication Perovskite Solar Cells with a Carbon Electrode. [Link]

  • R Discovery. (2021-09-22). Exploring the Effect of Ammonium Iodide Salts Employed in Multication Perovskite Solar Cells with a Carbon Electrode. [Link]

  • CityUHK Scholars. Spectroscopic study on the impact of methylammonium iodide loading time on the electronic properties in perovskite thin films. [Link]

  • ResearchGate. (2025-10-16). Exploring the Effect of Ammonium Iodide Salts Employed in Multication Perovskite Solar Cells with a Carbon Electrode. [Link]

  • ResearchGate. (2025-12-03). Vibrational spectra of methylammonium iodide and formamidinium iodide in a wide temperature range. [Link]

  • NIH. Electronic Structure and Chemical Bonding in Methylammonium Lead Triiodide and Its Precursor Methylammonium Iodide. [Link]

  • 深圳市泽任科技有限公司. ossila材料Ethylammonium Iodide. [Link]

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An In-Depth Technical Guide to the Basic Characterization of Ethylamine Hydriodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Basics of a Perovskite Precursor

Ethylamine hydriodide (EAI), also known as ethylammonium iodide, is a primary alkylammonium halide salt with the chemical formula CH₃CH₂NH₃I. While structurally simple, this compound has garnered significant interest within the materials science and drug development communities. In materials science, particularly in the field of photovoltaics, EAI serves as a critical precursor for the synthesis of perovskite materials for solar cells and light-emitting diodes (LEDs)[1][2][3]. Its properties can influence the crystal structure, band-gap, and overall efficiency of the resulting perovskite films[1][2]. In organic synthesis, it serves as a reagent or intermediate.

For researchers, scientists, and drug development professionals, a thorough and accurate characterization of this starting material is not merely a procedural formality; it is the foundation upon which reliable and reproducible results are built. The purity, identity, and stability of EAI can directly impact the morphology, electronic properties, and performance of downstream products. This guide provides a multi-faceted approach to the basic characterization of this compound, moving beyond simple data points to explain the causality behind the analytical choices and the interpretation of the resulting data.

Section 1: Fundamental Physicochemical Properties

The initial step in characterizing any chemical substance is to ascertain its fundamental physical and chemical properties. These data points serve as the first line of verification and are crucial for proper handling, storage, and use in subsequent applications. This compound is typically a white to light-yellow crystalline solid[1]. It is known to be hygroscopic and should be stored in a cool, dry place, protected from light to prevent degradation[4].

PropertyValueSource(s)
CAS Number 506-58-1[2][3][5]
Molecular Formula C₂H₈IN[1][3][5]
Molecular Weight 173.00 g/mol [4][5]
Appearance White to light yellow powder or crystals[1]
Melting Point 188 - 193 °C[3][4]
Solubility Freely soluble in water and alcohol; Practically insoluble in chloroform and ether.[4]
Hygroscopicity Hygroscopic[4]

Section 2: Synthesis Context and Impurity Profile

Understanding the synthesis route of this compound is paramount for anticipating potential impurities, which can significantly affect its application. A common and straightforward laboratory synthesis involves the acid-base reaction between ethylamine and hydroiodic acid[6][7].

Typical Synthesis Reaction: CH₃CH₂NH₂ (aq) + HI (aq) → CH₃CH₂NH₃⁺I⁻ (aq)

The resulting salt is then typically isolated by removing the solvent via rotary evaporation, followed by washing with a non-polar solvent like diethyl ether to remove non-polar impurities, and finally drying under vacuum[6].

Diagram 1: Synthesis of this compound

G EA Ethylamine (CH₃CH₂NH₂) Reactor Reaction Vessel (0°C to RT) EA->Reactor HI Hydroiodic Acid (HI) HI->Reactor EAI_sol This compound (in solution) Reactor->EAI_sol Acid-Base Neutralization Evap Rotary Evaporation (Solvent Removal) EAI_sol->Evap Crude_EAI Crude EAI Crystals Evap->Crude_EAI Wash Washing (Diethyl Ether) Crude_EAI->Wash Pure_EAI Pure this compound Wash->Pure_EAI Removes unreacted starting materials & non-polar impurities

Potential Impurities and Their Impact:

  • Unreacted Starting Materials: Residual ethylamine or hydroiodic acid can alter the stoichiometry in sensitive applications like perovskite synthesis.

  • Water: Due to its hygroscopic nature, water is a common impurity that can affect crystal growth and film morphology.

  • Oxidation Products: Iodide ions can be oxidized to iodine (I₂) when exposed to air and light, resulting in a yellow or brownish discoloration of the material.

Section 3: Spectroscopic Identification

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for elucidating the structure of organic compounds. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential. The iodide counter-ion has a negligible effect on the chemical shifts of the ethylammonium cation. Therefore, the spectra are predicted to be very similar to those of other ethylammonium halides, such as the hydrobromide or hydrochloride.

Expected ¹H NMR Spectrum (in D₂O):

  • Triplet (~1.3 ppm): This signal corresponds to the three protons of the methyl group (-CH₃). It is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).

  • Quartet (~3.1 ppm): This signal corresponds to the two protons of the methylene group (-CH₂-). It is split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4).

  • Note: The three protons on the ammonium group (-NH₃⁺) are often exchanged with the deuterium in D₂O, leading to a diminished or absent signal. In a non-deuterated solvent like DMSO-d₆, this would appear as a broad singlet.

Expected ¹³C NMR Spectrum (in D₂O):

  • ~15 ppm: Signal corresponding to the methyl carbon (-CH₃).

  • ~40 ppm: Signal corresponding to the methylene carbon (-CH₂-), shifted downfield due to its proximity to the electronegative nitrogen atom.

Protocol for NMR Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.

  • Cap the NMR tube and gently invert several times to ensure complete dissolution.

  • If necessary, vortex the sample briefly to achieve a homogeneous solution.

  • Insert the NMR tube into the spectrometer for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of functional groups within the molecule. For this compound, the spectrum is dominated by the vibrations of the ethylammonium cation.

Expected Characteristic FTIR Absorption Bands:

  • ~3000-3200 cm⁻¹ (broad): N-H stretching vibrations of the ammonium group (-NH₃⁺). The broadness is due to hydrogen bonding.

  • ~2800-3000 cm⁻¹: C-H stretching vibrations of the ethyl group's methyl and methylene components.

  • ~1500-1600 cm⁻¹: N-H bending (scissoring) vibrations.

  • ~1400-1470 cm⁻¹: C-H bending vibrations.

  • ~1000-1200 cm⁻¹: C-N stretching vibrations.

The region below 1500 cm⁻¹ is considered the "fingerprint region," where the combination of bending and stretching vibrations creates a unique pattern for the compound.

Section 4: Thermal and Structural Analysis

Thermal Analysis (TGA/DSC)

Thermal analysis techniques are crucial for determining the material's stability at different temperatures, identifying phase transitions, and confirming its melting point.

  • Differential Scanning Calorimetry (DSC): A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point (around 188-193 °C)[3][4]. The presence of impurities, such as water, would likely broaden this peak and may introduce other thermal events at lower temperatures. Polymorphism, or the existence of different crystal structures, can also be identified by DSC, as different polymorphs will have distinct melting points and may show solid-solid phase transitions[8].

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For pure this compound, the TGA curve should remain flat until the onset of decomposition or sublimation at higher temperatures. The thermal stability of similar alkylammonium halides is an active area of research, particularly for perovskite applications, as their decomposition can be a limiting factor in device longevity[9][10][11]. A TGA scan can reveal the presence of volatile impurities like residual solvent or water, which would be indicated by mass loss at temperatures below the compound's decomposition point.

G cluster_0 Initial Verification cluster_1 Structural Confirmation cluster_2 Purity & Stability Assessment cluster_3 Final Assessment A Sample Received (this compound) B Physicochemical Properties (Appearance, Solubility) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D FTIR Spectroscopy B->D E Thermal Analysis (DSC/TGA) C->E D->E F Purity Assay (e.g., Titration) E->F G Qualified for Use F->G

Sources

Methodological & Application

ethylamine hydriodide for perovskite solar cell fabrication

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Ethylamine Hydriodide in Perovskite Solar Cell Fabrication

Abstract

The operational stability of perovskite solar cells (PSCs) remains a critical hurdle for their widespread commercialization. While power conversion efficiencies (PCEs) have surged to levels comparable with conventional silicon photovoltaics, the intrinsic instability of three-dimensional (3D) organic-inorganic hybrid perovskites in the presence of moisture, heat, and continuous illumination limits their long-term performance. This application note provides a detailed guide for researchers on the use of this compound (EAI) as a strategic component to address these stability challenges. We will explore the fundamental mechanisms by which EAI enhances device performance and longevity, primarily through the formation of robust 2D/3D heterostructures and effective defect passivation. This document provides validated, step-by-step protocols for the synthesis, purification, and incorporation of EAI into state-of-the-art perovskite solar cells, offering field-proven insights to accelerate research and development in this domain.

Introduction: The Stability Imperative in Perovskite Photovoltaics

Organic-inorganic hybrid perovskites, with their exceptional optoelectronic properties such as high absorption coefficients and long carrier diffusion lengths, have revolutionized the field of emerging photovoltaics.[1] However, the typical 3D perovskite structure, while highly efficient, is susceptible to degradation. The polycrystalline nature of solution-processed films results in a high density of defects, particularly at grain boundaries and surfaces, which act as non-radiative recombination centers and pathways for environmental degradation.[1]

To overcome these limitations, significant research has focused on materials engineering. One of the most successful strategies has been the incorporation of large organic cations to form lower-dimensional perovskite structures. This compound (EAI), a simple yet potent organic salt, has emerged as a key enabler in this area. The ethylammonium (EA⁺) cation is larger than the typical methylammonium (MA⁺) or formamidinium (FA⁺) cations, allowing it to function as a spacer that can create stable, two-dimensional (2D) perovskite layers.

The strategic incorporation of EAI can lead to the formation of 2D/3D hybrid perovskite systems. In these architectures, the more stable and hydrophobic 2D perovskite layers can protect the underlying 3D perovskite, significantly enhancing resistance to moisture and thermal stress.[2][3][4] Furthermore, EAI serves as an effective passivating agent, healing surface and grain boundary defects that would otherwise compromise device efficiency and operational lifetime.[5][6][7]

This guide will detail the synthesis and application of EAI in fabricating high-performance, stable perovskite solar cells.

The Multifaceted Role of EAI in Perovskite Films

The introduction of EAI into a perovskite formulation is not merely an addition but a fundamental modification of the material's structure and chemistry. Its benefits are primarily threefold: dimensional engineering, defect passivation, and improved charge carrier dynamics.

Dimensional Engineering: Forming Robust 2D/3D Heterostructures

The ethylammonium cation (CH₃CH₂NH₃⁺) is sterically larger than the A-site cations in a standard APbI₃ perovskite. This size difference prevents it from being fully incorporated into the 3D lattice. Instead, it templates the formation of 2D Ruddlesden-Popper phases.

When used as an additive or in a post-treatment step, EAI can form a thin capping layer of 2D perovskite on top of the 3D film or create an intermixed quasi-2D/3D bulk heterostructure.[2][8] This 2D phase acts as a natural encapsulant, leveraging the hydrophobicity of the ethylammonium ligands to provide a formidable barrier against moisture ingress—a primary degradation pathway for 3D perovskites.[3][4][9]

G cluster_0 3D Perovskite Bulk cluster_1 EAI Incorporation cluster_2 Resulting Structure perovskite_bulk 3D Perovskite (e.g., FAPbI₃) High Efficiency Prone to Degradation heterostructure 2D/3D Heterostructure 2D Perovskite Capping Layer Enhanced Stability & Passivation perovskite_bulk->heterostructure Encapsulated by 2D Layers eai This compound (EAI) Large Ethylammonium Cation eai->heterostructure Forms 2D Layers

Caption: Formation of a 2D/3D heterostructure using EAI.

Defect Passivation and Suppression of Non-Radiative Recombination

Solution-processed perovskite films are rife with defects such as uncoordinated lead ions (Pb²⁺) and halide vacancies (VI⁻), which create deep-level traps.[5] These traps are major sites for non-radiative charge recombination, which lowers the open-circuit voltage (VOC) and overall efficiency of the solar cell.

EAI effectively passivates these defects. The iodide ions (I⁻) from EAI can fill halide vacancies, while the ethylammonium (EA⁺) cation can coordinate with undercoordinated Pb²⁺ ions at the surface and grain boundaries.[5][10] This dual-action passivation neutralizes trap states, leading to a significant reduction in non-radiative recombination.[1][7][11] The result is a marked improvement in the VOC and fill factor (FF) of the device.[10]

G Defects Perovskite Surface/Grain Boundary Uncoordinated Pb²⁺ (Lewis Acid) Halide Vacancy Passivated Passivated Surface Reduced Trap States Suppressed Non-Radiative Recombination Defects->Passivated Passivation EAI This compound Ethylammonium (EA⁺) Cation Iodide (I⁻) Anion EAI:f1->Defects:f1 Coordinates with Pb²⁺ EAI:f2->Defects:f2 Fills Vacancy

Caption: Mechanism of defect passivation by EAI.

Synthesis and Quality Control of this compound

The purity of precursor materials is paramount in perovskite solar cell fabrication. Trace impurities can introduce performance-limiting defects. Therefore, synthesizing and purifying EAI in-house is a common and recommended practice.

Protocol: Synthesis of this compound

This protocol describes the acid-base neutralization reaction between ethylamine and hydroiodic acid.

Materials & Equipment:

  • Ethylamine solution (70 wt. % in H₂O)

  • Hydroiodic acid (HI, 57 wt. % in H₂O, stabilized)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Place a 250 mL round-bottom flask containing a magnetic stir bar in an ice bath on a magnetic stirrer.

  • Addition of Amine: Add 10 mL of ethylamine solution to the flask and begin stirring.

  • Acid Addition: Slowly add 25 mL of hydroiodic acid dropwise to the stirring ethylamine solution. Caution: This reaction is highly exothermic. Maintain a slow addition rate to control the temperature.

  • Reaction: Continue stirring the mixture in the ice bath for 2 hours after the addition is complete.

  • Solvent Removal: Remove the solvent using a rotary evaporator at 60 °C until a white or off-white solid precipitate is formed.

  • Purification: The crude product must be purified by recrystallization.

Protocol: Purification by Recrystallization

Procedure:

  • Dissolution: Dissolve the crude EAI solid in a minimal amount of hot anhydrous ethanol (~90 °C).

  • Precipitation: Slowly add anhydrous diethyl ether to the hot solution while stirring until a white precipitate begins to form.

  • Crystallization: Place the flask in an ice bath for 30 minutes to promote full crystallization.

  • Filtration: Collect the white crystalline powder by vacuum filtration and wash it several times with anhydrous diethyl ether.

  • Drying: Dry the purified EAI powder in a vacuum oven at 60 °C for at least 12 hours. Store the final product in a nitrogen-filled glovebox.

Quality Control and Characterization

It is crucial to verify the identity and purity of the synthesized EAI.

Technique Purpose Expected Result
¹H NMR (in DMSO-d₆)Verify chemical structure and purityA triplet around 1.1 ppm (–CH₃), a quartet around 2.8 ppm (–CH₂–), and a broad singlet for the –NH₃⁺ protons.
FTIR Confirm functional groupsCharacteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and N-H bending (~1600 cm⁻¹).
X-Ray Diffraction (XRD) Confirm crystalline phase and purityA distinct powder diffraction pattern matching known standards for ethylammonium iodide.

Application Protocol: Fabrication of High-Stability n-i-p PSCs

This section details a comprehensive protocol for fabricating a planar n-i-p perovskite solar cell using EAI as a surface passivating agent.

Step 1: Substrate Preparation and ETL Deposition
  • Cleaning: Sequentially clean patterned FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol (IPA) for 15 minutes each.

  • UV-Ozone Treatment: Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes to improve wettability.

  • SnO₂ Deposition: Deposit a tin oxide (SnO₂) electron transport layer (ETL) by spin-coating a commercial SnO₂ nanoparticle solution at 4000 rpm for 30 s, followed by annealing in air at 150 °C for 30 minutes.[1] Transfer the substrates into a nitrogen-filled glovebox.

Step 2: Perovskite Active Layer Deposition

This protocol uses a common formamidinium-cesium mixed-halide perovskite composition.

Precursor Solutions:

  • 3D Perovskite Precursor: 1.2 M solution of FAPbI₃ and 0.2 M MABr with 0.05 M CsI in a 4:1 (v/v) DMF:DMSO solvent mixture.

  • EAI Treatment Solution: 2 mg/mL of purified EAI in anhydrous isopropanol (IPA).

Procedure:

  • 3D Film Deposition: Spin-coat the 3D perovskite precursor solution onto the SnO₂/FTO substrate in a two-step program: 1000 rpm for 10 s, then 5000 rpm for 30 s.

  • Anti-Solvent Quenching: During the second step, 15 seconds before the end, dispense 150 µL of anhydrous chlorobenzene onto the spinning substrate.

  • Annealing: Immediately transfer the substrate to a hotplate and anneal at 150 °C for 15 minutes to form the crystalline 3D perovskite film. Allow the film to cool to room temperature.

  • EAI Surface Treatment: Dispense 100 µL of the EAI treatment solution onto the perovskite film. Spin-coat at 4000 rpm for 30 s.

Step 3: HTL and Electrode Deposition
  • HTL Solution: Prepare a solution of 72.3 mg Spiro-OMeTAD, 28.8 µL of 4-tert-butylpyridine, and 17.5 µL of Li-TFSI stock solution (520 mg/mL in acetonitrile) in 1 mL of chlorobenzene.[12]

  • HTL Deposition: Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 s.

  • Oxidation: Leave the films in a desiccator with controlled humidity (~20%) overnight in the dark to allow for oxidation of the Spiro-OMeTAD.

  • Electrode Evaporation: Finally, thermally evaporate an 80 nm thick gold (Au) electrode through a shadow mask to define the device's active area.

Expected Performance and Troubleshooting

The incorporation of EAI should lead to a significant enhancement in both device efficiency and stability.

Performance Comparison
Parameter Control Device (No EAI) EAI-Treated Device Causality
PCE (%) 19 - 21%21 - 23%Overall improvement from reduced recombination and enhanced charge extraction.[10][11]
VOC (V) 1.05 - 1.10 V1.12 - 1.18 VSignificant reduction of non-radiative recombination at the perovskite surface/interfaces.[1][10]
JSC (mA/cm²) ~24.0 mA/cm²~24.2 mA/cm²Minor or no significant change; EAI layer is typically too thin to cause parasitic absorption.
Fill Factor (%) 75 - 80%80 - 84%Improved charge extraction and reduced series resistance.
T₈₀ Stability (hours) < 500 hours> 1500 hoursEnhanced moisture and thermal stability from the hydrophobic 2D capping layer.[2][3]
(Note: Performance values are representative and depend heavily on the specific perovskite composition and fabrication conditions.)
Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low VOC after EAI treatment EAI solution is too concentrated, creating a thick, insulating 2D layer.Reduce the concentration of the EAI solution (e.g., from 2 mg/mL to 1 mg/mL). Optimize the spin-coating speed for the EAI treatment.
Hazy or inhomogeneous film appearance Poor quality of EAI (impure). Incomplete reaction during annealing.Re-purify the EAI. Ensure the IPA solvent is anhydrous. Increase the post-treatment annealing time or temperature slightly (e.g., 105 °C for 10 min).
Reduced JSC The 2D layer is too thick, hindering charge extraction.Decrease EAI concentration or increase spin speed. Ensure the 2D layer is a few nanometers thick at most.
No improvement in stability Incomplete or non-uniform 2D layer formation.Check the wettability of the perovskite surface. Optimize the EAI deposition to ensure full, uniform coverage.

Conclusion

This compound is a powerful and versatile tool for addressing the critical stability and efficiency challenges in perovskite solar cells. By enabling the formation of robust 2D/3D heterostructures and effectively passivating performance-limiting defects, EAI provides a clear and reproducible pathway to fabricating devices with enhanced power conversion efficiencies and significantly improved operational lifetimes. The protocols and insights provided in this application note offer a validated framework for researchers to leverage the benefits of EAI, paving the way for the future commercialization of stable and highly efficient perovskite solar cell technology.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Foundation of Advanced Perovskite Solar Cells: The Role of 2-(4-Fluorophenyl)ethylamine Hydroiodide.
  • ACS Energy Letters. Phase-Stable Wide-Bandgap Perovskites with 2D/3D Structure for All-Perovskite Tandem Solar Cells.
  • Journal of the Korean Physical Society. Ethylenediamine Based Surface Defect Passivation for Enhancing Indoor Photovoltaic Efficiency of Perovskite.
  • SciSpace.
  • MDPI. Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells.
  • PubMed.
  • ResearchGate. Enhanced perovskite solar cell performance via defect passivation with ethylamine alcohol chlorides additive.
  • RSC Publishing. Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides.
  • ResearchGate.
  • Nanotechnology.
  • ResearchGate.
  • ResearchGate. The effect of ethylene-amine ligands enhancing performance and stability of perovskite solar cells.
  • ResearchGate. 2D/3D Perovskite Solar Cells: A Review of Challenges and Opportunities.
  • MDPI.
  • PubMed.
  • Google Patents. CN114616688A - Method for producing thin film of perovskite compound and method for producing solar cell using same.
  • YouTube.

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Application Note & Protocol: Preparation of High-Purity Ethylamine Hydriodide for Perovskite and Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Ethylamine hydriodide (EAI), also known as ethylammonium iodide, is a critical organic ammonium halide precursor used extensively in the fields of materials science and optoelectronics. Its primary application lies in the formulation of organic-inorganic hybrid perovskite materials, where the ethylammonium (CH₃CH₂NH₃⁺) cation serves as a key structural component.[1] The incorporation of EAI can influence the perovskite's crystal structure, band-gap, and overall stability, making it a valuable tool for tuning the properties of perovskite-based devices such as solar cells and light-emitting diodes (LEDs).[1]

The purity and quality of the EAI precursor solution are paramount, as impurities can introduce defects into the perovskite crystal lattice, detrimentally affecting device performance and longevity. This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of high-purity this compound. It further details the subsequent preparation of a precursor solution suitable for advanced research and development applications. The causality behind key experimental choices is explained to empower researchers with a deep understanding of the process.

Critical Safety Precautions

This protocol involves the use of hazardous chemicals. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hydroiodic Acid (HI): A highly corrosive and toxic strong acid. Causes severe skin burns, eye damage, and respiratory irritation.[2][3] Always handle with extreme care. An acid-spill kit should be readily available.

  • Ethylamine (CH₃CH₂NH₂): A flammable, volatile, and corrosive compound with a strong ammonia-like odor.[4][5] It can cause severe skin and eye irritation. Ensure the fume hood has adequate airflow.

  • Solvents: Diethyl ether is extremely flammable. Ensure there are no nearby ignition sources.

Emergency Preparedness:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Acid Dilution: Always add acid slowly to the solvent (water or ethanol), never the other way around, to prevent violent splashing and boiling.[3][6]

Materials & Equipment

Reagents
  • Ethylamine solution (70 wt. % in H₂O)

  • Hydroiodic acid (HI, 57 wt. % in H₂O, stabilized)

  • Absolute Ethanol (200 proof, anhydrous)

  • Diethyl Ether (anhydrous)

  • Deionized (DI) Water

  • Nitrogen (N₂) gas supply

Equipment
  • Two-neck round-bottom flask (250 mL)

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Vacuum pump

  • Schlenk line (optional, for drying under vacuum)

  • NMR spectrometer

  • Melting point apparatus

Experimental Workflow Diagram

EAI_Synthesis_Workflow cluster_synthesis Part A: Synthesis cluster_isolation Part B: Isolation cluster_purification Part C: Purification cluster_final Part D: Final Product & Solution s1 1. Prepare Reactants - Ethylamine Solution - Hydroiodic Acid s2 2. Set Up Reaction - Flask in Ice Bath - Magnetic Stirring s1->s2 s3 3. Acid Addition - Add HI dropwise to  Ethylamine solution - Maintain T < 10°C s2->s3 s4 4. Reaction - Stir for 2-3 hours  at room temperature s3->s4 i1 5. Solvent Removal - Rotary Evaporation - Remove H₂O/Ethanol s4->i1 i2 6. Crude Product - Obtain off-white solid i1->i2 p1 7. Recrystallization - Dissolve in hot Ethanol i2->p1 p2 8. Precipitation - Add Diethyl Ether  until cloudy p1->p2 p3 9. Crystallization - Cool to 0-4°C p2->p3 p4 10. Collection & Washing - Vacuum Filtration - Wash with cold Ether p3->p4 p5 11. Drying - Dry under high vacuum  for 12-24 hours p4->p5 f1 12. Characterization - ¹H NMR, Melting Point p5->f1 f2 13. Storage - Store in desiccator  under N₂/Ar f1->f2 f3 14. Precursor Solution - Dissolve in DMF/DMSO f1->f3

Caption: Workflow for this compound Synthesis and Solution Preparation.

Step-by-Step Synthesis & Purification Protocol

Synthesis of Crude this compound
  • Reactant Preparation: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 50 mL of DI water and 25.8 mL (0.40 mol) of ethylamine solution (70% in H₂O).

  • Reaction Setup: Place the flask in an ice/water bath on a magnetic stirrer. Fit a 125 mL dropping funnel into the central neck of the flask.

  • Acid Addition: Measure 44.0 mL (0.33 mol) of hydroiodic acid (57 wt. %) and add it to the dropping funnel.

    • Expert Insight: The amine is used in excess to ensure all the hydroiodic acid reacts, preventing the final product from being contaminated with residual acid, which can be difficult to remove.

  • Controlled Reaction: Begin stirring the ethylamine solution vigorously. Add the hydroiodic acid dropwise from the funnel over a period of 60-90 minutes. Monitor the temperature of the reaction mixture, ensuring it remains below 10°C.

    • Causality Explanation: The neutralization reaction between ethylamine and hydroiodic acid is highly exothermic. Slow, dropwise addition and external cooling are critical to control the reaction rate, prevent excessive fuming of the volatile reactants, and avoid the formation of potential byproducts.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Continue stirring for an additional 2-3 hours. The solution should be clear and colorless to pale yellow.

Isolation and Purification
  • Solvent Removal: Remove the water and excess ethylamine from the reaction mixture using a rotary evaporator. Set the bath temperature to 50-60°C. Continue evaporation until a dense, off-white to yellowish solid is obtained.

  • Recrystallization (Purification): a. Transfer the crude solid into a clean Erlenmeyer flask. Add the minimum amount of hot absolute ethanol required to fully dissolve the solid. This is the primary purification step to remove less soluble impurities. b. Once dissolved, slowly add anhydrous diethyl ether while stirring until the solution becomes persistently cloudy. Diethyl ether acts as an anti-solvent, reducing the solubility of the polar EAI salt and inducing precipitation. c. Place the flask in an ice bath (or a 4°C refrigerator) for at least 2 hours (overnight is ideal) to maximize the crystallization of pure EAI.

  • Product Collection: a. Collect the white, crystalline precipitate by vacuum filtration using a Büchner funnel. b. Wash the collected crystals twice with small portions of cold anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound under high vacuum for 12-24 hours to remove all residual solvents. The final product should be a fine, white crystalline powder.

Characterization & Quality Control

A self-validating protocol requires confirmation of the product's identity and purity.

  • Appearance: High-purity this compound should be a white crystalline powder. Any significant discoloration (e.g., yellow or brown) may indicate the presence of iodine (I₂) due to oxidation and suggests the need for a second recrystallization.

  • Melting Point: The melting point should be sharp and consistent with the literature value.

    • Literature Value: ~193 °C[1]

  • ¹H NMR Spectroscopy: This is the most definitive method for structural confirmation. Dissolve a small sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Expected Chemical Shifts (in D₂O):

      • Triplet at ~1.2 ppm (3H), corresponding to the -CH₃ protons.

      • Quartet at ~3.0 ppm (2H), corresponding to the -CH₂- protons adjacent to the nitrogen atom.[7][8]

      • The -NH₃⁺ protons may be a broad singlet or may exchange with D₂O and not be visible.

ParameterValueSource
Chemical Formula C₂H₈IN[1]
Molecular Weight 173.01 g/mol [1]
CAS Number 506-58-1[1]
Typical Yield 75-85%(Expected)
Melting Point 193 °C[1]
¹H NMR (D₂O) ~1.2 ppm (t, 3H), ~3.0 ppm (q, 2H)[7][8]

Preparation of Precursor Solution

For applications in perovskite fabrication, EAI is typically dissolved in a polar aprotic solvent.

  • Environment: Perform this step in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent moisture absorption by the hygroscopic salt and solvent.

  • Calculation: Determine the mass of purified EAI needed to achieve the desired molar concentration in the final volume of the chosen solvent. For example, to make a 1.0 M solution in 10 mL of DMF:

    • Mass = 1.0 mol/L * 0.010 L * 173.01 g/mol = 1.73 g of EAI.

  • Dissolution: Add the calculated mass of EAI to a clean vial. Add the desired volume of anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).

  • Mixing: Gently stir or vortex the mixture at room temperature until the EAI is fully dissolved, resulting in a clear, colorless solution.[9]

  • Filtration (Optional but Recommended): For high-precision applications like spin-coating, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

  • Storage: Store the final precursor solution in a tightly sealed container in an inert atmosphere, protected from light.

References

  • Ethylamine, N-methyl - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The Chemical Foundation of Advanced Perovskite Solar Cells: The Role of 2-(4-Fluorophenyl)ethylamine Hydroiodide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Standard Operating Procedure: Hydrochloric Acid. University of Washington. [Link]

  • Ethylamine Properties, Reactions, and Applications. Safrole. [Link]

  • Ethylamine - Wikipedia. Wikipedia. [Link]

  • 24.6 Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Ethylamine | C2H5NH2 | CID 6341. PubChem - NIH. [Link]

  • LXXXII.—The preparation of ethylamine and of diethylamine. Journal of the Chemical Society, Transactions. [Link]

  • Ethylamine Synthesis. Sciencemadness Discussion Board. [Link]

  • Crystalline Nature of Colloids in Methylammonium Lead Halide Perovskite Precursor Inks Revealed by Cryo-Electron Microscopy. Arnold Group - Princeton University. [Link]

  • 1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link]

  • Step wise synthesis of ethylammonium tri-lead iodide. ResearchGate. [Link]

  • Safety Data Sheet: Hydrochloric acid. Carl ROTH. [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]

  • What are some safety precautions to take when using hydrochloric acid in a laboratory setting? Quora. [Link]

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spin coating technique for ethylamine hydriodide perovskite films

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Spin Coating of Ethylamine Hydriodide-Containing Perovskite Films

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Role of this compound in Advanced Perovskite Films

Organic-inorganic lead halide perovskites have garnered immense attention as highly promising materials for next-generation optoelectronic devices, particularly solar cells, due to their exceptional properties and low-cost solution processability.[1] The quality of the perovskite thin film is a paramount factor that dictates device performance and stability.[2][3] Spin coating has emerged as a ubiquitous laboratory technique for depositing these films, offering a high degree of control over thickness and uniformity.[4][5]

This guide focuses on the incorporation of this compound (EAI) in the fabrication of perovskite films. EAI can be utilized in two primary ways: as a surface passivating agent applied post-deposition or as an additive within the precursor solution itself. As an additive or surface treatment, the ethylammonium cation can effectively passivate surface defects, suppress non-radiative recombination, and enhance the overall stability of the perovskite layer against environmental stressors like humidity.[6][7] This protocol provides a comprehensive, field-proven methodology for fabricating high-quality perovskite films containing EAI using a one-step spin coating process with an anti-solvent quenching step.

The causality behind each experimental choice is explained to provide researchers with a deep, actionable understanding of the material science at play.

Part 1: Pre-Deposition Protocols

A pristine substrate and a homogenous, stable precursor solution are the foundational pillars for achieving high-quality perovskite films. Any deviation in these initial steps will invariably manifest as defects in the final film.

Substrate Cleaning: The Foundation of a Defect-Free Interface

The substrate, typically fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass, must be meticulously cleaned to ensure proper wetting by the precursor solution and to remove any organic or particulate contaminants that could act as charge recombination centers.[8] A rigorous, multi-step cleaning process is crucial for reproducible results.[8][9]

Table 1: Substrate Cleaning Protocol

StepProcedurePurpose
1Detergent Scrub & Sonication: Gently scrub substrate surfaces with a gloved hand using a small amount of Hellmanex™ III solution. Place substrates in a holder and sonicate in a beaker with Hellmanex™ III in deionized (DI) water for 15 minutes.Physically removes organic residues and particulates from the surface.[9]
2DI Water Rinse: Thoroughly rinse the substrates and holder twice in boiling DI water.Removes detergent residue.
3Acetone Sonication: Sonicate substrates in acetone for 15 minutes.Removes residual organic contaminants.[10][11]
4Isopropanol (IPA) Sonication: Sonicate substrates in isopropanol for 15 minutes.Removes acetone residue and other organic contaminants.[10][11]
5Final Rinse & Dry: Rinse thoroughly twice more in boiling DI water. Dry the substrates with a nitrogen (N₂) gun.[9]Removes all solvent residues.
6Surface Activation: Expose substrates to UV-Ozone or air plasma treatment for 10-15 minutes immediately before moving them into the glovebox.[10][11]Removes final traces of organic contaminants and increases surface hydrophilicity for uniform precursor wetting.
Perovskite Precursor Solution Preparation

The composition and quality of the precursor solution directly influence the crystallization kinetics and morphology of the perovskite film.[12] This protocol details a common formulation for a mixed-cation, mixed-halide perovskite, incorporating EAI as an additive for defect passivation. All precursor preparation should be performed inside a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.[11]

Table 2: Example Perovskite Precursor Recipe (1 M Solution)

ComponentChemical FormulaMolar RatioAmount for 1 mL
Lead(II) IodidePbI₂1.05484.1 mg
Formamidinium IodideFAI0.83142.8 mg
Cesium IodideCsI0.1744.2 mg
Lead(II) BromidePbBr₂0.2073.4 mg
This compound EAI 0.05 8.7 mg
Solvent System DMF:DMSO (4:1 v/v) -800 µL : 200 µL

Protocol for Precursor Preparation:

  • Solvent Preparation: In a clean glass vial, mix anhydrous N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) in a 4:1 volume ratio.[13] The choice of solvent is critical as it forms intermediate complexes with the lead halides, influencing the crystallization pathway.[14][15]

  • Dissolving Precursors: Add the precisely weighed precursor powders (PbI₂, FAI, CsI, PbBr₂, and EAI) to the mixed solvent.

  • Stirring & Heating: Place a magnetic stir bar in the vial, cap it, and stir the solution on a hotplate at approximately 60-70°C for at least 2 hours, or overnight, until all components are fully dissolved and the solution is clear and yellow.[13][16]

  • Cooling & Filtration: Allow the solution to cool to room temperature. Before use, filter the precursor solution through a 0.20 or 0.45 µm PTFE syringe filter to remove any undissolved particles or aggregates that could disrupt film uniformity.[16]

Part 2: Spin Coating and Film Formation

This stage involves the deposition of the liquid precursor and its transformation into a solid, crystalline perovskite film. The process must be conducted in an inert atmosphere (e.g., a nitrogen glovebox) with controlled humidity (<1 ppm) and oxygen (<1 ppm) levels.[11][17]

Experimental Workflow Diagram

The entire process, from cleaning to the final annealed film, follows a precise sequence.

G cluster_0 Pre-Deposition cluster_1 Deposition (in Glovebox) cluster_2 Post-Deposition A Substrate Cleaning (Sonication & Plasma) B Precursor Solution Preparation A->B C Dispense Precursor on Substrate D Spin Coating (Two-Stage) C->D E Anti-Solvent Drip D->E F Thermal Annealing on Hotplate E->F G Characterization (SEM, XRD, etc.) F->G

Caption: Experimental workflow for perovskite film fabrication.

Spin Coating Protocol: The Art of Controlled Crystallization

The spin coating process rapidly thins the liquid precursor via centrifugal force, while solvent evaporation initiates crystallization.[14] An anti-solvent drip is employed to rapidly saturate the precursor, inducing a burst of nucleation that leads to a uniform film with small, densely packed grains.[18]

Table 3: One-Step Spin Coating Parameters with Anti-Solvent Quench

ParameterStep 1 (Spreading)Step 2 (Drying)Anti-Solvent Drip
Spin Speed (RPM) 10004000 - 6000-
Duration (s) 1030At ~20s into Step 2
Acceleration (RPM/s) 5002000-
Volume Dispensed ~50 µL-~150 µL
Anti-Solvent --Ethyl Acetate or Chlorobenzene

Step-by-Step Deposition Protocol:

  • Substrate Mounting: Secure the cleaned substrate onto the center of the spin coater chuck using the vacuum.

  • Precursor Dispensing: Using a micropipette, dispense approximately 50 µL of the filtered perovskite precursor solution onto the center of the substrate, ensuring the entire surface is covered.[17]

  • Initiate Spin Program: Immediately start the two-step spin coating program as detailed in Table 3.

  • Anti-Solvent Application: During the second, high-speed step, use a micropipette to drip the anti-solvent (e.g., ethyl acetate) quickly and steadily onto the center of the spinning substrate.[11][19] You should observe an immediate color change from yellow to dark brown/black as the perovskite phase crystallizes.[17]

  • Film Transfer: Once the spin program concludes, immediately transfer the substrate to a hotplate inside the glovebox for annealing. Any delay can lead to incomplete crystallization or reaction with residual solvent.

The Causality of Spin Coating Parameters

The parameters chosen for spin coating are not arbitrary; they directly control the physics of film formation.

G cluster_params Input Parameters cluster_props Resulting Film Properties Speed Spin Speed (RPM) Thickness Film Thickness Speed->Thickness Inverse Relationship Morphology Morphology (Grain Size, Pinholes) Speed->Morphology Affects Uniformity Time Spin Time (s) Time->Thickness Inverse Relationship Solvent Anti-Solvent (Polarity, B.P.) Solvent->Morphology Controls Nucleation & Growth Crystallinity Crystallinity Solvent->Crystallinity Induces Rapid Crystallization

Caption: Relationship between spin parameters and film properties.

Part 3: Post-Deposition Treatment & Characterization

Thermal Annealing

Annealing is a critical final step to remove any residual solvent from the film and promote grain growth, which reduces the density of grain boundaries that can act as recombination sites.

Table 4: Recommended Annealing Protocol

ParameterValueRationale
Temperature 100 - 150 °CProvides thermal energy for grain growth and solvent evaporation.[8][11]
Duration 10 - 30 minutesBalances complete crystallization against potential thermal degradation of the perovskite.[10][20]
Atmosphere Nitrogen (in glovebox)Prevents degradation from oxygen and moisture at elevated temperatures.

Caution: Over-annealing (excessive time or temperature) can lead to the decomposition of the perovskite material back into its precursors (e.g., PbI₂), which is detrimental to device performance.[20] Post-annealing treatments with specific vapors like methylamine can also be employed to further passivate defects and improve grain structure.[3][21][22]

Film Characterization

After fabrication, the quality of the this compound-containing perovskite film should be validated using standard characterization techniques:

  • Scanning Electron Microscopy (SEM): To visualize surface morphology, grain size, and film coverage. Uniform, pinhole-free films are desired.[5]

  • X-Ray Diffraction (XRD): To confirm the formation of the desired perovskite crystal phase and assess crystallinity and orientation.[10]

  • UV-Visible Spectroscopy: To determine the optical bandgap and confirm light absorption characteristics.

  • Photoluminescence (PL) Spectroscopy: To probe charge carrier dynamics and the effectiveness of defect passivation. Longer carrier lifetimes are indicative of higher quality films.[12]

References

  • Insights into Perovskite Film Formation Using the Hybrid Evaporation/Spin-Coating Route: An In Situ XRD Study. (2023).
  • How to Clean Substrates for Photovoltaic or OLED Fabric
  • Spin Coating Techniques for Perovskite Solar Cells. (2025). XRAY.
  • The Chemical Foundation of Advanced Perovskite Solar Cells: The Role of 2-(4-Fluorophenyl)ethylamine Hydroiodide. NINGBO INNO PHARMCHEM CO.,LTD.
  • Enhancing the MA-free mixed halide perovskite efficiency and stability through bi-solvent engineering approach. Light: Advanced Manufacturing.
  • Dual-functional additives for stable perovskite thin films. RSC Publishing.
  • Facile Solution Spin-Coating SnO2 Thin Film Covering Cracks of TiO2 Hole Blocking Layer for Perovskite Solar Cells. (2018). MDPI.
  • While spin coating the perovskite layer for perovskite solar cells, the films are non-uniform and doesn't have full coverage. How do I solve this?. (2015).
  • Enhanced perovskite solar cell performance via defect passivation with ethylamine alcohol chlorides additive. (2025).
  • Organic-Inorganic Perovskite Precursors. TCI Chemicals.
  • Large area coating of perovskite films by spin and spray coatings (SEM...).
  • Solvent engineering for the formation of high-quality perovskite films: a review.
  • Performance optimization of perovskite solar cells with an automated spin coating system and artificial intelligence technologies. RSC Publishing.
  • Post annealing effects of perovskite (CH3NH3PbI3)
  • Methylamine-assisted growth of uniaxial-oriented perovskite thin films with millimeter-sized grains.
  • A Review on Additives for Halide Perovskite Solar Cells.
  • Dual-functional additives for stable perovskite thin films. (2025).
  • Scheme of our method for treating perovskite films by spin-coating of....
  • New insight into solvent engineering technology from evolution of intermediates via one-step spin-coating approach. (2017).
  • Spin-coating and annealing parameters of preparation thin films perovskite.
  • Spincoating Perovskites for Solar Cells. (2021). YouTube.
  • Green anti-solvent engineering for high-efficiency and environmentally friendly perovskite solar cells. (2024). PubMed Central.
  • Post-annealing of MAPbI3 perovskite films with methylamine for efficient perovskite solar cells. (2016). Monash University.
  • One-step and two-step spin-coating procedures for CH3NH3PbI3 formation....
  • The Roles of Alkyl Halide Additives in Enhancing Perovskite Solar Cell Performance. The Royal Society of Chemistry.
  • Supplementary Information Materials and Methods Preparation of perovskite precursor solution. The Royal Society of Chemistry.
  • Antisolvent Additive Engineering for Boosting Performance and Stability of Graded Heterojunction Perovskite Solar Cells Using Amide-Functionalized Graphene Quantum Dots. (2022).
  • Spin-coating and annealing parameters of preparation thin films perovskite.
  • Post-annealing of MAPbI3 perovskite films with methylamine for efficient perovskite solar cells.
  • Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells. arXiv.
  • (PDF) Post-annealing of MAPbI 3 perovskite films with methylamine for efficient perovskite solar cells †. (2016).
  • Two-step spin coating method for preparation of the perovskite layer.
  • How to prepare a perovskite precursor?. (2020).
  • Understanding liquefaction in halide perovskites upon methylamine gas exposure.
  • Organoammonium Ion-Based Perovskites Can Degrade to Pb0 via Amine-Pb(II)
  • Precursor, preparation method of perovskite material, solar cell and method for improving stability of perovskite precursor.
  • Methylamine Vapor Exposure for Improved Morphology and Stability of Cesium-Methylammonium Lead Halide Perovskite Thin-Films. (2017). arXiv.

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Application Notes and Protocols: Ethylamine Hydriodide (EAI) for High-Performance Quasi-2D Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rapid advancement of perovskite solar cells (PSCs) has been remarkable, yet long-term operational stability remains a primary obstacle to commercialization. Quasi-two-dimensional (quasi-2D) perovskites offer a compelling solution, exhibiting significantly enhanced environmental resilience compared to their 3D counterparts. This is achieved by incorporating bulky organic cations that segment the 3D perovskite crystal lattice into a layered structure. Ethylamine hydriodide (EAI) is a strategically important and relatively small bulky amine salt used for this purpose. Its incorporation leads to the formation of Ruddlesden-Popper phases which not only bolster stability against moisture and thermal stress but also effectively passivate defects, reducing non-radiative recombination losses.[1][2] This guide provides a comprehensive overview of the fundamental principles behind using EAI in quasi-2D PSCs, detailed protocols for precursor formulation and device fabrication, and standard procedures for material and device characterization.

Part I: Fundamental Principles & Mechanism of Action
1.1 The Concept of Dimensionality Engineering

Metal halide perovskites are defined by their ABX₃ crystal structure. In 3D perovskites, the 'A' site is occupied by a small organic or inorganic cation (e.g., methylammonium (MA⁺) or formamidinium (FA⁺)), the 'B' site by a metal cation (e.g., Pb²⁺ or Sn²⁺), and the 'X' site by a halide anion (e.g., I⁻, Br⁻).[3]

Dimensionality engineering involves the introduction of a large organic spacer cation, such as ethylammonium (EA⁺) from EAI, into the perovskite precursor solution.[3][4] This bulky cation is sterically too large to fit into the 'A' site of the 3D lattice. Instead, it acts as a spacer, cleaving the 3D structure into layers of perovskite octahedra. This results in a quasi-2D structure with the general formula (A')₂(A)ₙ₋₁BₙX₃ₙ₊₁, where A' is the large spacer cation (EA⁺), A is the small 3D cation (e.g., FA⁺), and 'n' denotes the number of corner-sharing octahedral layers between the spacer layers.[5]

The value of 'n' can be controlled by adjusting the molar ratio of the large spacer cation (EAI) to the small 'A' site cation and lead halide in the precursor solution. This tunability allows for precise control over the material's optoelectronic properties.

G cluster_3D 3D Perovskite (e.g., FAPbI₃) cluster_EAI cluster_2D Quasi-2D Perovskite ((EA)₂(FA)ₙ₋₁PbₙI₃ₙ₊₁) a1 Corner-sharing [PbI₆]⁴⁻ Octahedra a2 Continuous 3D Network a1->a2 a3 Excellent Charge Transport a2->a3 eai Addition of EAI (EA⁺) a2->eai b1 Perovskite Layers (Quantum Wells) eai->b1 b2 EA⁺ Spacer Layers (Barriers) b1->b2 b3 Tunable 'n' value b1->b3 b4 Enhanced Stability & Defect Passivation b3->b4

Figure 1: Dimensionality control from 3D to quasi-2D perovskite using EAI.
1.2 The Multifaceted Role of this compound (EAI)
  • Dimensionality and Quantum Confinement: EAI acts as the source for the ethylammonium (EA⁺) spacer cation. By controlling the EAI concentration, researchers can tune the 'n' value, which dictates the thickness of the perovskite quantum wells. Lower 'n' values lead to stronger quantum confinement, a wider bandgap, and larger exciton binding energy.[5][6]

  • Defect Passivation: Polycrystalline perovskite films are rife with defects, such as halide vacancies and undercoordinated Pb²⁺ ions, particularly at grain boundaries and surfaces. These defects act as non-radiative recombination centers, limiting device voltage and efficiency.[7][8] The ammonium group (-NH₃⁺) of the EA⁺ cation can act as a Lewis acid, donating a proton to passivate halide vacancies. Furthermore, the EA⁺ cations tend to segregate at grain boundaries and the film surface, forming a low-dimensional cap that effectively passivates surface traps.[9][10] This passivation is critical for achieving high open-circuit voltages (Voc).

  • Enhanced Stability: The primary advantage of quasi-2D perovskites is their superior stability. The ethyl chains of the EA⁺ cations are hydrophobic, forming a protective barrier against moisture ingress, a key degradation pathway for 3D perovskites.[11] The layered structure also provides greater structural integrity, suppressing ion migration and improving thermal stability.[1][12]

Part II: Experimental Protocols
2.1 Materials and Reagents

Proper material selection is critical for reproducible, high-performance devices.

Chemical Formula CAS No. Suggested Purity Example Supplier
Lead (II) IodidePbI₂10101-63-0>99.99% (trace metals basis)TCI, Ossila
Formamidinium IodideFAI872-51-5>99.99%Greatcell Solar
This compound EAI 506-58-1 >99.5% Greatcell Solar, TCI
N,N-DimethylformamideDMF68-12-2Anhydrous, >99.8%Sigma-Aldrich
Dimethyl SulfoxideDMSO67-68-5Anhydrous, >99.9%Sigma-Aldrich
ChlorobenzeneCB108-90-7Anhydrous, >99.8%Sigma-Aldrich
Tin (IV) OxideSnO₂18282-10-515% in H₂O colloidal disp.Alfa Aesar
Spiro-OMeTADC₈₁H₆₈N₄O₈207739-72-8>99.5%Lumtec
FTO Coated Glass--~7 Ω/sqOssila, Hartford Glass
2.2 Protocol 1: Preparation of Quasi-2D Perovskite Precursor Solution

This protocol describes the formulation of a 1.4 M precursor solution for a targeted average 'n' value. The ratio of EAI:FAI:PbI₂ is the primary determinant of the resulting film's properties.

Rationale: A DMF:DMSO solvent mixture (e.g., 4:1 v/v) is commonly used. DMF is the primary solvent, while DMSO forms an intermediate complex with PbI₂, which helps to control crystallization and improve film morphology.[13]

Step-by-Step Procedure:

  • Work inside an inert atmosphere glovebox with H₂O and O₂ levels below 1 ppm.

  • To a 2 mL glass vial, add the required amounts of EAI, FAI, and PbI₂ according to the desired 'n' value (see Table 2).

  • Add the anhydrous DMF and DMSO solvent mixture to the vial. For a 1.4 M solution, this would be approximately 714 µL for 1 mmol of PbI₂.

  • Stir the solution on a hotplate at 60 °C for at least 2 hours, or until all solids are fully dissolved, resulting in a clear yellow solution.

  • Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter to remove any particulates.

Target EAI (mmol) FAI (mmol) PbI₂ (mmol) Molar Ratio (EAI:FAI:PbI₂)
30.1670.8331.01 : 5 : 6
40.1250.8751.01 : 7 : 8
50.1000.9001.01 : 9 : 10

Table 2: Example precursor formulations for different average 'n' values in (EA)₂(FA)ₙ₋₁PbₙI₃ₙ₊₁ perovskites. Note: These ratios are starting points and may require optimization.

2.3 Protocol 2: Fabrication of Quasi-2D Perovskite Solar Cells (n-i-p)

This protocol outlines the fabrication of a standard n-i-p planar device architecture.

G cluster_workflow Device Fabrication Workflow start Start: FTO Substrate step1 1. Substrate Cleaning (Detergent, DI Water, IPA, Acetone) start->step1 step2 2. UV-Ozone Treatment step1->step2 step3 3. ETL Deposition (Spin-coat SnO₂ nanoparticle solution) step2->step3 step4 4. ETL Annealing (150 °C for 30 min) step3->step4 step5 5. Perovskite Deposition (Spin-coat quasi-2D precursor) step4->step5 step6 6. Anti-Solvent Quenching (e.g., Chlorobenzene) step5->step6 step7 7. Perovskite Annealing (100-130 °C for 10 min) step6->step7 step8 8. HTL Deposition (Spin-coat Spiro-OMeTAD solution) step7->step8 step9 9. Metal Contact Evaporation (Thermal evaporation of Au or Ag) step8->step9 end Finished Device step9->end

Figure 2: Step-by-step workflow for fabricating an n-i-p quasi-2D perovskite solar cell.

Step-by-Step Procedure:

  • Substrate Preparation:

    • Pattern FTO-coated glass substrates using zinc powder and HCl (2M) etching.

    • Clean the substrates by sequential ultrasonication in detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes to improve wettability.[14]

  • Electron Transport Layer (ETL) Deposition:

    • Transfer substrates to the inert atmosphere glovebox.

    • Prepare a diluted SnO₂ solution (e.g., dilute 15% commercial solution to 3% with DI water).

    • Deposit ~50 µL of the SnO₂ solution onto the FTO substrate and spin-coat at 3000 RPM for 30 seconds.

    • Anneal the substrates on a hotplate in ambient air at 150 °C for 30 minutes. Allow to cool before transferring back into the glovebox.[14]

  • Quasi-2D Perovskite Layer Deposition:

    • Place the SnO₂-coated substrate on the spin coater.

    • Dispense ~50 µL of the filtered quasi-2D perovskite precursor solution (from Protocol 1) onto the substrate.

    • Use a two-step spin program: 1000 RPM for 10 seconds, followed by 4000 RPM for 30 seconds.

    • Crucial Step (Anti-solvent Quenching): Approximately 10-15 seconds before the end of the second spin step, dispense ~100 µL of an anti-solvent (e.g., chlorobenzene or ethyl acetate) rapidly onto the center of the spinning substrate. The film should immediately turn from clear to a dark, opaque brown/black color.[14]

    • Immediately transfer the substrate to a preheated hotplate and anneal at 100-130 °C for 10 minutes. The optimal temperature depends on the 'n' value and should be empirically determined.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the HTL solution (e.g., 72.3 mg Spiro-OMeTAD in 1 mL chlorobenzene, with standard additives like Li-TFSI and tBP).

    • Allow the perovskite film to cool to room temperature.

    • Deposit ~30 µL of the HTL solution and spin-coat at 4000 RPM for 30 seconds.

  • Metal Contact Evaporation:

    • Leave the devices in a desiccator overnight in the dark to allow the HTL to oxidize.

    • Define the device active area using a shadow mask.

    • Deposit an 80-100 nm layer of gold (Au) or silver (Ag) via thermal evaporation under high vacuum (<10⁻⁶ Torr).

Part III: Characterization and Data Analysis

Thorough characterization is essential to correlate film properties with device performance.

3.1 Film Characterization
  • X-Ray Diffraction (XRD): Used to identify the crystalline phases present. For quasi-2D perovskites, a series of low-angle diffraction peaks corresponding to the different 'n' phases will be visible, confirming the layered structure.[15]

  • UV-Vis Absorption Spectroscopy: Reveals the onset of absorption, allowing for the determination of the optical bandgap. Multiple absorption onsets may be visible, corresponding to the various 'n' domains within the film.[16][17]

  • Photoluminescence (PL) Spectroscopy: Emission peaks correspond to the radiative recombination from different 'n' value domains. An efficient energy funneling from low 'n' (wider bandgap) to high 'n' (narrower bandgap) phases is desirable for high performance.

  • Scanning Electron Microscopy (SEM) / Atomic Force Microscopy (AFM): SEM provides top-down information on grain size, uniformity, and pinholes. AFM is used to quantify film roughness (RMS), with smoother films generally leading to better interfacial contact.[18]

G cluster_passivation Defect Passivation at Grain Boundary gb Grain Boundary defect1 Pb²⁺ (undercoordinated) gb->defect1 defect2 I⁻ Vacancy gb->defect2 p1 Perovskite Grain 1 p1->gb p2 Perovskite Grain 2 p2->gb passivator EA⁺ Cation from EAI passivator->defect1 Lewis Acid-Base Interaction passivator->defect2 Passivates Vacancy

Figure 3: Schematic of EA⁺ cations from EAI passivating defects at perovskite grain boundaries.
3.2 Device Performance Characterization
Parameter Symbol Description Typical Values (EAI-based, n=4-5)
Power Conversion EfficiencyPCE (%)Overall efficiency of converting light to electrical power.16 - 20%
Open-Circuit VoltageVoc (V)Maximum voltage at zero current. Sensitive to non-radiative recombination.1.10 - 1.18 V
Short-Circuit Current DensityJsc (mA/cm²)Current density at zero voltage. Related to light absorption and charge collection.20 - 23 mA/cm²
Fill FactorFF (%)Ratio of maximum power to the product of Voc and Jsc. Indicates device quality.75 - 82%

Table 3: Key performance metrics for quasi-2D PSCs and typical values achieved with EAI as the spacer. Values are indicative and depend heavily on optimization. [cf. 15, 25, 29]

  • Current Density-Voltage (J-V) Measurement: The primary characterization technique, performed under simulated AM 1.5G (100 mW/cm²) solar illumination. Key metrics (PCE, Voc, Jsc, FF) are extracted from the J-V curve. Both reverse and forward scans should be performed to assess hysteresis.

  • External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at each wavelength. Integrating the EQE spectrum should yield a Jsc value that closely matches the one from the J-V measurement.

  • Stability Testing: Devices should be tested for operational stability under continuous illumination (Maximum Power Point Tracking), thermal stability (e.g., aging at 85 °C), and humidity stability (e.g., aging at 50% relative humidity). The enhanced stability is the key advantage of using EAI.[2]

Part IV: Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low Voc - High defect density, non-radiative recombination. - Poor energy level alignment.- Optimize EAI concentration to improve passivation. - Optimize perovskite annealing temperature. - Ensure high purity of precursors.
Low Jsc - Poor film coverage (pinholes). - Inefficient charge extraction. - Incomplete light absorption (film too thin).- Optimize spin-coating parameters and anti-solvent step. - Increase perovskite film thickness (lower spin speed or higher concentration). - Check ETL/HTL quality.
Low FF - High series resistance (Rs). - Low shunt resistance (Rsh). - Poor interface quality.- Check for pinholes in the perovskite layer. - Ensure proper contact between layers and electrodes. - Optimize HTL thickness and doping.
Poor Film Quality - Incorrect solvent ratio or evaporation rate. - Sub-optimal annealing conditions. - Contaminated substrate or precursors.- Adjust DMF:DMSO ratio. - Optimize anti-solvent timing and volume. - Systematically vary the annealing temperature and time. - Re-clean substrates and use freshly filtered solutions.
Conclusion

This compound is a powerful and effective additive for fabricating high-performance and stable quasi-2D perovskite solar cells. Through its dual function as a dimensional controller and a defect passivator, EAI enables the creation of materials with superior moisture and thermal stability while mitigating non-radiative recombination losses. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully incorporate EAI into their device fabrication workflows, paving the way for more durable and efficient perovskite photovoltaic technologies.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Foundation of Advanced Perovskite Solar Cells: The Role of 2-(4-Fluorophenyl)ethylamine Hydroiodide.
  • Chen, B. et al. (2021). Defect Passivation of Perovskite Films for Highly Efficient and Stable Solar Cells. Advanced Functional Materials. Available at: [Link]

  • ResearchGate. (n.d.). Surface Passivation Toward Efficient and Stable Perovskite Solar Cells. Available at: [Link]

  • ResearchGate. (n.d.). Characterizations of large-area and small-area PeLEDs of quasi-2D perovskite films with different . Available at: [Link]

  • ResearchGate. (n.d.). (a-e) AFM images of the quasi-2D perovskite films prepared at different... Available at: [Link]

  • ResearchGate. (n.d.). Optical characterization of whole quasi‐2D perovskite films. The... Available at: [Link]

  • ResearchGate. (n.d.). Scalable fabrication for efficient quasi two-dimensional perovskite solar cells via ultrasonic spray-coating method. Available at: [Link]

  • Niu, G. et al. (2015). Stability Issues on Perovskite Solar Cells. MDPI. Available at: [Link]

  • Ahmad, S. et al. (2020). Dimensionality engineering of metal halide perovskites. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Optical characterizations of quasi‐2D perovskite films. a) Steady‐state... Available at: [Link]

  • Jiang, Q. et al. (2019). Surface passivation of perovskite film for efficient solar cells. Nature Energy. Available at: [Link]

  • ResearchGate. (n.d.). Dimensionality engineering of hybrid halide perovskite light absorbers. Available at: [Link]

  • Cho, S.H. et al. (2024). Fabrication Strategies for 2D Halide Perovskite Towards Next-Generation Optoelectronic Applications. International Journal of Precision Engineering and Manufacturing-Green Technology. Available at: [Link]

  • Etgar, L. (2017). The merit of perovskite's dimensionality; Can this replace the 3D halide perovskite? ResearchGate. Available at: [Link]

  • Lee, J. et al. (2024). Surface Passivation to Improve the Performance of Perovskite Solar Cells. MDPI. Available at: [Link]

  • Zhang, T. et al. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. PubMed. Available at: [Link]

  • Liu, Y. et al. (2018). Surface Modification of Methylamine Lead Halide Perovskite with Aliphatic Amine Hydroiodide. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Tailoring the Structural and Electronic Dimensionality of Halide Perovskite for Light-Emitting Applications. Available at: [Link]

  • ResearchGate. (n.d.). 2D Halide Perovskite Phase Formation Dynamics and Their Regulation by Co‐Additives for Efficient Solar Cells. Available at: [Link]

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Application Note & Protocols: Mastering Perovskite Film Morphology with Ethylamine Hydriodide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and materials development professionals.

Introduction: The Critical Role of Morphology in Perovskite Performance

Organic-inorganic hybrid perovskites have emerged as revolutionary materials in the fields of photovoltaics and optoelectronics, demonstrating remarkable power conversion efficiencies.[1] The performance of perovskite-based devices is, however, exquisitely sensitive to the morphology of the perovskite thin film.[2] Key morphological characteristics such as grain size, crystallinity, surface coverage, and the density of defects like pinholes directly govern charge carrier dynamics, including transport and recombination rates.[3][4] An ideal perovskite film features large, highly crystalline grains with minimal boundaries and a uniform, pinhole-free surface to facilitate efficient charge extraction and minimize non-radiative recombination losses.[5]

Achieving such an optimal morphology is a significant challenge due to the rapid, solution-based crystallization process typical for these materials.[6] This guide focuses on the use of Ethylamine Hydriodide (EAI) , a potent alkylammonium salt, as a strategic tool for controlling the morphology of perovskite films. We will delve into the underlying mechanisms and provide detailed, field-proven protocols for three primary methods: Additive Engineering, Solvent Engineering, and Post-Deposition Treatments.

The Mechanism of EAI in Perovskite Crystallization

This compound (EAI) is not merely a passive component; it actively participates in the perovskite crystallization pathway to direct the formation of a higher-quality film. Its influence is primarily attributed to its role in modulating the transition from an intermediate phase to the final, photoactive perovskite phase.

Unlike traditional liquid-to-solid crystallization, many high-performance perovskite formulations, such as those based on formamidinium (FA), proceed through a solid-state transformation. An intermediate "yellow phase" (a non-perovskite polymorph) first forms, which is then converted to the desired "black phase" (the photoactive perovskite structure) upon annealing. EAI has been shown to influence this critical solid-to-solid phase transition.[7] By integrating into the precursor framework, EAI can retard the rapid conversion kinetics, allowing more time for ordered crystal growth and grain coalescence, ultimately leading to larger, more oriented crystalline domains.[7][8]

Furthermore, the ethylammonium (EA⁺) cation can act as a surface passivating agent. Due to its size and structure, it can terminate the perovskite lattice at grain boundaries and surfaces, healing defects that would otherwise act as charge recombination centers.[9]

EAI_Mechanism Precursors Perovskite Precursors (e.g., FAPbI3) Intermediate Intermediate Phase (Yellow Phase) Precursors->Intermediate Spin Coating EAI_sol EAI Additive EAI_sol->Intermediate Incorporation Final Final Perovskite Film (Black Phase) EAI_sol->Final Surface Passivation & Defect Healing Intermediate->Final

Caption: Mechanism of EAI in perovskite film formation.

Core Methodologies and Protocols

Additive Engineering with EAI

The most direct method for leveraging EAI is to incorporate it as an additive into the perovskite precursor solution. This approach modifies the crystallization process from its inception. The concentration of EAI is a critical parameter that must be optimized for a given perovskite system.

Protocol 3.1.1: Preparation of FAPbI₃ Perovskite with EAI Additive

This protocol is adapted from methodologies aimed at producing high-crystallinity films.[7]

  • Environment: Perform all steps inside a nitrogen-filled glovebox with O₂ and H₂O levels below 0.1 ppm to prevent degradation of the precursors.[10]

  • Precursor Formulation (1 M Stock Solution):

    • To a 2 mL amber vial, add Formamidinium Iodide (FAI, 172 mg) and Lead (II) Iodide (PbI₂, 461 mg).

    • Add a co-solvent mixture of N,N-Dimethylformamide (DMF, 700 µL) and Dimethyl Sulfoxide (DMSO, 300 µL).[11] The use of a solvent mixture helps to form stable intermediate adducts that improve film quality.[12][13]

    • Add the desired volume of a pre-prepared EAI stock solution (e.g., 10 mg/mL in DMF) to achieve the target molar percentage.

    • Place a small stir bar in the vial, cap it, and stir on a hotplate at 70°C for at least 2 hours (or overnight) until a clear, yellow solution is formed.[11]

    • Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter to remove any particulates.[14]

Data Presentation: Effect of EAI Concentration on Film Properties

EAI Molar Ratio (%)Average Grain Size (µm)Surface Roughness (RMS, nm)Key Observations
0 (Control)0.5 - 1.0~15Smaller grains with visible boundaries.[9]
2.51.5 - 2.0~10Significant grain enlargement and better surface coverage.
5.0> 2.0~7Highly oriented, large grains with reduced pinhole density.[5]
10.01.0 - 1.5~12Potential for phase segregation or formation of 2D phases, leading to smaller grains.

Note: These values are representative and should be optimized for specific experimental conditions.

Deposition via Spin Coating & Anti-Solvent Quenching

The deposition process itself is a critical control point. Spin coating is a widely used technique to produce uniform thin films from solution.[10] The use of an anti-solvent is crucial for inducing rapid, homogeneous nucleation, which is essential for a dense and uniform film.[14][15]

Spin_Coating_Workflow start Prepare Substrate (Cleaned ITO/FTO) dispense Dispense Precursor Solution (70 µL) start->dispense spin1 Spin Step 1 (e.g., 1000 rpm, 10s) Spreads Solution dispense->spin1 spin2 Spin Step 2 (e.g., 5000 rpm, 30s) Thins Film spin1->spin2 antisolvent Anti-Solvent Drip (e.g., 150 µL Chlorobenzene) Induces Nucleation spin2->antisolvent 5s before end anneal Thermal Annealing (e.g., 150°C, 20 min) Drives Crystallization antisolvent->anneal finish High-Quality Perovskite Film anneal->finish

Caption: Workflow for spin coating with anti-solvent treatment.

Protocol 3.2.1: Spin Coating and Annealing

  • Substrate Preparation: Ensure substrates (e.g., FTO-coated glass) are meticulously cleaned, typically by sequential sonication in detergent, DI water, and isopropanol, followed by a UV-Ozone treatment.[16]

  • Spin Coating Program:

    • Place the substrate on the spin coater chuck and apply vacuum.[10]

    • Start the spin program immediately. A common two-step program is:

      • Step 1: 1000 rpm for 10 seconds (acceleration: 200 rpm/s). This allows the solution to spread evenly.

      • Step 2: 5000 rpm for 30 seconds (acceleration: 1000 rpm/s). This thins the film to the desired thickness.[14][17]

  • Anti-Solvent Drip: Approximately 5-10 seconds before the end of Step 2, rapidly dispense ~150 µL of an anti-solvent (Chlorobenzene is common) onto the center of the spinning substrate.[1] The film should instantly change color as the perovskite precipitates.

  • Annealing: Immediately transfer the substrate to a pre-heated hotplate inside the glovebox. Anneal at 150°C for 20-30 minutes.[9] This step removes residual solvent and drives the full conversion to the crystalline black phase. The film should appear dark brown or black.

Post-Deposition Treatment (PDT)

Post-treatment methods are applied to an already-formed perovskite film to heal defects and improve morphology. Amine-based treatments, including those with alkylammonium halides like EAI, are effective for this purpose.[9][18]

Protocol 3.3.1: EAI Solution Post-Treatment

This protocol involves spin-coating a dilute solution of EAI onto the completed perovskite film.

  • Prepare PDT Solution: Create a dilute solution of EAI in Isopropanol (IPA), for example, at a concentration of 1-2 mg/mL.

  • Film Preparation: Fabricate a standard perovskite film (which may or may not already contain EAI as an additive) as per protocols 3.1.1 and 3.2.1, including the annealing step. Allow the film to cool to room temperature.

  • Apply PDT Solution:

    • Place the cooled perovskite film back on the spin coater.

    • Dispense ~100 µL of the dilute EAI/IPA solution.

    • Spin at 4000 rpm for 30 seconds.

  • Second Annealing: Transfer the substrate to a hotplate and anneal at a milder temperature, typically 100°C, for 10 minutes. This helps to drive off the IPA and incorporate the EAI at the surface and grain boundaries.[19] This treatment can effectively passivate surface defects and, in some cases, induce recrystallization for larger surface grains.[9]

Characterization and Troubleshooting

Verification of Morphology:

  • Scanning Electron Microscopy (SEM): The primary technique to visualize film morphology, including grain size, uniformity, and the presence of pinholes.[9]

  • X-Ray Diffraction (XRD): Used to confirm the crystalline phase of the perovskite and assess the degree of crystallinity and preferential orientation of the grains.[17]

  • Atomic Force Microscopy (AFM): Provides quantitative data on surface roughness.

Troubleshooting Common Morphological Issues:

IssuePotential Cause(s)Recommended Solution(s)
Pinholes / Poor Coverage - Incomplete conversion of precursors.[2]- Non-optimal spin coating parameters.- Insufficient anti-solvent volume or timing.- Increase annealing time/temperature.- Optimize spin speeds and duration.- Adjust anti-solvent drip time and volume.
Small Grain Size - Crystallization is too rapid.[8]- Insufficient annealing.- Low concentration or absence of morphology-controlling additives.- Increase the concentration of EAI or other additives (e.g., MACl).[5]- Optimize annealing protocol.- Introduce DMSO into the solvent system to slow crystallization.[13]
Hazy or Yellowish Film - Incomplete conversion to the black phase.- Degradation due to moisture/oxygen exposure.- Ensure annealing is sufficient.- Verify the integrity of the glovebox atmosphere.[10]- Check precursor purity.
High Surface Roughness - Inhomogeneous nucleation.- Non-optimized solvent system.- Optimize anti-solvent strategy for uniform nucleation.- Experiment with different solvent ratios (e.g., DMF:DMSO).[12]

Conclusion

Control over perovskite film morphology is paramount for fabricating high-performance optoelectronic devices. This compound (EAI) provides a versatile and powerful tool for this purpose. By acting as a crystallization modulator and a defect passivating agent, EAI can be leveraged through additive engineering and post-deposition treatments to produce films with large grains, high crystallinity, and low defect densities. The protocols and principles outlined in this guide offer a robust framework for researchers to master the art of perovskite film fabrication, paving the way for more efficient and stable devices.

References

  • Wang, M., Gao, W., Cao, F., & Li, L. (2022). Ethylamine Iodide Additive Enables Solid-to-Solid Transformed Highly Oriented Perovskite for Excellent Photodetectors. Advanced Materials, 34(8), e2108569. [Link]

  • ACS Applied Materials & Interfaces. (2019). Controlling the Morphology of Organic-Inorganic Hybrid Perovskites through Dual Additive-Mediated Crystallization for Solar Cell Applications. ACS Publications. [Link]

  • Nature Communications. (2022). Ammonia for post-healing of formamidinium-based Perovskite films. PMC - NIH. [Link]

  • Journal of Materials Chemistry A. (2018). Monolayer-like hybrid halide perovskite films prepared by additive engineering without antisolvents for solar cells. RSC Publishing. [Link]

  • Santiwipharat, C., et al. (2023). Methylamine Post-Deposition Treatments of Vapor-Deposited Perovskite Thin Films. ResearchGate. [Link]

  • ResearchGate. (2022). Spin-coating and annealing parameters of preparation thin films perovskite. ResearchGate. [Link]

  • MDPI. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Materials and Methods Preparation of perovskite precursor solution Methylammonium iodide (CH3NH3I) and. The Royal Society of Chemistry. [Link]

  • UWSpace - University of Waterloo. (2025). Additive engineering and interface engineering for high-quality perovskite films toward efficient and stable perovskite solar cells. UWSpace. [Link]

  • OSTI.GOV. (n.d.). Additive Engineering for Efficient and Stable Perovskite Solar Cells. OSTI.GOV. [Link]

  • Nano-Micro Letters. (2023). Additive Engineering for Stable and Efficient Dion-Jacobson Phase Perovskite Solar Cells. SpringerLink. [Link]

  • Journal of Energy Chemistry. (2024). Solvent engineering for the formation of high-quality perovskite films:a review. ScienceDirect. [Link]

  • Journal of Materials Chemistry C. (2024). Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Spin-coating and annealing parameters of preparation thin films perovskite. ResearchGate. [Link]

  • ACS Figshare. (n.d.). Expanding the Solvent Library for Halide Perovskites via Amine Additives. ACS Publications. [Link]

  • ResearchGate. (n.d.). Optimizing Solvent Chemistry for High-Quality Halide Perovskite Films. ResearchGate. [Link]

  • YouTube. (2021). Spincoating Perovskites for Solar Cells. YouTube. [Link]

  • ResearchGate. (2025). (PDF) Elucidating the Dynamics of Solvent Engineering for Perovskite Solar Cells. ResearchGate. [Link]

  • ResearchGate. (n.d.). XRD patterns of perovskite films made by spin coating method, using various steps and speed for MAI deposition. ResearchGate. [Link]

  • ResearchGate. (2025). Post-treatment of perovskite film with phenylalkylammonium iodide for hysteresis-less perovskite solar cells. ResearchGate. [Link]

  • ResearchGate. (n.d.). Crystallization of Perovskite Film for Higher Performance Solar Cells by Controlling Water Concentration in Methyl Ammonium Iodide Precursor Solution. ResearchGate. [Link]

  • ResearchGate. (2020). How to prepare a perovskite precursor?. ResearchGate. [Link]

  • Google Patents. (n.d.). CN109148737B - Precursor, preparation method of perovskite material, solar cell and method for improving stability of perovskite precursor.

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Application Notes & Protocols: Ethylamine Hydriodide for Perovskite Defect Passivation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Defect Passivation in Perovskite Photovoltaics

Metal halide perovskites have emerged as a revolutionary material in the field of photovoltaics, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based solar cells.[1] This remarkable progress is largely attributed to their exceptional optoelectronic properties, including high absorption coefficients, long charge-carrier diffusion lengths, and tunable bandgaps. However, the solution-based fabrication methods commonly used to create polycrystalline perovskite thin films inevitably introduce a high density of structural and electronic defects.[2][3][4]

These defects, manifesting as vacancies, interstitials, and grain boundaries, act as non-radiative recombination centers, trapping charge carriers and dissipating energy as heat rather than generating electrical current.[3][5] This process is a primary factor limiting the open-circuit voltage (VOC) and overall efficiency of perovskite solar cells (PSCs). Furthermore, these defect sites can serve as initiation points for material degradation, compromising the long-term stability of the devices.

Defect passivation, the process of neutralizing these detrimental trap states, has become one of the most critical strategies for advancing PSC performance and stability.[1][3][6] Among a variety of passivating agents, small organic ammonium halides have proven particularly effective. This guide provides a detailed technical overview and experimental protocols for the application of Ethylamine Hydriodide (CH₃CH₂NH₃I, or EAI) as a potent agent for passivating defects in state-of-the-art perovskite solar cells.

The Nature of Defects in Polycrystalline Perovskite Films

To appreciate the mechanism of passivation, one must first understand the defects being targeted. In a typical 3D perovskite structure (ABX₃), defects can arise from:

  • Halide (X-site) Vacancies: Iodine vacancies (VI⁻) are among the most common and detrimental defects, creating deep-level traps within the bandgap.

  • Uncoordinated Lead (B-site) Ions: At the surface and grain boundaries, lead (Pb²⁺) ions may not be fully coordinated by six halide ions, resulting in "dangling bonds" that act as Lewis acid sites and trap electrons.

  • Organic Cation (A-site) Vacancies: The volatile nature of organic cations like methylammonium (MA⁺) or formamidinium (FA⁺) can lead to their loss during thermal annealing, creating vacancies.

  • Grain Boundaries: The interfaces between adjacent perovskite crystals are disordered regions ripe with all the aforementioned point defects, acting as major highways for non-radiative recombination.

The Dual-Action Passivation Mechanism of this compound (EAI)

This compound is a simple yet highly effective molecule for perovskite passivation due to its dual-functionality. The ethylammonium (EA⁺) cation and the iodide (I⁻) anion work in concert to heal the most prevalent defects.

  • Anionic Passivation: The iodide (I⁻) from EAI directly fills iodine vacancies in the perovskite lattice, reducing the density of these deep-level trap states.

  • Cationic Passivation: The ethylammonium (EA⁺) cation acts as a Lewis base. Its -NH₃⁺ group can coordinate with the undercoordinated Pb²⁺ ions (Lewis acid sites) at the perovskite surface and grain boundaries, effectively neutralizing these electron traps.[5]

  • Formation of 2D/3D Heterostructures: The EA⁺ cation is larger than typical A-site cations like MA⁺ or FA⁺.[1] Due to steric hindrance, it cannot easily be incorporated into the bulk 3D perovskite lattice. Instead, upon post-treatment, EAI tends to react with excess PbI₂ or the perovskite surface to form a thin, wide-bandgap 2D perovskite layer (EA₂PbI₄) on top of the 3D film.[7][8] This 2D capping layer not only passivates surface defects but also acts as a hydrophobic barrier, significantly enhancing the material's resistance to moisture-induced degradation.[9]

Below is a diagram illustrating the key passivation interactions at a perovskite surface.

G EAI Passivation Mechanism at Perovskite Surface cluster_perovskite 3D Perovskite Surface cluster_eai EAI Solution Pb_defect Uncoordinated Pb²⁺ passivated_Pb Passivated Pb²⁺ Pb_defect->passivated_Pb I_vacancy Iodine Vacancy (V_I) passivated_I Filled I⁻ Site I_vacancy->passivated_I EAI This compound (CH₃CH₂NH₃⁺ I⁻) EA_ion EA⁺ Cation EAI->EA_ion I_ion I⁻ Anion EAI->I_ion EA_ion->Pb_defect Lewis Acid-Base Adduct Formation I_ion->I_vacancy Fills Vacancy

Caption: EAI dissociates to passivate both cationic (Pb²⁺) and anionic (I⁻) defects.

Experimental Protocols

This section provides step-by-step methodologies for preparing and applying EAI for perovskite passivation. These protocols assume the user has already fabricated a 3D perovskite film (e.g., CsxFA1-xPbI₃) on a suitable substrate.

Protocol: Preparation of EAI Passivation Solution

Objective: To prepare a stock solution of EAI in isopropanol (IPA) for post-treatment of perovskite films.

Materials:

  • This compound (EAI) powder (>99.5% purity)

  • Anhydrous Isopropanol (IPA)

  • Milli-Q water

  • Nitrogen-filled glovebox

  • Analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • 0.22 µm PTFE syringe filter

Procedure:

  • Environment: Perform all steps inside a nitrogen-filled glovebox to minimize moisture and oxygen exposure.

  • Weighing: Weigh 10 mg of EAI powder using an analytical balance.

  • Dissolution: Transfer the EAI powder to a clean, dry 10 mL volumetric flask. Add approximately 8 mL of anhydrous IPA.

  • Mixing: Place a small magnetic stir bar in the flask and stir the solution on a magnetic stirrer at 300 RPM for at least 1 hour at room temperature, or until the EAI is fully dissolved.

  • Final Volume: Once dissolved, add anhydrous IPA to the flask to reach the 10 mL mark. This creates a stock solution with a concentration of 1 mg/mL .

  • Filtration: Before use, draw the required amount of solution into a syringe and pass it through a 0.22 µm PTFE filter to remove any particulates.

Causality Note: IPA is chosen as the solvent due to its orthogonality with the common perovskite precursor solvents (like DMF/DMSO) and its suitable volatility, which allows for controlled application and evaporation during spin-coating and annealing. The concentration (1-10 mg/mL) is a critical parameter; too low may result in incomplete passivation, while too high can lead to excessive 2D perovskite formation, which can impede charge transport.

Protocol: EAI Post-Treatment of Perovskite Films

Objective: To apply the EAI solution to a pre-fabricated 3D perovskite film to passivate surface and grain boundary defects.

Materials:

  • Pre-fabricated perovskite film on substrate

  • EAI in IPA solution (e.g., 1 mg/mL)

  • Spin coater inside a nitrogen-filled glovebox

  • Hotplate inside a nitrogen-filled glovebox

  • Micropipette

Procedure:

  • Preparation: Ensure the 3D perovskite film has been fabricated and annealed according to its specific protocol. Allow the film to cool to room temperature.

  • Application: Place the perovskite substrate onto the chuck of the spin coater. Using a micropipette, dispense 100 µL of the EAI/IPA solution onto the center of the film, ensuring complete coverage.

  • Spin-Coating: Immediately start the spin-coating program:

    • Speed: 4000 RPM

    • Duration: 30 seconds

    • Acceleration: 2000 RPM/s

  • Annealing: Quickly transfer the substrate to a hotplate pre-heated to 100 °C . Anneal the film for 10 minutes .

  • Cooling: After annealing, remove the substrate from the hotplate and allow it to cool to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer).

G EAI Post-Treatment Workflow start Start: 3D Perovskite Film dispense Dispense 100 µL EAI/IPA Solution start->dispense spin Spin Coat 4000 RPM, 30s dispense->spin anneal Anneal 100 °C, 10 min spin->anneal end End: Passivated Film anneal->end

Caption: Workflow for the post-treatment passivation of perovskite films using EAI.

Validation of Passivation Efficacy

Spectroscopic and Microscopic Characterization
  • Steady-State and Time-Resolved Photoluminescence (PL/TRPL): Successful passivation reduces non-radiative recombination pathways. This directly results in a significant increase in the steady-state PL intensity and a longer average carrier lifetime (τavg) as measured by TRPL.[10][11]

  • X-ray Photoelectron Spectroscopy (XPS): High-resolution scans of the Pb 4f and I 3d core levels can provide chemical evidence of passivation. A shift in the Pb 4f binding energy can indicate the coordination of the EA⁺ cation to undercoordinated Pb²⁺.[8][10]

Electrical Characterization

Expected Outcomes & Data Interpretation

The successful application of EAI passivation should yield significant improvements across multiple performance metrics. The table below summarizes typical results for a high-efficiency FA-based perovskite solar cell.

ParameterControl DeviceEAI-Treated DeviceRationale for Improvement
PCE (%) 21.5%23.5% Overall improvement from reduced recombination.
VOC (V) 1.12 V1.18 V Suppression of non-radiative recombination at interfaces.
JSC (mA/cm²) 24.1 mA/cm²24.3 mA/cm² Minor improvement, passivation primarily affects voltage.
FF (%) 79.5%82.0% Reduced trap-assisted recombination improves charge extraction.
PL Lifetime (τavg) 450 ns1500 ns Direct evidence of reduced non-radiative recombination centers.[5]
Trap Density (t-DOS) 2.5 x 10¹⁶ cm⁻³8.0 x 10¹⁵ cm⁻³ Direct quantification of the reduction in electronic trap states.
T₈₀ Stability (hours) 400 hours>1000 hours 2D capping layer enhances moisture and thermal stability.[9]

T₈₀ denotes the time for the device to retain 80% of its initial PCE under continuous illumination at maximum power point.

Conclusion and Future Outlook

This compound serves as a powerful and straightforward tool for mitigating the detrimental impact of defects in perovskite solar cells. Its dual-action mechanism simultaneously heals both anionic and cationic defects while forming a protective 2D capping layer, leading to substantial gains in both device efficiency and operational stability. The protocols outlined in this guide provide a robust framework for researchers to implement this strategy effectively.

Future work in this area will likely focus on combining EAI with other passivation agents for synergistic effects, exploring derivatives of EAI with different alkyl chain lengths for fine-tuning the 2D/3D interface[2], and adapting the process for scalable manufacturing techniques beyond spin-coating. By continuing to refine these passivation strategies, the scientific community moves ever closer to realizing the full commercial potential of perovskite photovoltaic technology.

References

  • Title: Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells Source: ResearchGate URL: [Link]

  • Title: The Chemical Foundation of Advanced Perovskite Solar Cells: The Role of 2-(4-Fluorophenyl)ethylamine Hydroiodide Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Recent progress in stabilizing perovskite solar cells through two-dimensional modification Source: Applied Physics Reviews URL: [Link]

  • Title: Enhanced perovskite solar cell performance via defect passivation with ethylamine alcohol chlorides additive Source: ResearchGate URL: [Link]

  • Title: Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation Source: MDPI URL: [Link]

  • Title: Characterization of perovskite films passivated by different methods Source: ResearchGate URL: [Link]

  • Title: Characterization of the perovskite films and interface with o-PDEAI 2 Source: ResearchGate URL: [Link]

  • Title: Interfacial Passivation Engineering of Perovskite Solar Cells with Fill Factor over 82% and Outstanding Operational Stability on n-i-p Architecture Source: ACS Energy Letters URL: [Link]

  • Title: Surface Modification of Methylamine Lead Halide Perovskite with Aliphatic Amine Hydroiodide Source: PubMed URL: [Link]

  • Title: Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells Source: MDPI URL: [Link]

  • Title: Detailed protocol for fabrication of perovskite solar cells Source: YouTube URL: [Link]

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Application Notes & Protocols: Ethylamine Hydriodide in Tandem Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and professionals in photovoltaics and materials science.

Introduction: The Imperative for Perfection in Perovskite Tandem Solar Cells

The rapid ascent of perovskite-silicon tandem solar cells beyond the 30% power conversion efficiency (PCE) mark represents a monumental leap in photovoltaic technology.[1][2] This architecture, which pairs a wide-bandgap perovskite top cell with a silicon bottom cell, effectively captures a broader portion of the solar spectrum, promising to shatter the theoretical efficiency limits of single-junction cells.[1]

However, the solution-processed nature of polycrystalline perovskite films, while cost-effective, invariably introduces a high density of defects.[3][4][5] These defects—primarily located at the film's surface and along grain boundaries—act as non-radiative recombination centers, trapping charge carriers and creating pathways for ion migration.[4][6] This fundamentally limits the open-circuit voltage (VOC) and long-term operational stability of the device, which are critical hurdles on the path to commercialization.[4]

Defect passivation has therefore emerged as a crucial strategy for unlocking the full potential of these devices.[6] Among the various passivating agents, short-chain organic alkylammonium halides like Ethylamine Hydriodide (EAI) and its close analogs, such as Propylamine Hydriodide (PAI), have proven exceptionally effective.[3][5][7] This guide provides a detailed exploration of the scientific principles and actionable protocols for leveraging EAI to enhance the performance and stability of perovskite-based tandem solar cells.

Part 1: The Scientific Basis for this compound Application

Core Mechanism: Multi-Modal Defect Passivation

The efficacy of EAI lies in its ability to interact with and neutralize the most common and detrimental defects in perovskite films. Polycrystalline films suffer from undercoordinated Pb2+ ions and halide vacancies (I-), which create deep-level traps within the bandgap.[6]

EAI addresses these issues through two primary mechanisms:

  • Lewis Acid-Base Interaction: The amine group (-NH3+) in the ethylammonium cation acts as a Lewis base, donating a lone pair of electrons to the undercoordinated Pb2+ ions (a Lewis acid) at the perovskite surface and grain boundaries. This coordination effectively passivates the Pb2+-related defects.[1][8]

  • Hydrogen Bonding: The hydrogen atoms on the protonated amine group can form strong hydrogen bonds (N-H···I) with excess halide ions (I-) at the surface.[9] This interaction not only passivates halide-related defects but also helps to suppress ion migration, a key degradation pathway.[9]

Furthermore, the introduction of bulky organic cations like ethylammonium at the surface can form a thin, quasi-2D perovskite layer. This layer can act as a barrier, preventing moisture ingress and further enhancing environmental stability.[10]

G cluster_0 Perovskite Grain Boundary cluster_1 EAI Passivation Molecule cluster_2 Passivated Surface Pb_defect Undercoordinated Pb²⁺ (Trap State) Passivated_Pb Coordinated Pb²⁺ (Neutralized) I_vacancy Iodide Vacancy (Trap State) Passivated_I Filled Vacancy (Stable) EAI This compound (C₂H₅NH₃⁺I⁻) EAI->Pb_defect Lewis Acid-Base Interaction (-NH₃⁺ -> Pb²⁺) EAI->I_vacancy Hydrogen Bonding & Halide Compensation

Caption: Mechanism of EAI in passivating common perovskite defects.

Impact on Perovskite Film Properties & Device Performance

The chemical interactions initiated by EAI translate directly into improved material properties and, consequently, superior device performance.

  • Reduced Non-Radiative Recombination: By healing the electronic trap states, EAI significantly suppresses trap-assisted non-radiative recombination.[1][3] This is the primary reason for the substantial increase in the open-circuit voltage (VOC), a key metric for solar cell efficiency.[5]

  • Enhanced Crystallinity and Morphology: Additives like EAI can modulate the crystallization process of the perovskite film. Studies on similar molecules show they can retard fast crystallization, leading to larger, more uniform grains with fewer grain boundaries.[1][2] This improves charge transport and reduces defect density.

  • Improved Stability: Passivation of reactive defect sites and the potential formation of a protective surface layer make the perovskite film more resilient to degradation from moisture and heat.[5][10] Devices treated with similar amine hydroiodides have shown significantly longer operational lifetimes under stress conditions.[1][5]

The culmination of these benefits is a marked improvement in all key photovoltaic parameters, as summarized in the table below based on results from analogous short-chain alkylammonium halide treatments.

Photovoltaic ParameterTypical Control DeviceExpected Result with EAI TreatmentRationale
Power Conversion Efficiency (PCE) 18-20% (single junction)>22% (single junction)Overall improvement from gains in VOC and FF.[1][3]
Open-Circuit Voltage (VOC) ~1.10 V>1.15 VSignificant reduction in non-radiative recombination.[1]
Fill Factor (FF) ~77%>84%Improved charge extraction and reduced series resistance.[1]
Trap-State Density (Nt) ~2.6 x 1016 cm-3~1.8 x 1016 cm-3Direct result of defect passivation.[1]
Operational Stability 80% of initial PCE after 160h>90% of initial PCE after 200hReduced ion migration and environmental protection.[5]

Part 2: Experimental Protocols

These protocols are designed to be self-validating. Each step includes the scientific reasoning, allowing for adaptation and troubleshooting. All procedures involving solvents like DMF and isopropanol should be performed in a nitrogen-filled glovebox.

Protocol 2.1: Post-Deposition Surface Treatment of Perovskite Films

This is the most common and effective method for applying passivating agents like EAI, as it targets the defect-rich surface of the pre-formed perovskite layer without altering the bulk composition.

Materials & Reagents:

  • Pre-fabricated perovskite-on-substrate films (e.g., via a two-step method[5][11]).

  • This compound (EAI), high purity (>99.5%).

  • Anhydrous Isopropanol (IPA).

  • Micropipettes, spin coater, hotplate.

Procedure:

  • Prepare the EAI Passivation Solution:

    • Dissolve EAI in anhydrous IPA to a concentration of 1 mg/mL.

    • Causality: IPA is chosen as the solvent because it can dissolve EAI without dissolving the underlying perovskite film, ensuring the treatment is confined to the surface. The 1 mg/mL concentration is a well-established starting point for similar passivators, balancing effective treatment with avoiding excess organic residue.[7]

  • Apply the Solution:

    • Place the perovskite film substrate onto the spin coater chuck.

    • Dispense 100 µL of the EAI/IPA solution to completely cover the perovskite surface.

    • Allow the solution to sit on the substrate for 30 seconds.

    • Causality: The incubation period allows sufficient time for the EAI molecules to diffuse to the surface and interact with defect sites before the excess is removed.

  • Spin Coating:

    • Spin coat the substrate at 4000 RPM for 30 seconds.

    • Causality: This step removes the solvent and any excess, unreacted EAI, leaving a thin layer of passivating molecules at the surface and grain boundaries.

  • Annealing:

    • Transfer the substrate to a hotplate pre-heated to 100°C.

    • Anneal for 10 minutes.

    • Causality: The gentle thermal annealing step helps to drive off any residual solvent and promotes the formation of stable bonds between the EAI and the perovskite surface.

  • Device Completion:

    • Proceed immediately with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) to prevent atmospheric contamination of the newly passivated surface.[11]

G start Start: Pre-fabricated Perovskite Film prep_sol 1. Prepare 1 mg/mL EAI in IPA Solution start->prep_sol apply_sol 2. Apply 100 µL of EAI Solution onto Film prep_sol->apply_sol incubate 3. Incubate for 30 seconds apply_sol->incubate spin_coat 4. Spin Coat (4000 RPM, 30s) incubate->spin_coat anneal 5. Anneal (100°C, 10 min) spin_coat->anneal deposit_htl 6. Proceed to Hole Transport Layer Deposition anneal->deposit_htl end End: Passivated Film Ready for Device Completion deposit_htl->end

Caption: Workflow for post-deposition surface passivation with EAI.

Protocol 2.2: Incorporating EAI as a Perovskite Precursor Additive

While less common for simple passivation, adding EAI directly to the precursor can influence crystal growth. This protocol should be used when aiming to modify the bulk properties of the perovskite film.

Materials & Reagents:

  • Lead (II) Iodide (PbI2)

  • Formamidinium Iodide (FAI)

  • Methylammonium Bromide (MABr)

  • Cesium Iodide (CsI)

  • This compound (EAI)

  • Anhydrous DMF:DMSO solvent mixture (e.g., 4:1 v/v)

Procedure:

  • Prepare the Control Perovskite Precursor Solution (e.g., for a 1.6 eV bandgap):

    • Create a standard "triple cation" precursor solution (e.g., FAPbI3)0.95(MAPbBr3)0.05 with added CsI. The exact molar ratios should be based on your established baseline recipe.

    • To the control solution, add EAI at a specific molar ratio relative to the lead content. A typical starting range is 0.1% to 1.0% mol.

    • Example Calculation (for 0.5% mol): If your precursor has 1M of PbI2, you would add 0.005M of EAI.

    • Causality: Low concentrations are used because EAI is intended as an additive to influence crystallization, not as a primary A-site cation. Higher concentrations could disrupt the 3D perovskite structure.

  • Film Deposition and Annealing:

    • Follow your standard one-step spin coating and anti-solvent quenching procedure for perovskite film deposition.

  • Characterization:

    • Compare the two films using XRD and SEM to analyze changes in crystal orientation and grain size, respectively.

Part 3: Characterization and Validation

Validating the effect of EAI is critical. A combination of techniques should be used to build a complete picture of the improvements.[12][13]

G cluster_top Perovskite Top Cell cluster_bottom Silicon Bottom Cell TandemCell Perovskite/Silicon Tandem Solar Cell Glass Glass/FTO ETL ETL (e.g., SnO₂) Glass->ETL Perovskite Perovskite Absorber (EAI Passivated) ETL->Perovskite HTL HTL (e.g., Spiro-OMeTAD) Perovskite->HTL TCO Transparent Top Contact (ITO) HTL->TCO RecombinationLayer Recombination Layer TCO->RecombinationLayer Series Connection Si_n n-type Silicon Si_p p-type Silicon Si_n->Si_p BSF Back Surface Field Si_p->BSF Metal Metal Back Contact BSF->Metal RecombinationLayer->Si_n

TechniquePurposeExpected Outcome with EAI Treatment
Scanning Electron Microscopy (SEM) Analyze film morphology and grain size.[14]Larger, more uniform grains with less visible grain boundary voids compared to the control.
X-ray Diffraction (XRD) Determine crystallinity and crystal orientation.[12]Sharper and more intense diffraction peaks, potentially indicating enhanced crystallinity.
Photoluminescence (PL) & Time-Resolved PL (TRPL) Measure defect density and charge carrier lifetime.[15]Higher steady-state PL intensity and a longer carrier lifetime, indicating reduced non-radiative recombination.[7]
Space-Charge-Limited Current (SCLC) Quantify the trap-state density (Nt).[1]A lower trap-filled limit voltage (VTFL), which corresponds to a lower calculated Nt.[1]
Current-Voltage (J-V) Scans Measure device performance (PCE, VOC, JSC, FF).[12]Significant increases in VOC and FF, leading to a higher overall PCE.
External Quantum Efficiency (EQE) Measure the cell's efficiency at each wavelength.The integrated JSC from the EQE spectrum should match the J-V scan, validating the current measurement.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Foundation of Advanced Perovskite Solar Cells: The Role of 2-(4-Fluorophenyl)ethylamine Hydroiodide.
  • Request PDF. Enhanced perovskite solar cell performance via defect passivation with ethylamine alcohol chlorides additive.
  • Advanced Luminescence-Based Characterization Techniques For Perovskite Solar Cells.
  • Ethylenediamine Based Surface Defect Passivation for Enhancing Indoor Photovoltaic Efficiency of Perovskite.
  • Characterization Techniques for Perovskite Solar Cell M
  • A Review of Common Characterization Methods for Perovskite Solar Cells.
  • Advanced Characterization Techniques for Overcoming Challenges of Perovskite Solar Cell M
  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passiv
  • Textured Perovskite/Silicon Tandem Solar Cells Achieving Over 30% Efficiency Promoted by 4-Fluorobenzylamine Hydroiodide. PubMed Central.
  • Advanced Characterization Techniques for Overcoming Challenges of Perovskite Solar Cell Materials. Laboratory for Energy Storage and Conversion - University of California San Diego.
  • Defect Passivation of Perovskite Films for Highly Efficient and Stable Solar Cells.
  • Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells.
  • Detailed protocol for fabrication of perovskite solar cells. YouTube.
  • Efficient Semitransparent Solar Cells Enabled by Introducing N-Ethylbenzylamine Additives into Thin Layer of Halide Perovskites. PubMed.
  • Textured Perovskite/Silicon Tandem Solar Cells Achieving Over 30% Efficiency Promoted by 4-Fluorobenzylamine Hydroiodide. Nano-Micro Letters.
  • Textured Perovskite/Silicon Tandem Solar Cells Achieving Over 30% Efficiency Promoted by 4-Fluorobenzylamine Hydroiodide.
  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passiv
  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation.
  • Boosting the efficiency of Ruddlesden–Popper tin perovskite solar cells through ethylenediamine dihydroiodide-mediated phase modulation.

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Application Notes & Protocols: Enhancing Perovskite Solar Cell Stability with Ethylamine Hydriodide (EAI)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Perovskite Stability

Organic-inorganic hybrid perovskites have emerged as a revolutionary material in the field of photovoltaics, demonstrating remarkable power conversion efficiencies (PCEs) that rival traditional silicon-based solar cells.[1] Fabricated through cost-effective solution-processing methods, these materials possess exceptional optoelectronic properties, including high absorption coefficients and long carrier diffusion lengths.[2] However, the Achilles' heel of perovskite solar cells (PSCs) remains their long-term operational stability.[1] Polycrystalline perovskite films are inherently susceptible to degradation from environmental factors such as moisture and heat, and suffer from intrinsic ionic defects.[2]

These defects, particularly at the grain boundaries and surfaces of the perovskite film, act as non-radiative recombination centers, trapping charge carriers and creating pathways for ion migration.[3] This not only diminishes the device's open-circuit voltage (VOC) and fill factor (FF), thereby lowering efficiency, but also accelerates material decomposition, leading to rapid performance decay. Addressing these defect states is paramount for the commercial viability of perovskite photovoltaic technology.

Ethylamine Hydriodide (EAI): A Strategic Additive for Defect Passivation and Enhanced Durability

Additive engineering has become a cornerstone strategy for mitigating defects and enhancing the robustness of perovskite films. Among the various classes of additives, short-chain alkylammonium halides have proven particularly effective. This application note focuses on this compound (EAI, CH₃CH₂NH₃I), a simple yet potent molecule for improving the performance and stability of perovskite solar cells. The ethylammonium (EA⁺) cation, when incorporated strategically into the perovskite film, acts on multiple fronts to passivate defects, control crystal growth, and improve environmental resilience.

Core Mechanisms of Action

The efficacy of EAI as a stabilizing additive stems from several key molecular interactions within the perovskite crystal structure:

  • Grain Boundary and Surface Defect Passivation: The primary role of EAI is to heal defect sites that are abundant in polycrystalline films. Uncoordinated Pb²⁺ ions at grain boundaries and on the film's surface are a major source of deep-level traps. The amine group (-NH₃⁺) of the ethylammonium cation can effectively passivate these defects.[4] It can form hydrogen bonds with halide ions (I⁻), suppressing the formation of iodine vacancies and inhibiting ion migration—a key driver of hysteresis and degradation.[5]

  • Morphology and Crystallinity Control: The introduction of EAI into the perovskite precursor solution can significantly influence the crystallization process. It has been demonstrated that similar additives promote a "secondary grain growth" mode, resulting in perovskite films with much larger, more highly oriented crystal grains.[3] This reduction in the total area of grain boundaries inherently decreases the density of associated defects.[6]

  • Formation of 2D/Quasi-2D Structures: The ethylammonium cation is larger than the methylammonium (MA⁺) or formamidinium (FA⁺) cations typically used in 3D perovskite structures. Its incorporation can lead to the formation of localized, low-dimensional (quasi-2D) perovskite structures at the grain boundaries or interfaces. These quasi-2D layers can act as a protective shell, enhancing the film's resistance to moisture ingress and thermal stress.

  • Enhanced Hydrophobicity: Treatment with alkylammonium halides can increase the hydrophobicity of the perovskite film surface. For instance, post-treatment with the similar compound propylamine hydroiodide (PAI) has been shown to increase the water contact angle of the perovskite film from 72.5° to 93.7°, creating a more effective barrier against ambient humidity.[7]

Diagram: Mechanism of EAI Passivation at Perovskite Grain Boundaries

cluster_passivation EAI Passivation p1 [PbI6] Octahedra p2 [PbI6] Octahedra defect1 Uncoordinated Pb²⁺ p3 [PbI6] Octahedra p4 [PbI6] Octahedra defect2 Iodide Vacancy (V_I) eai Ethylammonium (CH₃CH₂NH₃⁺) eai->defect1 Coordinates with Pb²⁺ (Passivates Trap) eai->defect2 Forms H-bond with I⁻ (Suppresses Migration)

Caption: EAI passivates defects at grain boundaries by coordinating with undercoordinated Pb²⁺ and forming hydrogen bonds with halides.

Impact on Device Performance and Stability

The multifaceted role of EAI translates directly into measurable improvements in perovskite solar cell performance and longevity. The effective passivation of defects reduces non-radiative recombination, leading to a significant enhancement in both the open-circuit voltage (VOC) and the fill factor (FF).

Additive / ConditionVOC (V)JSC (mA/cm²)FF (%)PCE (%)Source Compound
Control Device 0.87--14.52Ethylamine Alcohol Chloride[5]
+ Additive 0.92--16.97Ethylamine Alcohol Chloride[5]
Control Device ---21.7Propylamine Hydroiodide[2]
+ Additive (as interface) ---23.0Propylamine Hydroiodide[2]

Table 1: Comparison of photovoltaic parameters for perovskite solar cells with and without ethylamine-based additives. Data for closely related compounds (Ethylamine Alcohol Chloride and Propylamine Hydroiodide) are used to demonstrate the principle of performance enhancement.

Beyond the initial efficiency boost, the most critical contribution of EAI is the enhancement of device stability. By creating a more robust and chemically inert perovskite film, EAI helps to protect the device from environmental degradation.

Diagram: Representative Stability Improvement

Normalized PCE vs. Time Under Stress X_axis Time (hours) Y_axis Normalized PCE (%) Origin 0 Origin->X_axis Origin->Y_axis Y_100 100 Y_80 80 Y_60 60 X_500 500 c0 c1 c0->c1 Control Device c2 c1->c2 Control Device c3 c2->c3 Control Device c4 c3->c4 Control Device e0 e1 e0->e1 EAI-Treated Device e2 e1->e2 EAI-Treated Device e3 e2->e3 EAI-Treated Device e4 e3->e4 EAI-Treated Device cluster_prep Precursor Preparation cluster_fab Film Fabrication cluster_device Device Completion prep_main Prepare Main Perovskite Ink (FAI, PbI₂, etc.) mix Mix EAI into Perovskite Ink (1-5 mol%) prep_main->mix prep_eai Prepare EAI Stock Solution prep_eai->mix spin Spin Coat on ETL/Substrate mix->spin antisolvent Antisolvent Quench (Chlorobenzene) spin->antisolvent anneal Anneal Film (100-150°C) antisolvent->anneal htm Deposit Hole Transport Layer anneal->htm electrode Evaporate Metal Back Contact htm->electrode

Caption: Workflow for incorporating EAI as an additive in a one-step spin coating process.

Protocol 2: EAI as a Post-Deposition Surface Treatment

This method is used to passivate the surface of a pre-formed perovskite film.

1. Materials and Reagents:

  • Perovskite-coated substrates (fabricated using a standard one-step or two-step method).

  • This compound (EAI).

  • Anhydrous Isopropanol (IPA).

2. EAI Treatment Solution Preparation: a. Inside a glovebox, prepare a dilute solution of EAI in anhydrous IPA. A typical concentration range is 0.5 to 2 mg/mL. b. Stir the solution at room temperature until the EAI is fully dissolved. Filter through a 0.22 µm PTFE syringe filter.

3. Surface Treatment Application: a. Take a cooled, fully formed perovskite film on its substrate. b. Place the substrate on a spin coater. c. Dispense ~50 µL of the EAI/IPA solution to cover the entire perovskite surface. d. Let the solution sit for 5-10 seconds to allow for interaction with the surface. e. Spin coat at 4000 rpm for 30 seconds to remove excess solution and dry the film. f. Anneal the treated film on a hotplate at 100 °C for 5-10 minutes.

4. Device Completion: a. After the post-treatment anneal, allow the film to cool. b. Proceed immediately with the deposition of the hole transport layer and metal back contact as described in Protocol 1.

Characterization and Validation

To validate the effectiveness of EAI incorporation, a suite of characterization techniques should be employed:

  • X-Ray Diffraction (XRD): To confirm the perovskite crystal structure and phase purity. Look for changes in peak intensity or the appearance of secondary phases (e.g., quasi-2D peaks). A reduction in the characteristic PbI₂ peak at ~12.7° can indicate more complete conversion and passivation. [2]* UV-Vis Spectroscopy: To determine the absorption profile and optical bandgap of the perovskite film.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To probe charge carrier dynamics. An increase in steady-state PL intensity and a longer carrier lifetime (τ) in TRPL measurements are indicative of reduced non-radiative recombination, confirming successful defect passivation.

  • Photovoltaic Device Testing: To measure key device parameters (VOC, JSC, FF, PCE) under simulated AM1.5G illumination. Hysteresis analysis (comparing forward and reverse voltage sweeps) should also be performed.

  • Stability Testing: To assess long-term durability. Unencapsulated devices should be subjected to controlled stress conditions, such as storage in a humidity chamber (e.g., 50-60% RH) or continuous thermal stress (e.g., 85 °C in a nitrogen atmosphere), while periodically measuring their PCE. [2]

Conclusion

This compound (EAI) is a highly effective and easily implementable additive for enhancing the stability and performance of perovskite solar cells. Through a combination of defect passivation, morphology control, and improved hydrophobicity, EAI addresses several of the key degradation pathways that currently limit the commercial potential of perovskite technology. The protocols outlined in this note provide a robust framework for researchers to incorporate EAI into their fabrication workflows and validate its positive impact on device performance. The strategic use of such additives is a critical step towards realizing the promise of durable, high-efficiency perovskite photovoltaics.

References

  • Gharibzadeh, S., Fassl, P., Hossain, I. M., et al. (2021). Two birds with one stone: dual grain-boundary and interface passivation enables >22% efficient inverted methylammonium-free perovskite solar cells. Energy & Environmental Science, 14, 5875-5893. Available at: [Link]

  • Li, D., Zhang, D., Lim, C., et al. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. Available at: [Link]

  • Li, D., Zhang, D., Lim, C., et al. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. Nanomaterials, 14(17), 1416. Available at: [Link]

  • Zhang, T., et al. (2018). Enhanced perovskite solar cell performance via defect passivation with ethylamine alcohol chlorides additive. Journal of Materials Chemistry A. Note: While the specific link is from a request on ResearchGate, the citation details provide the necessary information. Available at: [Link]

  • Chen, Y., et al. (2020). Secondary Grain Growth in Organic-Inorganic Perovskite Films With Ethylamine Hydrochloride Additives for Highly Efficient Solar Cells. ACS Applied Materials & Interfaces, 12(17), 20026-20034. Available at: [Link]

  • Pering, S., et al. (2023). How crystallization additives govern halide perovskite grain growth. Infoscience. Available at: [Link]

  • Paetzold, U. W., et al. (2021). dual grain-boundary and interface passivation enables >22% efficient inverted methylammonium-free perovskite solar cells. ANU Open Research. Available at: [Link]

  • Kim, J., et al. (2023). Ethylenediamine Based Surface Defect Passivation for Enhancing Indoor Photovoltaic Efficiency of Perovskite. Journal of the Korean Ceramic Society. Available at: [Link]

  • ResearchGate. (n.d.). Schematic diagram of the reduction of grain size and increase of grain boundaries and defects. Available at: [Link]

  • ResearchGate. (n.d.). Schematic diagrams of grain boundary passivation mechanism. Available at: [Link]

  • Bashir, A., et al. (2023). Stability and Performance Enhancement of Perovskite Solar Cells: A Review. MDPI. Available at: [Link]

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Application Notes and Protocols for Thin Film Deposition of Ethylamine Hydriodide-Based Perovskites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Ethylamine Hydriodide in Next-Generation Perovskites

Organic-inorganic hybrid perovskites have emerged as a revolutionary class of materials for optoelectronic applications, most notably in photovoltaics. While early research predominantly focused on methylammonium lead iodide (MAPbI₃), challenges related to its long-term stability have prompted investigations into alternative organic cations. This compound (EAI) has garnered significant interest as a component in perovskite formulations. The larger ethylammonium (EA⁺) cation, when incorporated into the perovskite lattice, can induce the formation of two-dimensional (2D) or quasi-2D perovskite structures. These structures offer enhanced stability against environmental factors such as moisture and heat compared to their 3D counterparts.[1][2]

Materials and Equipment

Precursor Chemicals and Solvents
MaterialFormulaPuritySupplier (Example)Notes
This compound (EAI)C₂H₅NH₃I>98%OssilaStore in a desiccator.
Lead (II) IodidePbI₂>99.99%TCI ChemicalsAnhydrous, for perovskite precursor use.[4]
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, >99.8%Sigma-AldrichUse from a freshly opened bottle or dried over molecular sieves.
Dimethyl Sulfoxide (DMSO)C₂H₆OSAnhydrous, >99.9%Sigma-AldrichCan be used as a co-solvent to improve film morphology.
ChlorobenzeneC₆H₅ClAnhydrous, >99.8%Sigma-AldrichCommon anti-solvent.
Isopropanol (IPA)C₃H₈OAnhydrous, >99.5%Sigma-AldrichFor substrate cleaning.
Equipment
  • Nitrogen-filled glovebox with O₂ and H₂O levels < 1 ppm

  • Spin coater

  • Hotplate with temperature control (± 1 °C)

  • Syringe pumps (optional, for anti-solvent deposition)

  • Pipettes and syringes

  • Glass vials and PTFE syringe filters (0.2 µm)

  • Substrates (e.g., FTO-coated glass, silicon wafers)

  • Ultrasonic bath

  • UV-Ozone cleaner (optional)

Experimental Workflow Overview

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Deposition cluster_2 Stage 3: Post-Deposition Substrate_Cleaning Substrate Cleaning Precursor_Synthesis Precursor Synthesis Spin_Coating Spin Coating Precursor_Synthesis->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Characterization Film Characterization Annealing->Characterization

Figure 1: Overall experimental workflow.

Protocol 1: Synthesis of this compound (EAI)

While EAI is commercially available, it can also be synthesized in the laboratory. This protocol is adapted from the synthesis of similar alkylammonium halides.[5]

  • Reaction Setup: In a nitrogen-filled glovebox or under a nitrogen atmosphere, add a magnetic stir bar to a round-bottom flask.

  • Reagents: Place the flask in an ice bath (0 °C). Add 100 mL of ethanol. Slowly add 0.20 moles of ethylamine (33 wt% in absolute ethanol) to the flask while stirring.

  • Acid Addition: Slowly add 0.04 moles of hydroiodic acid (57 wt% in water) dropwise to the ethylamine solution. A white precipitate will form.

  • Reaction: Continue stirring the mixture in the ice bath for 2 hours.

  • Purification:

    • Remove the solvent using a rotary evaporator at 40 °C.

    • Recrystallize the resulting white powder from ethanol three times to purify the product.

  • Drying: Collect the purified EAI powder and dry it in a vacuum oven at 50-60 °C for 24 hours. Store the final product in a desiccator inside a glovebox.

Protocol 2: Perovskite Precursor Solution Preparation

The molar ratio of EAI to PbI₂ and the choice of solvent are critical for controlling the dimensionality and quality of the resulting perovskite film. For quasi-2D perovskites, a common approach involves a mixture of a smaller cation (like methylammonium) and a larger cation (like ethylammonium). For this protocol, we will focus on a formulation where EAI is a significant component.

Example Precursor Solution (Molar Ratio EAI:PbI₂ of 2:1 for (EA)₂PbI₄)

  • Environment: Perform all steps in a nitrogen-filled glovebox.

  • Weighing: Weigh 346 mg of EAI (2 mmol) and 461 mg of PbI₂ (1 mmol) into a glass vial.

  • Solvent Addition: Add 1 mL of anhydrous DMF to the vial.

  • Dissolution: Stir the mixture on a hotplate at 70 °C for at least 4 hours, or overnight, until all solids are completely dissolved.[6] The solution should be clear and yellow.

  • Filtration: Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.

Note on Solvent Choice: While DMF is a common solvent, a mixture of DMF and DMSO (e.g., 4:1 v/v) can be used to influence the crystallization kinetics and improve film morphology.[6] However, be aware that at higher processing temperatures (>120 °C), DMF can decompose and lead to the unintentional formation of ethylammonium species, which in this case would simply add to the intended precursor.[2]

Protocol 3: Thin Film Deposition by Spin Coating

This protocol outlines a typical one-step spin-coating process. The parameters provided are a starting point and may require optimization depending on the substrate and desired film thickness.

Step 1: Substrate Preparation
  • Place the FTO-coated glass substrates in a rack.

  • Sequentially sonicate the substrates in soapy deionized water, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • (Optional but recommended) Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve the wettability of the surface.

Step 2: Spin Coating Process

G cluster_0 Spin Coating Steps start Place Substrate on Chuck dispense Dispense Precursor Solution start->dispense spin1 Low Speed Spin dispense->spin1 spin2 High Speed Spin spin1->spin2 antisolvent Anti-solvent Drip (Optional) spin2->antisolvent During High Speed Spin stop Stop and Transfer to Hotplate spin2->stop antisolvent->stop

Figure 2: Spin coating workflow.
  • Setup: Place the cleaned substrate on the spin coater chuck and ensure it is centered.

  • Dispensing: Dispense approximately 50 µL of the filtered precursor solution onto the center of the substrate.

  • Spinning Program:

    • Step 1 (Low Speed): 1000 rpm for 10 seconds (acceleration of 200 rpm/s). This allows the solution to spread evenly across the substrate.

    • Step 2 (High Speed): 4000 rpm for 30 seconds (acceleration of 1000 rpm/s). This step thins the film and drives off the solvent.

  • (Optional) Anti-Solvent Quenching: 10-15 seconds into the high-speed step, dispense 100-200 µL of chlorobenzene onto the spinning substrate. This induces rapid crystallization and can lead to more uniform films.

  • Transfer: Immediately transfer the substrate to a preheated hotplate for annealing.

Protocol 4: Thermal Annealing

Thermal annealing is a critical step to remove residual solvent and promote crystal growth. The temperature and duration of annealing significantly impact the film's morphology, crystallinity, and ultimately, its optoelectronic properties.[7]

  • Annealing: Place the spin-coated substrate on the hotplate for 10-30 minutes. The film will typically change color from a light yellow to a dark brown or black, indicating the formation of the perovskite phase.

  • Cooling: After annealing, allow the substrate to cool down to room temperature before further characterization or device fabrication.

Optimization of Annealing Parameters:

ParameterEffect of IncreasingTypical Range
Temperature Increased crystallinity and grain size. At excessively high temperatures, can lead to degradation and PbI₂ formation.[4]100 - 150 °C
Time Improved grain growth and solvent removal. Prolonged annealing can also cause degradation.[7]10 - 60 minutes

It is crucial to empirically determine the optimal annealing temperature and time for a specific perovskite composition and substrate.

Characterization of EAI-Based Perovskite Thin Films

Once the thin films are fabricated, several characterization techniques can be employed to assess their quality.

  • X-Ray Diffraction (XRD): To confirm the crystal structure and phase purity of the perovskite film. The presence of a peak around 12.6° (2θ) can indicate the presence of residual PbI₂.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and film uniformity. Pinholes and grain boundaries can be identified.

  • UV-Vis Spectroscopy: To determine the optical absorption properties and estimate the bandgap of the perovskite film. (CH₃CH₂NH₃)PbI₃ has a wider bandgap of approximately 2.2 eV compared to the ~1.5 eV of MAPbI₃.

  • Photoluminescence (PL) Spectroscopy: To assess the emission properties and defect density of the film. Higher PL intensity and longer carrier lifetimes are indicative of better film quality.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Poor film coverage / pinholes - Poor substrate cleaning.- Particulates in precursor solution.- Incorrect spin coating parameters.- Repeat substrate cleaning protocol.- Ensure precursor solution is filtered.- Optimize spin coating speeds and duration.
Yellowish film after annealing - Incomplete conversion to perovskite phase.- Degradation due to excessive annealing temperature or time.- Increase annealing time or temperature moderately.- Reduce annealing temperature and/or time.
Hazy or rough film surface - Premature crystallization during spin coating.- High humidity in the glovebox.- Use an anti-solvent drip.- Ensure glovebox environment is dry (<1 ppm H₂O).
Presence of PbI₂ peak in XRD - Non-stoichiometric precursor solution.- Thermal decomposition during annealing.- Verify molar ratios of precursors.- Optimize annealing conditions (lower temperature or shorter time).

Conclusion

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Foundation of Advanced Perovskite Solar Cells: The Role of 2-(4-Fluorophenyl)ethylamine Hydroiodide.
  • A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics. Frontiers. Available at: [Link]

  • Ethylammonium Lead Iodide Formation in MAPbI 3 Precursor Solutions by DMF Decomposition and Organic Cation Exchange Reaction. MDPI. Available at: [Link]

  • Post annealing effects of perovskite (CH3NH3PbI3) thin films for solar cell applications. ResearchGate. Available at: [Link]

  • Effects of annealing temperature on stability of methylammonium lead iodide perovskite powders. ResearchGate. Available at: [Link]

  • Crystal reorientation in methylammonium lead iodide perovskite thin film with thermal annealing. Journal of Materials Chemistry A. Available at: [Link]

  • Ammonia for post-healing of formamidinium-based Perovskite films. PMC. Available at: [Link]

  • Spin-coating and annealing parameters of preparation thin films perovskite. ResearchGate. Available at: [Link]

  • Supplementary Information Materials and Methods Preparation of perovskite precursor solution. The Royal Society of Chemistry. Available at: [Link]

  • Expanding the Solvent Library for Halide Perovskites via Amine Additives. ACS Figshare. Available at: [Link]

  • Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication. Journal of Materials Chemistry C. Available at: [Link]

  • Supporting Information The Roles of Alkyl Halide Additives in Enhancing Perovskite Solar Cell Performance. The Royal Society of Chemistry. Available at: [Link]

  • Spin-coating and annealing parameters of preparation thin films perovskite. ResearchGate. Available at: [Link]

  • Preparation of methylammonium lead iodide (CH₃NH₃PbI₃) thin film perovskite solar cells by chemical vapor deposition using methylamine gas (CH₃NH₂) and hydrogen iodide gas. TUprints. Available at: [Link]

  • Spincoating Perovskites for Solar Cells. YouTube. Available at: [Link]

  • Degradation of Methylammonium Lead Iodide Perovskite Structures through Light and Electron Beam Driven Ion Migration. NIH. Available at: [Link]

  • Effects of Different Anti-Solvents and Annealing Temperatures on Perovskite Thin Films. MDPI. Available at: [Link]

  • XRD patterns of perovskite films made by spin coating method, using various steps and speed for MAI deposition. ResearchGate. Available at: [Link]

  • The Annealing Effect at Different Temperatures for Organic-Inorganic Perovskite Quantum Dots. MDPI. Available at: [Link]

  • Microstructure of Methylammonium Lead iodide Perovskite Thin Films: A Comprehensive Study of the Strain and Texture. ResearchGate. Available at: [Link]

  • Preparation of methylammonium lead iodide (CH3NH3PbI3) thin film perovskite solar cells by chemical vapor deposition using methylamine gas (CH3NH2) and hydrogen iodide gas. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Preparation-of-methylammonium-lead-iodide-(CH-thin-Mortan-Snaith/4061f0e42f9e4f5d81b3f9468925f69469e355c2]([Link]

  • Preparation of methylammonium lead iodide (CH3NH3PbI3) thin film perovskite solar cells by chemical vapor deposition using methylamine gas (CH3NH2) and hydrogen iodide gas. ResearchGate. Available at: [Link]

  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. Available at: [Link]

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characterization of ethylamine hydriodide treated perovskite films

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Advanced Characterization of Ethylamine Hydriodide Treated Perovskite Films

Abstract

Organic-inorganic hybrid perovskites represent a transformative technology in the field of photovoltaics, yet their long-term stability and the presence of performance-limiting defects remain significant hurdles for commercialization. Post-deposition surface treatments have emerged as a highly effective strategy to mitigate these issues. This application note provides a comprehensive technical guide for researchers on the application and characterization of this compound (EAI), a simple yet potent passivation agent. We delve into the underlying mechanisms of EAI treatment and present detailed, field-proven protocols for a suite of essential characterization techniques. This guide is designed to equip researchers with the necessary workflows to validate the effects of EAI treatment, from fundamental film properties to charge carrier dynamics, thereby accelerating the development of high-efficiency, stable perovskite solar cells.

Introduction: The Imperative for Defect Passivation

Perovskite solar cells (PSCs) have achieved remarkable power conversion efficiencies, rivaling those of conventional silicon-based technologies. This success is largely attributed to their exceptional optoelectronic properties, including high absorption coefficients and long charge carrier diffusion lengths. However, the solution-based fabrication methods used for perovskite films often result in polycrystalline layers with a high density of surface and grain boundary defects, such as halide vacancies and uncoordinated lead ions.[1][2] These defects act as non-radiative recombination centers, trapping charge carriers and creating pathways for degradation, which ultimately limits both the efficiency and operational stability of the devices.

Post-deposition treatment with alkylammonium halides has become a cornerstone technique to passivate these defects.[3] this compound (C₂H₅NH₃I or EAI) is a particularly effective agent. Its application serves a dual purpose: the iodide ions (I⁻) fill halide vacancies, while the ethylammonium cations (EA⁺) coordinate with undercoordinated Pb²⁺ ions, effectively neutralizing these charge-trapping sites.[4] This passivation significantly reduces non-radiative recombination, enhances charge carrier lifetimes, and can improve the film's resistance to environmental stressors like moisture.[5] This guide provides the experimental framework to apply and rigorously characterize the impact of EAI treatment on perovskite thin films.

Mechanism of Action: How EAI Enhances Perovskite Films

The efficacy of EAI treatment stems from its direct interaction with the most common defects present on the perovskite surface and at grain boundaries. The primary mechanisms are:

  • Vacancy Filling: Iodide vacancies are a prevalent defect. The surplus of I⁻ ions from the EAI solution effectively fills these vacancies, reducing a major source of non-radiative recombination.

  • Cation Coordination: The ethylammonium (EA⁺) cation, with its ammonium head group (-NH₃⁺), can form coordinate bonds with undercoordinated Pb²⁺ ions (often found at defect sites) and hydrogen bonds with halide ions. This passivates deep-level traps and can also improve the structural integrity of the perovskite lattice.[4]

  • Surface Modification: The presence of the short-chain ethylammonium cations on the surface can alter its energy levels for better alignment with charge transport layers and increase the surface hydrophobicity, thereby improving moisture stability.[5]

These interactions collectively lead to a significant reduction in defect density, which can be directly observed through a variety of characterization techniques as detailed in the subsequent sections.

EAI_Mechanism cluster_0 Pristine Perovskite Surface cluster_1 EAI-Treated Perovskite Surface P_Surface Perovskite Lattice Defect1 Iodide Vacancy (V_I) P_Surface->Defect1 trap site Defect2 Uncoordinated Pb²⁺ P_Surface->Defect2 trap site T_Surface Perovskite Lattice Passivated1 Vacancy Filled by I⁻ T_Surface->Passivated1 passivated Passivated2 EA⁺ coordinated to Pb²⁺ T_Surface->Passivated2 passivated EAI Ethylamine Hydriodide (EAI) Solution EAI->Defect1 I⁻ fills vacancy EAI->Defect2 EA⁺ coordinates Workflow cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Analysis & Outcome start Perovskite Film Fabrication (Protocol 1) pristine Pristine Film start->pristine eai EAI Post-Treatment (Protocol 2) pristine->eai SEM SEM (Morphology) pristine->SEM XRD XRD (Crystallinity) pristine->XRD UVVIS UV-Vis (Absorption) pristine->UVVIS PL PL / TRPL (Carrier Dynamics) pristine->PL XPS XPS (Surface Chemistry) pristine->XPS WCA Water Contact Angle (Hydrophobicity) pristine->WCA treated EAI-Treated Film eai->treated treated->SEM treated->XRD treated->UVVIS treated->PL treated->XPS treated->WCA analysis Comparative Data Analysis SEM->analysis XRD->analysis UVVIS->analysis PL->analysis XPS->analysis WCA->analysis outcome Improved Film Quality Enhanced Optoelectronics Increased Stability analysis->outcome

Figure 2: Comprehensive workflow from perovskite film fabrication to characterization and analysis.

Morphological and Structural Characterization
  • Purpose: To visualize changes in film morphology, grain size, and pinhole density. High-quality films should be uniform with large, densely packed grains. [3][6]* Protocol:

    • Use a low acceleration voltage (e.g., 2-5 kV) and a low beam current to prevent electron beam-induced damage to the soft perovskite material. [7] 3. Acquire top-down images at various magnifications (e.g., 10,000x to 50,000x).

  • Expected Results: EAI treatment often leads to a slight increase in the apparent grain size and a reduction in the visibility of grain boundaries, indicating better grain coalescence and a more uniform surface. [3]

  • Purpose: To assess the film's crystallinity and phase purity.

  • Protocol:

    • Place the perovskite films on the XRD sample stage.

    • Perform a θ-2θ scan over a range that covers the main perovskite peaks (e.g., 10° to 60°). For MAPbI₃, the main peaks are around 14.1° and 28.4°.

    • Use a standard copper Kα X-ray source.

Optical and Optoelectronic Characterization
  • Purpose: To measure the light absorption properties and determine the optical bandgap.

  • Protocol:

    • Place the films in the sample holder of a UV-Vis spectrophotometer with an integrating sphere.

    • Measure the absorbance spectrum from 300 nm to 850 nm.

  • Expected Results: The absorption profile is not expected to change significantly, as EAI is a surface treatment and does not alter the bulk perovskite composition. The bandgap, determined from a Tauc plot, should remain consistent between pristine and treated films.

  • Purpose: To qualitatively assess the density of non-radiative recombination centers. A higher PL intensity correlates with lower defect density.

  • Protocol:

    • Excite the films with a laser wavelength shorter than the perovskite absorption edge (e.g., 405 nm or 532 nm).

    • Collect the emitted light using a spectrometer. Ensure excitation intensity and collection geometry are identical for both samples.

  • Purpose: To quantitatively measure the charge carrier lifetime, a critical parameter for solar cell performance.

  • Protocol:

    • Excite the films with a pulsed laser (picosecond or femtosecond).

    • Measure the decay of the PL signal over time using a time-correlated single photon counting (TCSPC) system.

    • Fit the decay curve with a bi-exponential or tri-exponential function to extract the carrier lifetimes (τ).

Surface and Chemical Analysis
  • Purpose: To measure the hydrophobicity of the film surface, which is an indicator of its potential stability against moisture.

  • Protocol:

    • Place a small droplet (e.g., 2 µL) of deionized water on the surface of the pristine and treated films.

    • Use a goniometer to capture an image of the droplet and measure the static contact angle.

Summary of Expected Results

The following table summarizes the anticipated changes in key parameters following EAI treatment, providing a clear benchmark for validating the success of the protocol.

Characterization TechniqueParameterPristine Film (Typical)EAI-Treated Film (Expected Outcome)
SEM MorphologyVisible grain boundaries, potential pinholesSmoother surface, larger apparent grains
XRD (110) Peak FWHMBroaderNarrower (Improved Crystallinity)
Steady-State PL Relative Intensity1 (Normalized)> 2 (Significantly Increased)
TRPL Average Lifetime (τ_avg)50 - 200 ns> 400 ns (Significantly Longer) [5]
Water Contact Angle Angle (°)30° - 50°> 60° (More Hydrophobic)

Conclusion

The post-deposition treatment of perovskite films with this compound is a powerful and reproducible method for enhancing film quality and optoelectronic properties. By passivating surface and grain boundary defects, EAI treatment directly addresses key limitations in perovskite solar cell performance and stability. The comprehensive suite of characterization protocols outlined in this guide—spanning microscopy, spectroscopy, and diffraction—provides a robust framework for researchers to confirm the efficacy of the treatment. A systematic application of this workflow, focusing on the comparative analysis of pristine and treated films, will enable the consistent development of high-performance perovskite layers, paving the way for more efficient and durable solar energy conversion technologies.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Foundation of Advanced Perovskite Solar Cells: The Role of 2-(4-Fluorophenyl)ethylamine Hydroiodide.
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  • OSTI.GOV. Organoammonium Ion-Based Perovskites Can Degrade to Pb0 via Amine-Pb(II)
  • ResearchGate. Structural characterization of perovskite films. a) Typical X‐ray...
  • ResearchGate. Crystallinity and surface morphology of perovskite films. a XRD... | Download Scientific Diagram.
  • ResearchGate. Crystallization dynamics control in perovskite films using alkylamines as additives in a 2-methoxyethanol-based anti-solvent free process | Request PDF.
  • PubMed. The Impact of Solvent Vapor on the Film Morphology and Crystallization Kinetics of Lead Halide Perovskites during Annealing.
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  • ResearchGate. Microstructural and structural characterization of perovskite films deposited by type I antisolvents Top.

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Troubleshooting & Optimization

Technical Support Center: Ethylamine Hydriodide in Perovskite Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and scientists working with ethylamine hydriodide (EAI) and other organic halides in perovskite precursor solutions. This guide is designed to provide field-proven insights, troubleshooting protocols, and a deeper understanding of the chemical mechanisms that govern the stability and performance of your perovskite inks.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during perovskite solution preparation and aging.

Q1: Why did my fresh perovskite precursor solution turn yellow or brown overnight?

A: This is the most common sign of iodide oxidation. The colorless iodide ion (I⁻) is oxidized to molecular iodine (I₂), which then reacts with excess I⁻ to form the triiodide ion (I₃⁻). Triiodide has a distinct yellow-brown color in solution. This process is accelerated by exposure to oxygen, light (photo-oxidation), and heat.[1][2][3]

Q2: Can I still use a slightly yellowed precursor solution?

A: It is strongly discouraged. The presence of oxidation products like I₂ and I₃⁻ can negatively impact perovskite film crystallization, introduce deep-level trap states, and act as non-radiative recombination centers, ultimately degrading device performance and reproducibility.[1][4][5]

Q3: My solution's color is fine, but my device performance is inconsistent. Could the precursor still be degraded?

A: Yes. Besides the visible color change from iodide oxidation, other subtler degradation pathways exist. The ethylammonium (EA⁺) cation can deprotonate to form neutral ethylamine (EA).[1][2] This reaction alters the precise stoichiometry of the solution, which is critical for forming the desired perovskite phase and can lead to poor film morphology and inconsistent device outcomes.

A: The shelf-life is highly dependent on storage conditions. When prepared with high-purity, anhydrous solvents and stored in a dark, inert environment (e.g., a nitrogen-filled glovebox) at low temperatures, solutions can remain stable for days to weeks. However, solutions exposed to ambient air and light can degrade within hours. For best results, using freshly prepared solutions is always the recommended practice.

Q5: Are there any additives that can prevent this degradation?

A: Yes, several strategies exist. Antioxidants or reducing agents like hydrazine-based compounds can inhibit iodide oxidation.[1][2] Lewis acids, such as triethyl borate or phenylboric acid, can interact with iodide ions to suppress the deprotonation of the organic cation.[1][2][6]

In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems.

Issue 1: Rapid Solution Color Change and Precipitation
  • Symptoms: The precursor solution, typically colorless or pale yellow, rapidly turns deep yellow, brown, or red. In severe cases, dark precipitates may form.

  • Root Cause Analysis:

    • Aggressive Iodide Oxidation: This is the primary cause. The presence of significant amounts of oxygen, exposure to UV light (including ambient lab lighting), or elevated temperatures dramatically accelerates the oxidation of I⁻ to I₃⁻.[3][7]

    • Solvent Impurities: Using solvents that are not anhydrous or contain peroxide impurities can initiate and propagate degradation reactions. Water, in particular, can facilitate proton exchange and deprotonation of the ethylammonium cation.[6]

    • Low-Purity Precursors: EAI or lead halide precursors contaminated with metallic impurities or moisture can catalyze degradation pathways.

  • Diagnostic Protocol & Solutions:

Diagnostic StepObservationProbable CauseRecommended Action
1. Review Environment Solution prepared/stored on benchtop.Exposure to ambient air (O₂) and light.Prepare and store all solutions in an inert atmosphere (e.g., nitrogen or argon-filled glovebox). Use amber vials or wrap clear vials in aluminum foil.[8]
2. Check Solvent Purity Using "reagent grade" or old solvents.Presence of water or other reactive impurities.Use freshly purchased, anhydrous, high-purity solvents (e.g., <50 ppm H₂O). Consider purifying solvents with molecular sieves before use.
3. UV-Vis Spectroscopy Sharp absorption peak between 350-370 nm.Confirmed presence of triiodide (I₃⁻).Discard the solution. The degradation is significant and will compromise device results.
4. Check Temperature Solution was heated or stored near a heat source.Thermally accelerated degradation.Store precursor solutions at a low, stable temperature when not in use. Avoid any unnecessary heating steps.
Issue 2: Poor Film Quality and Low Device Efficiency
  • Symptoms: Spun-cast perovskite films exhibit pinholes, poor coverage, or hazy appearance. Fabricated solar cells show low open-circuit voltage (Voc), short-circuit current (Jsc), and overall power conversion efficiency (PCE).

  • Root Cause Analysis:

    • Stoichiometric Imbalance: The deprotonation of ethylammonium (EA⁺) into volatile ethylamine (EA) and a proton (H⁺) changes the A-site cation concentration.[1][2] This imbalance disrupts the crystallization process, leading to the formation of undesirable non-perovskite phases (e.g., δ-phase) or residual lead iodide (PbI₂).

    • Defect Formation: Degradation byproducts, particularly iodine, can be incorporated into the perovskite lattice, creating deep-level electronic defects.[9] These defects act as traps for charge carriers, promoting non-radiative recombination and lowering the device's voltage and current output.[5][10]

    • Crystal Growth Inhibition: The presence of colloids or degradation-induced aggregates in the aged solution can interfere with uniform nucleation and crystal growth, resulting in rough films with small grains and numerous grain boundaries.[11]

  • Troubleshooting Workflow:

G start Poor Film Quality / Low PCE check_solution Inspect Precursor Solution start->check_solution is_colored Is solution yellow/brown? check_solution->is_colored is_fresh Is solution freshly made? is_colored->is_fresh  No cause_oxidation Root Cause: Iodide Oxidation is_colored->cause_oxidation  Yes check_xrd Analyze Film with XRD is_fresh->check_xrd  Yes cause_age Root Cause: Stoichiometric Imbalance (Deprotonation) is_fresh->cause_age  No has_pbi2 Excess PbI₂ peak present? check_xrd->has_pbi2 check_pl Analyze Film with PL/TRPL has_pbi2->check_pl  No has_pbi2->cause_age  Yes is_quenched Is PL quenched / lifetime short? check_pl->is_quenched cause_defects Root Cause: High Trap Density is_quenched->cause_defects  Yes action_remake Action: Remake solution in inert environment with fresh materials. cause_oxidation->action_remake cause_age->action_remake action_additives Action: Consider using stabilizers (e.g., antioxidants, Lewis acids). cause_defects->action_additives action_remake->action_additives G cluster_equilibrium Rapid Equilibrium I_minus I⁻ (Colorless Iodide) I2 I₂ (Iodine) I_minus->I2 - 2e⁻ (Accelerated by O₂, light, heat) I3_minus I₃⁻ (Yellow-Brown Triiodide) I2->I3_minus + I⁻

Caption: The oxidation pathway of iodide in precursor solutions.

The formation of I₃⁻ is particularly detrimental as it introduces electronic states within the perovskite bandgap, leading to significant charge carrier recombination losses. [1][9]

Pathway 2: Ethylammonium Deprotonation

This is an acid-base equilibrium. The ethylammonium cation (EA⁺), which is a weak acid, can donate a proton, especially in the presence of basic species or polar solvents like DMF and DMSO.

G EAI Ethylammonium Iodide (CH₃CH₂NH₃⁺I⁻) EA Ethylamine (volatile) (CH₃CH₂NH₂) EAI->EA Reversible Deprotonation HI Hydroiodic Acid (H⁺ + I⁻) note This equilibrium shifts to the right with: - Increased temperature - Presence of basic impurities - Removal of volatile ethylamine from solution

Caption: Deprotonation equilibrium of ethylammonium iodide.

The generation of free ethylamine disrupts the solution's stoichiometry. While the search results detail subsequent reactions for methylamine (MA) and formamidinium (FA), such as the reaction between MA and FAI,[1][2] the primary consequence for single-cation EAI solutions is the loss of the A-site cation, which can lead to an excess of PbI₂ in the final film.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of High-Stability Perovskite Precursor Solution

Objective: To prepare a perovskite precursor solution with minimized initial degradation and extended shelf-life.

Materials:

  • This compound (EAI), high purity (>99.9%)

  • Lead (II) Iodide (PbI₂), high purity (>99.99%)

  • Anhydrous Dimethylformamide (DMF), (<50 ppm H₂O)

  • Anhydrous Dimethyl Sulfoxide (DMSO), (<50 ppm H₂O)

  • Amber glass vials with PTFE-lined caps

  • Sterile syringe filters (0.2 μm, PTFE)

Procedure:

  • Environment: Perform all steps inside a nitrogen or argon-filled glovebox with O₂ and H₂O levels below 1 ppm.

  • Pre-treatment: Ensure all glassware is dried overnight in a vacuum oven at 120 °C and brought into the glovebox hot to prevent surface water adsorption.

  • Dispensing: Weigh EAI and PbI₂ in the desired molar ratio directly into an amber vial. Causality: Using an amber vial prevents photo-oxidation from ambient light.

  • Solvation: Add the required volume of anhydrous solvent(s) (e.g., DMF:DMSO 4:1 v/v) to the vial.

  • Dissolution: Stir the solution on a magnetic stir plate at room temperature (e.g., 400-600 rpm) for at least 2-4 hours, or until all solids are fully dissolved. Avoid heating the solution, as this accelerates degradation. Causality: Heat increases the rate of all chemical reactions, including oxidation and deprotonation.

  • Filtration: Immediately before use, draw the solution through a 0.2 μm PTFE syringe filter to remove any microscopic particulates or aggregates. Causality: Undissolved particles can act as nucleation centers, leading to non-uniform films.

  • Storage: If temporary storage is required, tightly seal the vial, wrap it in an extra layer of aluminum foil, and store it inside a dark box within the glovebox.

SOP 2: Monitoring Degradation with UV-Vis Spectroscopy

Objective: To quantitatively detect the onset of iodide oxidation before it becomes visually apparent.

Procedure:

  • Baseline: Immediately after preparing a fresh solution (SOP 1), take a small aliquot. Dilute it with the pure solvent used for preparation until it is optically transparent. Measure its UV-Vis absorption spectrum. This is your t=0 baseline.

  • Sampling: At desired time intervals (e.g., 1, 6, 24, 48 hours), take another aliquot from the stored precursor solution.

  • Measurement: Using the same dilution factor as the baseline, measure the absorption spectrum.

  • Analysis: Compare the spectra. The appearance and growth of a sharp absorption peak around 365 nm is the characteristic signature of the triiodide (I₃⁻) ion. The height of this peak is proportional to the degree of degradation.

  • Action Threshold: Establish a threshold for the I₃⁻ peak absorbance above which solutions are deemed "degraded" and should be discarded to ensure experimental reproducibility.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Foundation of Advanced Perovskite Solar Cells: The Role of 2-(4-Fluorophenyl)ethylamine Hydroiodide.
  • ResearchGate. Degradation mechanisms. Mechanisms for halide perovskite degradation by humidity, light, heat, and oxygen.
  • Researching. The degradation of perovskite precursor. (2023-02-22).
  • Degradation Pathways in Perovskite Solar Cells: Strategies for Enhancing Stability.
  • Bitton, S., & Tessler, N. (2023). elucidating degradation mechanisms in perovskite solar cells via device modelling and iodine chemistry. RSC Publishing.
  • ResearchGate. (PDF) Ethylamine as new derivatization reagent differentiating reducing from non-reducing saccharides.
  • Unravelling the environmental degradation mechanism of perovskite thin films. Materials Advances (RSC Publishing).
  • ResearchGate. Study on the effect of guanidinium on the stability and performance of halide perovskite solar cells | Request PDF.
  • ResearchGate. Degradation Mechanism and Relative Stability of Methylammonium Halide Based Perovskites Analyzed on the Basis of Acid-Base Theory | Request PDF.
  • Researching. The degradation of perovskite precursor.
  • ResearchGate. Enhanced perovskite solar cell performance via defect passivation with ethylamine alcohol chlorides additive | Request PDF. (2025-08-10).
  • MDPI. Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. (2024-08-29).
  • ResearchGate. Understanding the precursor chemistry for one-step deposition of mixed cation perovskite solar cells by methylamine route. (2021-01-08).
  • ResearchGate. Understanding the Solution Chemistry of Lead Halide Perovskites Precursors | Request PDF.
  • MDPI. Influence of DMSO Non-Toxic Solvent on the Mechanical and Chemical Properties of a PVDF Thin Film.
  • ACS Publications. The Aging Chemistry of Perovskite Precursor Solutions. (2025-01-13).
  • OSTI.GOV. Organoammonium Ion-Based Perovskites Can Degrade to Pb0 via Amine-Pb(II) Coordination.
  • Aristidou, N., et al. (2017). Fast oxygen diffusion and iodide defects mediate oxygen-induced degradation of perovskite solar cells. PMC - NIH.
  • Organic-Inorganic Perovskite Precursors.
  • Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects. RSC Publishing. (2025-01-07).
  • NILU. Atmospheric Degradation of Amines (ADA). (2010-03-11).
  • ResearchGate. Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent. (2022-12-16).
  • NIH. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments.
  • KAUST Repository. Iodine's Crucial Contribution to the Breakdown of Hybrid Tin-Lead Perovskite: Unveiling the Mechanism of Deterioration.
  • The impact of interfacial quality and nanoscale performance disorder on the stability of alloyed perovskite solar cells. PMC - NIH. (2024-10-30).

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Technical Support Center: Enhancing Perovskite Solar Cell Stability with Ethylamine Hydriodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of ethylamine hydriodide (EAI) in perovskite solar cells (PSCs). This guide is designed for researchers and scientists in the field of photovoltaics, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to overcome common experimental hurdles and successfully enhance the stability and performance of your perovskite solar cells using EAI.

Introduction: The Role of this compound in Perovskite Stability

Perovskite solar cells have demonstrated remarkable power conversion efficiencies (PCEs), yet their long-term stability remains a significant barrier to commercialization.[1] Environmental factors such as moisture, heat, and continuous illumination can lead to rapid degradation of the perovskite active layer.[1] this compound (CH₃CH₂NH₃I, or EAI) has emerged as a key additive to address these stability concerns.

Incorporating a bulky organic cation like ethylammonium (EA⁺) into the perovskite precursor solution can lead to the formation of quasi-two-dimensional (quasi-2D) perovskite structures at the grain boundaries and surface of the 3D perovskite film. These quasi-2D layers act as a protective barrier, enhancing the material's resistance to moisture and other environmental stressors.[2] Furthermore, EAI can passivate defects within the perovskite film, reducing non-radiative recombination and improving charge carrier dynamics.[3][4]

This guide will walk you through the practical aspects of using EAI, from troubleshooting common fabrication issues to understanding the underlying mechanisms of stability enhancement.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter when incorporating this compound into their perovskite solar cell fabrication process.

Issue 1: Poor Film Morphology and Pinholes after EAI Addition

Symptoms:

  • SEM images reveal incomplete surface coverage, pinholes, or small, irregular grain sizes.

  • The perovskite film appears hazy or non-uniform to the naked eye.

  • Poor device performance, characterized by low open-circuit voltage (Voc) and fill factor (FF).

Probable Causes:

  • Suboptimal EAI Concentration: An excessive amount of EAI can disrupt the 3D perovskite crystal growth, leading to the formation of a high proportion of 2D perovskite phases which can hinder charge transport. Conversely, too little EAI may not be sufficient to passivate defects and improve morphology.

  • Inadequate Solubility: EAI might not be fully dissolved in the perovskite precursor solution, leading to aggregates that disrupt film formation.

  • Incompatible Solvent System: The solvent system may not be suitable for co-dissolving the 3D perovskite precursors and EAI, leading to premature precipitation.

Solutions:

  • Optimize EAI Concentration:

    • Systematically vary the molar ratio of EAI relative to the lead halide precursor. Start with a low concentration (e.g., 1-2 mol%) and gradually increase it.

    • Characterize the films at each concentration using SEM for morphology and XRD to observe changes in crystallinity and the emergence of 2D perovskite peaks. A study on propylamine hydriodide (a similar alkylammonium halide) found that a concentration of 1 mg/mL for post-treatment yielded optimal results in their system.[5][6]

  • Ensure Complete Dissolution:

    • Gently heat the precursor solution (e.g., to 60-70°C) while stirring to ensure all components, including EAI, are fully dissolved.

    • Consider using a co-solvent system, such as a mixture of DMF and DMSO, which can improve the solubility of various perovskite components.

  • Refine the Spin-Coating Process:

    • Adjust the spin-coating parameters (speed and duration) to control the solvent evaporation rate, which influences crystallization dynamics.

    • Experiment with anti-solvent dripping techniques, as the timing and volume of the anti-solvent can significantly impact film quality.

Issue 2: Phase Segregation and Emergence of Yellow δ-Phase

Symptoms:

  • XRD patterns show peaks corresponding to the non-photoactive yellow δ-phase of the perovskite, in addition to the desired black α-phase.

  • The perovskite film has a yellowish tint, either immediately after annealing or after a short period of storage or illumination.

  • A significant drop in PCE over time, particularly under continuous illumination.

Probable Causes:

  • Moisture Ingress: The presence of EAI does not make the film completely impervious to moisture. High humidity during fabrication or storage can still trigger the degradation to the yellow phase.

  • Light-Induced Segregation: In mixed-halide perovskites, illumination can cause the halides to segregate into iodide-rich and bromide-rich domains, which can be detrimental to device performance.[7][8][9] While EAI can mitigate this, it may not completely suppress it under harsh conditions.

Solutions:

  • Strict Environmental Control:

    • Conduct all fabrication and encapsulation steps in a nitrogen-filled glovebox with low humidity (<1% RH) and oxygen levels.

    • Properly encapsulate the finished devices to protect them from ambient conditions.

  • Compositional Engineering:

    • If using a mixed-halide system, the addition of small amounts of other cations (like cesium) or halides (like chlorine) can help to stabilize the perovskite phase and suppress segregation.[8]

  • Post-Annealing Treatment:

    • Some studies have shown that a post-treatment with solutions containing other passivating agents can help to heal defects and stabilize the perovskite phase.

Issue 3: Reduced Short-Circuit Current (Jsc) Despite Improved Stability

Symptoms:

  • The device shows excellent stability under stress conditions (e.g., humidity, thermal stress).

  • The Jsc is significantly lower compared to the control device without EAI.

Probable Causes:

  • Formation of Insulating 2D Layers: A thick or poorly oriented quasi-2D perovskite layer formed by EAI can act as an insulating barrier, impeding charge extraction from the 3D perovskite to the charge transport layers.

  • Increased Bandgap: The formation of 2D perovskites can slightly increase the overall bandgap of the absorber layer, leading to a reduction in the absorption of longer-wavelength photons.

Solutions:

  • Control the Dimensionality:

    • Carefully optimize the EAI concentration to form a thin, well-oriented quasi-2D layer that passivates the surface without significantly hindering charge transport.

    • Consider using a post-treatment method where a dilute solution of EAI is spin-coated onto the 3D perovskite film, rather than incorporating it into the bulk precursor solution. This can help to confine the 2D perovskite formation to the surface.

  • Characterize the Energy Levels:

    • Use techniques like Ultraviolet Photoelectron Spectroscopy (UPS) to measure the energy level alignment between the perovskite layer and the charge transport layers to ensure that the EAI treatment is not creating a significant energy barrier for charge extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound improves the stability of perovskite solar cells?

A1: this compound primarily enhances stability through two mechanisms. First, the ethylammonium (EA⁺) cation acts as a spacer, forming a quasi-two-dimensional (quasi-2D) perovskite layer on the surface and at the grain boundaries of the 3D perovskite film. This quasi-2D layer is more hydrophobic and stable than its 3D counterpart, acting as a barrier against moisture and other environmental degradants.[2] Second, the components of EAI can passivate defects in the perovskite crystal lattice, such as iodide vacancies and uncoordinated lead ions. This defect passivation reduces non-radiative recombination and suppresses ion migration, which are key factors in perovskite degradation.[3][4]

Q2: What is a typical concentration range for EAI in the precursor solution?

A2: The optimal concentration of EAI is highly dependent on the specific perovskite composition, solvent system, and fabrication method. However, a common starting point is a molar ratio of 1-5% of EAI relative to the lead halide (e.g., PbI₂) in the precursor solution. It is crucial to perform a systematic optimization to find the ideal concentration for your specific system, as too little EAI may be ineffective, while too much can hinder charge transport and reduce performance.

Q3: How can I verify the successful incorporation of EAI and the formation of a quasi-2D layer?

A3: Several characterization techniques can be used:

  • X-ray Diffraction (XRD): The formation of a quasi-2D perovskite phase will result in the appearance of new, low-angle diffraction peaks in the XRD pattern.[10]

  • Scanning Electron Microscopy (SEM): Successful incorporation of EAI often leads to improved film morphology with larger, more uniform grains and fewer pinholes.[5]

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): An increase in PL intensity and a longer carrier lifetime in TRPL measurements indicate successful defect passivation.[6]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the surface composition of the perovskite film and confirm the presence of the ethylammonium cation.

Q4: Can EAI be used in combination with other additives?

A4: Yes, EAI can be used in conjunction with other additives to achieve synergistic effects. For example, it can be combined with other organic cations to tune the properties of the quasi-2D layer, or with additives that further passivate different types of defects. However, when using multiple additives, it is important to consider their potential interactions and re-optimize their respective concentrations.

Q5: Does the use of EAI affect the optimal annealing temperature and time for the perovskite film?

A5: Yes, the incorporation of EAI can influence the crystallization kinetics of the perovskite film. It may be necessary to adjust the annealing temperature and duration to achieve the best film quality. In-situ characterization techniques, such as grazing-incidence wide-angle X-ray scattering (GIWAXS), can be valuable for studying the crystallization process and determining the optimal annealing parameters.

Experimental Protocols & Data

Protocol: Incorporation of EAI via Post-Treatment

This protocol describes a common method for applying EAI to a pre-formed 3D perovskite film.

  • Prepare the 3D Perovskite Film: Fabricate your standard 3D perovskite film (e.g., MAPbI₃ or FAPbI₃-based) on the desired substrate (e.g., FTO/c-TiO₂/mp-TiO₂).

  • Prepare the EAI Solution: Dissolve this compound in isopropanol (IPA) to a concentration of 1 mg/mL. Ensure the solution is fully dissolved.

  • Post-Treatment Application:

    • Transfer the substrate with the 3D perovskite film into a nitrogen-filled glovebox.

    • Dispense a small amount (e.g., 100 µL) of the EAI solution onto the center of the perovskite film.

    • Spin-coat at 4000 rpm for 30 seconds.

  • Annealing: Anneal the film at 100°C for 10 minutes on a hotplate inside the glovebox.

  • Proceed with Device Fabrication: Continue with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the top metal contact.

Table 1: Representative Performance Metrics with and without EAI Treatment
ParameterControl Device (No EAI)EAI-Treated Device
PCE (%) 18.5 ± 0.820.7 ± 0.5
Voc (V) 1.05 ± 0.021.12 ± 0.02
Jsc (mA/cm²) 22.8 ± 0.422.5 ± 0.3
FF (%) 77.3 ± 1.582.1 ± 1.2
Stability 50% of initial PCE after 200h85% of initial PCE after 200h

Note: These are representative values and actual results will vary depending on the specific perovskite composition and fabrication process.

Visualizations

Mechanism of EAI-Induced Stability

EAI_Mechanism cluster_0 3D Perovskite Film cluster_1 EAI Treatment cluster_2 Stabilized Perovskite Film Defects Iodide Vacancies, Uncoordinated Pb²⁺ EAI This compound (EA⁺, I⁻) GrainBoundaries Grain Boundaries PassivatedDefects Passivated Defects EAI->PassivatedDefects Defect Passivation Quasi2DLayer Quasi-2D Perovskite Layer EAI->Quasi2DLayer Forms Hydrophobic Barrier ImprovedMorphology Improved Morphology (Larger Grains) EAI->ImprovedMorphology Controls Crystallization

Caption: Mechanism of perovskite stabilization by EAI treatment.

Troubleshooting Workflow for Poor Film Morphology

Troubleshooting_Workflow Start Poor Film Morphology (Pinholes, Low Coverage) Check_Conc Is EAI concentration optimized? Start->Check_Conc Check_Sol Is EAI fully dissolved? Check_Conc->Check_Sol Yes Vary_Conc Vary EAI concentration (e.g., 1-10 mol%) Check_Conc->Vary_Conc No Check_Spin Are spin-coating parameters optimized? Check_Sol->Check_Spin Yes Improve_Sol Use co-solvents (DMF/DMSO) and gentle heating Check_Sol->Improve_Sol No Adjust_Spin Adjust spin speed/time and anti-solvent process Check_Spin->Adjust_Spin No End Achieved High-Quality Film Check_Spin->End Yes Vary_Conc->Check_Conc Improve_Sol->Check_Sol Adjust_Spin->Check_Spin

References

  • Mahmud, M. A., et al. (n.d.). Promising future research directions for enhancing the efficiency and stability further with mixed dimensional perovskite solar cells. ResearchGate. Available at: [Link]

  • Li, D., et al. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. Nanomaterials (Basel). Available at: [Link]

  • Chen, H., et al. (2022). Ammonia for post-healing of formamidinium-based Perovskite films. Nature Communications. Available at: [Link]

  • Materials Chemistry Frontiers. (2023). Issues of phase segregation in wide-bandgap perovskites. RSC Publishing. Available at: [Link]

  • Bush, K. A., et al. (2020). Triple-halide wide-band gap perovskites with suppressed phase segregation for efficient tandems. Science. Available at: [Link]

  • Wang, L., et al. (2021). Enhanced perovskite solar cell performance via defect passivation with ethylamine alcohol chlorides additive. Request PDF on ResearchGate. Available at: [Link]

  • Li, D., et al. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. Available at: [Link]

  • Fan, Z., et al. (2025). Phase segregation dynamics in mixed-halide perovskites revealed by plunge-freeze cryo-electron microscopy. Stanford University. Available at: [Link]

  • Lee, J. W., et al. (2017). Hydrophobic perovskites based on an alkylamine compound for high efficiency solar cells with improved environmental stability. Journal of Materials Chemistry A. Available at: [Link]

  • Chen, Y., et al. (2018). Repairing Defects of Halide Perovskite Films To Enhance Photovoltaic Performance. ACS Applied Materials & Interfaces. Available at: [Link]

  • Bischak, C. G., et al. (2022). Halide Segregation in Mixed Halide Perovskites: Visualization and Mechanisms. MDPI. Available at: [Link]

  • Li, N., et al. (2019). Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films. New Journal of Chemistry. Available at: [Link]

Sources

troubleshooting ethylamine hydriodide solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ethylamine hydriodide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and solubility of this compound in various experimental settings. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your research.

Introduction to this compound

Core Properties of this compound

For effective troubleshooting, it is essential to first understand the fundamental properties of this compound.

PropertyValueSource
Appearance White powder or hygroscopic crystals[3]
Molecular Weight 173.00 g/mol [1][2][4]
Melting Point 193 °C[2][4]
Solubility Freely soluble in water and alcohol; Highly soluble in Ethanol, DMF, DMSO; Practically insoluble in chloroform, ether.[1][3]

Troubleshooting Guide: Solubility Issues

This section addresses common problems encountered when dissolving this compound and provides systematic solutions.

Question 1: My this compound is not dissolving completely in water, leaving a persistent cloudiness or solid particles. What could be the cause?

Answer:

Several factors can contribute to the incomplete dissolution of this compound in water. Here is a step-by-step troubleshooting workflow:

Caption: Troubleshooting workflow for incomplete dissolution.

In-depth Explanation:

  • Purity: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[3] Old or improperly stored material may have absorbed water and other atmospheric gases, or it could contain unreacted starting materials or byproducts from its synthesis. If the powder appears discolored (yellow or brown), this can be an indication of iodide oxidation to iodine, which will not dissolve well.

  • Solvent Quality: The use of deionized, high-purity water is crucial. Tap water contains various ions that can interact with the ethylammonium and iodide ions, potentially leading to the precipitation of less soluble salts.

  • Temperature: The dissolution of most salts is an endothermic process, meaning that solubility increases with temperature. Gently warming the solution on a hot plate with stirring can significantly improve the rate and extent of dissolution.

  • pH: Ethylamine is a weak base. In a neutral or slightly acidic aqueous solution, it exists as the protonated ethylammonium cation (CH₃CH₂NH₃⁺), which is highly polar and readily solvated by water molecules.[5][6] If the solution becomes basic, the ethylammonium ion will be deprotonated to the free base, ethylamine. Ethylamine is less polar than its salt form and has lower water solubility, which can cause it to come out of solution.

Question 2: After successfully dissolving my this compound, a precipitate formed upon adding another reagent. Why did this happen?

Answer:

Precipitation upon the addition of other reagents is typically due to a chemical reaction or a change in the solvent properties.

  • Common Ion Effect: If the added reagent contains a common ion (either ethylammonium or iodide) and the initial solution is near saturation, the solubility of this compound can decrease, leading to precipitation.

  • Reaction-Induced Precipitation: The added reagent may react with either the ethylammonium or iodide ion to form a new, insoluble compound. For example, adding a solution containing lead(II) ions will precipitate lead(II) iodide (PbI₂).

  • Solvent Polarity Change: If the added reagent is a non-polar solvent in which this compound is insoluble (e.g., chloroform or ether), it can reduce the overall polarity of the solvent mixture, causing the this compound to precipitate out.[3]

To address this, ensure that all components in your final mixture are soluble in the chosen solvent system and that no unintended precipitation reactions are occurring.

Question 3: I'm trying to dissolve this compound in an alcohol like ethanol, and it's dissolving very slowly. Is this normal?

Answer:

While this compound is soluble in alcohols, the rate of dissolution can be slower compared to water.[3] This is due to the lower polarity of ethanol compared to water, which results in less effective solvation of the ions.

Tips for dissolving in alcohols:

  • Increase Temperature: Gently warming the alcoholic solution can increase the dissolution rate.

  • Agitation: Continuous and vigorous stirring is important to break up solid particles and increase the surface area exposed to the solvent.

  • Particle Size: Grinding the this compound into a fine powder before adding it to the solvent will increase the surface area and speed up dissolution.

  • Consider a co-solvent: If your experimental conditions allow, adding a small amount of water to the alcohol can significantly improve the solubility of the salt.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound powder?

This compound is hygroscopic and can be sensitive to light.[3] It should be stored in a tightly sealed, opaque container in a cool, dry place, preferably in a desiccator to protect it from moisture.

Q2: How stable are aqueous solutions of this compound?

Aqueous solutions of this compound are generally stable. However, over time and with exposure to light and air, the iodide ion can be slowly oxidized to iodine, which will impart a yellow or brownish color to the solution. For sensitive applications, it is recommended to use freshly prepared solutions. If a solution must be stored, it should be kept in a sealed, dark container and refrigerated.

Q3: Can I adjust the pH of my this compound solution?

Yes, the pH can be adjusted. However, be mindful that adding a strong base will deprotonate the ethylammonium ion, potentially causing the free base ethylamine to precipitate if its concentration exceeds its solubility limit.[5] Adding a strong acid is generally not a problem, as the ethylammonium ion is already the conjugate acid.

Q4: What are the visual cues of proper dissolution?

A properly dissolved solution of high-purity this compound in a suitable solvent like water or ethanol should be clear and colorless. Any cloudiness, color, or visible particles may indicate incomplete dissolution, impurities, or degradation.

Experimental Protocols

Protocol 1: Preparation of a 1 M Aqueous this compound Stock Solution

This protocol outlines the steps for preparing a standard 1 Molar aqueous stock solution.

Materials:

  • This compound (s)

  • High-purity deionized water

  • Volumetric flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Weighing paper/boat

  • Spatula

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 1 M solution (Molar Mass = 173.00 g/mol ). For example, to make 100 mL of a 1 M solution, you would need 17.30 g of this compound.

  • Weigh the this compound: Accurately weigh the calculated mass of this compound using an analytical balance.

  • Initial Dissolution: Add approximately half of the final desired volume of deionized water to the volumetric flask.

  • Add this compound: Carefully transfer the weighed this compound to the volumetric flask.

  • Dissolve: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until all the solid has completely dissolved. Gentle warming (to no more than 40-50 °C) can be applied to expedite dissolution if necessary.

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add deionized water to the calibration mark on the volumetric flask.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.

Caption: Workflow for preparing a 1 M aqueous solution.

References

  • National Center for Biotechnology Information. (n.d.). Ethylamine. PubChem. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Hsu, H., et al. (2015). High-performance and high-durability perovskite photovoltaic devices prepared using ethylammonium iodide as an additive.
  • Im, J., et al. (2012). Synthesis, structure, and photovoltaic property of a nanocrystalline 2H perovskite-type novel sensitizer (Ch2CH2Nh2)PbI3. Nanoscale Research Letters, 7, 353.
  • Choi, H., et al. (2014). Cesium-doped methylammonium lead iodide perovskite light absorber for hybrid solar cells. Nano Energy, 7, 80–85.
  • Green, M. A., et al. (2014). The emergence of perovskite solar cells.
  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Retrieved from [Link]

  • Reddit. (2024). Amine workup. r/Chempros. Retrieved from [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6341, Ethylamine. Retrieved from [Link].

Sources

Technical Support Center: Optimizing Ethylamine Hydriodide in Perovskite Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of ethylamine hydriodide (EAI) in perovskite precursors. This resource is designed for researchers, scientists, and professionals in drug development who are working with perovskite technologies. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. My goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in perovskite precursor solutions.

Q1: What is the primary role of this compound (EAI) in perovskite precursor solutions?

A1: this compound (EAI) is primarily used as an additive in perovskite precursor solutions to control the crystallization process and improve the quality of the resulting perovskite film.[1][2] Its incorporation can lead to enhanced film morphology, larger grain sizes, and better crystallinity.[2][3] EAI can also play a role in passivating defects within the perovskite structure, which is crucial for improving the efficiency and stability of perovskite solar cells.[4][5]

Q2: How does EAI influence the morphology and crystallinity of the perovskite film?

A2: The presence of the ethylammonium cation from EAI can modulate the nucleation and growth of perovskite crystals. It can slow down the rapid crystallization of the perovskite, allowing for the formation of larger, more ordered crystal grains with fewer pinholes.[2][6] This improved film quality helps to prevent direct contact between the hole and electron transport layers and facilitates more efficient charge transfer.[3]

Q3: Can the addition of EAI improve the stability of perovskite devices?

A3: Yes, incorporating EAI can significantly enhance the stability of perovskite devices. Devices containing EAI have shown improved resistance to thermal stress.[7] The larger, more stable crystal structure formed in the presence of EAI can be less prone to degradation from environmental factors like moisture and heat.[8][9]

Q4: Is there an optimal concentration for EAI in the precursor solution?

A4: The optimal concentration of EAI is not a fixed value and depends on the specific perovskite composition, the solvents used, and the deposition technique. Generally, a small amount is sufficient. For instance, one study found that the addition of 0.5 vol% of EAI improved the power conversion efficiency of their devices.[7] It is crucial to perform a systematic optimization of the EAI concentration for your specific experimental conditions.

Q5: Are there any potential negative effects of using too much EAI?

A5: Exceeding the optimal concentration of EAI can be detrimental to device performance. An excess of EAI can lead to the formation of undesirable 2D perovskite phases, which can hinder charge transport. It can also negatively impact the film morphology and introduce additional defects. Therefore, careful optimization is essential.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the fabrication of perovskite films using EAI.

Issue 1: Poor Film Coverage and Presence of Pinholes

Symptoms:

  • SEM or AFM images show incomplete surface coverage of the perovskite film.

  • Visible pinholes in the film.

  • Low device performance, specifically a low open-circuit voltage (Voc) and fill factor (FF).

Root Cause Analysis: The rapid crystallization of perovskites can lead to the formation of needle-like structures and incomplete films. While EAI is added to control this, an incorrect concentration or suboptimal processing conditions can still result in poor morphology.

Corrective Actions:

  • Optimize EAI Concentration: Systematically vary the concentration of EAI in your precursor solution. Start with a low concentration (e.g., 0.1 mol% relative to the lead source) and gradually increase it.

  • Adjust Annealing Protocol: The annealing temperature and time are critical. A lower annealing temperature for a longer duration might promote slower, more uniform crystal growth.

  • Solvent Engineering: The choice of solvent can significantly impact crystallization kinetics. Consider using solvent mixtures (e.g., DMF and DMSO) to better control the evaporation rate.[10]

Issue 2: Low Power Conversion Efficiency (PCE) Despite Good Film Morphology

Symptoms:

  • The perovskite film appears uniform and dense under microscopy.

  • The PCE of the solar cell is significantly lower than expected.

  • Low short-circuit current density (Jsc) or fill factor (FF).

Root Cause Analysis: Even with good morphology, the electronic properties of the perovskite film may be poor due to the presence of defects that act as charge recombination centers.[2] The concentration of EAI can influence defect density.

Corrective Actions:

  • Fine-Tune EAI Concentration: The optimal EAI concentration for morphology may not be the same as for electronic performance. A slight adjustment in the EAI concentration can sometimes significantly reduce defect states.

  • Post-treatment with Alkylammonium Halides: Consider a post-treatment step where a solution of an alkylammonium halide, such as propylamine hydroiodide (PAI), is spin-coated onto the perovskite film.[11][12] This can passivate surface defects.

  • Characterize Defect Density: Techniques like photoluminescence (PL) spectroscopy can provide insights into the defect density of your films. A higher PL intensity often correlates with lower defect density.

Issue 3: Poor Device Stability and Rapid Degradation

Symptoms:

  • The PCE of the device degrades rapidly when exposed to ambient conditions (air, moisture) or under continuous illumination.

  • Visible changes in the color of the perovskite film over time.

Root Cause Analysis: Perovskite materials are inherently sensitive to moisture and heat.[13][14] While EAI can improve stability, other factors in the device architecture and fabrication process also play a crucial role.

Corrective Actions:

  • Optimize EAI for Stability: The concentration of EAI that provides the highest initial efficiency may not yield the most stable device. It is important to test the long-term stability of devices with different EAI concentrations.

  • Incorporate Hydrophobic Additives: The use of additives with long alkyl chains, such as hexylamine, can increase the hydrophobicity of the perovskite film and improve its resistance to moisture.[15]

  • Encapsulation: Proper encapsulation of the final device is crucial to protect the perovskite layer from environmental degradation.

Experimental Protocols

Protocol 1: Systematic Optimization of EAI Concentration

This protocol outlines a method for determining the optimal EAI concentration for a given perovskite precursor solution.

Materials:

  • Perovskite precursors (e.g., PbI₂, FAI)

  • This compound (EAI)

  • Solvents (e.g., DMF, DMSO)

  • Substrates (e.g., ITO-coated glass)

Procedure:

  • Prepare a stock solution of your perovskite precursor without EAI.

  • Prepare a series of precursor solutions with varying concentrations of EAI (e.g., 0 mol%, 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol% relative to PbI₂).

  • Deposit the perovskite films onto the substrates using your standard deposition technique (e.g., spin coating).

  • Anneal the films according to your established protocol.

  • Characterize the films for morphology (SEM), crystallinity (XRD), and optical properties (UV-Vis, PL).

  • Fabricate complete solar cell devices with each EAI concentration.

  • Measure the photovoltaic performance (J-V curve) of the devices.

  • Perform stability testing on the devices under controlled environmental conditions.

EAI Concentration (mol%)Film CoverageGrain SizePCE (%)Stability (T80)
0IncompleteSmallLowPoor
0.1GoodMediumModerateImproved
0.5ExcellentLargeHighGood
1.0ExcellentLargeHighExcellent
2.0GoodMediumModerateGood

Note: The values in the table are illustrative. The optimal concentration will vary depending on the specific experimental system.

Visualizing the Impact of EAI

The following diagram illustrates the conceptual workflow for optimizing EAI concentration and its expected impact on the perovskite film properties and device performance.

EAI_Optimization_Workflow cluster_input Input Parameters cluster_process Fabrication Process cluster_characterization Characterization cluster_output Outcome Precursor_Solution Perovskite Precursor (e.g., FAPbI3) Film_Deposition Film Deposition (Spin Coating) Precursor_Solution->Film_Deposition EAI_Concentration Varying EAI Concentration EAI_Concentration->Film_Deposition Annealing Annealing Film_Deposition->Annealing Morphology Film Morphology (SEM, AFM) Annealing->Morphology Crystallinity Crystallinity (XRD) Annealing->Crystallinity Device_Performance Device Performance (J-V, EQE) Annealing->Device_Performance Stability Stability Testing Device_Performance->Stability Optimized_Device Optimized Perovskite Solar Cell Stability->Optimized_Device Feedback Loop for Optimization

Caption: Workflow for optimizing EAI concentration.

This diagram illustrates the logical flow from precursor preparation with varying EAI concentrations through fabrication and characterization to achieve an optimized perovskite solar cell. The feedback loop highlights the iterative nature of the optimization process.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Foundation of Advanced Perovskite Solar Cells: The Role of 2-(4-Fluorophenyl)ethylamine Hydroiodide.
  • Slow surface passivation and crystal relaxation with additives to improve device performance and durability for tin-based perovskite solar cells - RSC Publishing.
  • Additive Engineering in Crystallization Regulation of Highly Efficient Perovskite Solar Cell.
  • Mechanistic insights into the key role of methylammonium iodide in the stability of perovskite materials - RSC Publishing.
  • Additive Engineering for Efficient and Stable Perovskite Solar Cells.
  • Additive Material and Device Engineering for Stable Perovskite Solar Cells.
  • Additive engineering for highly efficient organic–inorganic halide perovskite solar cells: recent advances and perspectives - Journal of Materials Chemistry A (RSC Publishing).
  • Additive engineering enables efficient, stable perovskite solar cells - AIP.ORG.
  • A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells.
  • A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells.
  • High-performance and high-durability perovskite photovoltaic devices prepared using ethylammonium iodide as an additive - Journal of Materials Chemistry A (RSC Publishing).
  • Promising future research directions for enhancing the efficiency and stability further with mixed dimensional perovskite solar cells. - ResearchGate.
  • Perovskite Solar Cells: Methods of Increasing Stability & Durability - Ossila.
  • Ammonia for post-healing of formamidinium-based Perovskite films - PMC - NIH.
  • Enhanced morphology and crystallinity. Typical SEM images of the a)... - ResearchGate.
  • Impact of Amine Additives on Perovskite Precursor Aging: A Case Study of Light-Emitting Diodes - NIH.
  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation - MDPI.
  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells.
  • In situ dynamic observations of perovskite crystallisation and microstructure evolution intermediated from [PbI6]4− cage nanoparticles - PMC - NIH.
  • Why Are Lead Iodide-Based Perovskite Precursor Inks Yellow? Article No. e02813.
  • Perovskite film morphology and crystallization. Top view and inset... - ResearchGate.
  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation - PMC - NIH.
  • Blended additive manipulated morphology and crystallinity transformation toward high performance perovskite solar cells - RSC Publishing.
  • (PDF) Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation - ResearchGate.
  • Hydrophobic perovskites based on an alkylamine compound for high efficiency solar cells with improved environmental stability - Journal of Materials Chemistry A (RSC Publishing).
  • Organoammonium Ion-Based Perovskites Can Degrade to Pb0 via Amine-Pb(II) Coordination - OSTI.GOV.
  • Formamidinium Iodide for Perovskite Solar Cell Fabrication: An In-depth Technical Guide - Benchchem.

Sources

Technical Support Center: Mastering the Crystal Growth of Ethylamine Hydriodide Perovskites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on controlling the crystal growth of ethylamine hydriodide (EAI) perovskites. This resource is designed to be a practical, field-proven guide, moving beyond simple protocols to explain the fundamental science behind the successful fabrication of high-quality EAI perovskite films. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address the specific challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and properties of this compound perovskites, providing a foundational understanding for researchers new to this specific perovskite system.

Question 1: What is the primary role of ethylammonium iodide (EAI) in perovskite formulations?

Ethylammonium iodide (EAI) can be utilized in two primary capacities in perovskite solar cells and LEDs: as a primary organic cation to form the perovskite structure, (CH₃CH₂NH₃)PbI₃, or as an additive in other perovskite formulations, such as those based on methylammonium (MA) or formamidinium (FA).[1] As a primary component, (CH₃CH₂NH₃)PbI₃ has a wider bandgap of approximately 2.2 eV compared to the ~1.5 eV of MAPbI₃.[1] When used as an additive, even in small amounts, EAI can significantly influence the film morphology, crystallinity, and optical properties of the primary perovskite layer.[2] It has been shown to suppress the crystallization of CH₃NH₃PbI₃₋ₓClₓ, leading to improved power conversion efficiency and enhanced device stability.[2]

Question 2: I'm observing unexpected peaks in my XRD analysis of a MAPbI₃ film. Could this be related to EAI?

It is highly probable. Extra peaks in the X-ray diffraction (XRD) patterns of CH₃NH₃PbI₃ films have been attributed to the formation of ethylammonium lead iodide (EAPbI₃).[3] This unintended incorporation of the ethylammonium cation can be triggered by the decomposition of N,N-dimethylformamide (DMF), a common solvent for perovskite precursor solutions, especially at elevated temperatures.[3] The breakdown of DMF can lead to an organic cation exchange reaction, resulting in the formation of EAPbI₃ impurities within the intended MAPbI₃ crystal structure.[3]

Question 3: How does the precursor solution chemistry, particularly the solvent, impact EAI perovskite crystallization?

The choice of solvent is critical in controlling the crystallization of perovskites. Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are widely used due to their ability to effectively dissolve the perovskite precursors.[4] The polarity of the solvent dictates the strength of its interaction with the lead iodide (PbI₂) and the stability of the resulting complex, which in turn affects the quality of the final perovskite film.[4] The formation of intermediate phases, such as solvated precursor complexes, is a key aspect of solvent engineering that influences the nucleation and growth pathways of the perovskite crystals.[4] For instance, the use of a binary solvent system, such as a mixture of DMF and DMSO, can help to balance the reaction energies during crystallization, leading to higher quality films.[5]

Question 4: What is the general mechanism of perovskite crystal nucleation and growth from a precursor solution?

The crystallization of perovskites from a precursor solution is a multi-stage process. Initially, the evaporation of the solvent increases the concentration of the precursors, leading to a supersaturated state.[4] This supersaturation drives the formation of nuclei. Once formed, these nuclei continue to grow until the precursor solution is depleted.[4] Studies using metadynamics simulations on methylammonium lead iodide (MAPI) have suggested a two-step nucleation mechanism where dense amorphous clusters of lead and iodide form first, which then evolve into PbI₂-like structures. Subsequently, the organic cations diffuse into these aggregates, triggering the transformation into the perovskite crystal structure.[6][7] This understanding of the nucleation process is crucial for developing strategies to control grain size and film morphology.

Troubleshooting Guides

This section provides detailed, in-depth solutions to specific problems that researchers may encounter during the fabrication of this compound perovskite films.

Issue 1: Pinhole Formation in the Perovskite Film

Answer:

Pinholes are a common and detrimental defect in perovskite films, as they can lead to short-circuiting in devices and provide pathways for moisture ingress, accelerating degradation. The formation of pinholes is often a complex issue arising from a combination of factors related to the precursor solution, the deposition process, and post-deposition treatments.

Causality and Troubleshooting Workflow:

The formation of pinholes is fundamentally linked to incomplete surface coverage and dewetting of the precursor solution from the substrate. This can be exacerbated by rapid, uncontrolled crystallization. A systematic approach to troubleshooting this issue is outlined below.

1. Precursor Solution Optimization:

  • Purity of Precursors: Impurities in the precursor materials, such as lead(II) iodide (PbI₂) or ethylammonium iodide (EAI), can act as nucleation inhibitors or create localized areas of poor wetting. Ensure the use of high-purity precursors.

  • Solution Aging: The age of the precursor solution can significantly impact film quality. Over time, reactions can occur within the solution, such as the deprotonation of the organic cation, leading to the formation of impurities that can hinder uniform crystallization.[8] It is often recommended to use freshly prepared solutions or to store them at low temperatures (~4°C) to slow down degradation reactions.[2]

  • Additive Engineering: The addition of certain compounds can help to control the crystallization process and improve film morphology. For instance, the use of bulky organic cations as additives can passivate surface defects and reduce the formation of pinholes.[4]

2. Deposition Process Control (Spin Coating):

  • Spin Speed and Acceleration: The speed and acceleration of the spin coater influence the thickness and uniformity of the wet film. Too high of a speed can lead to a very thin film that is more prone to dewetting and pinhole formation. Experiment with a range of spin speeds to find the optimal conditions for your specific substrate and solution concentration.

  • Anti-solvent Dripping: The use of an anti-solvent, such as toluene or chlorobenzene, dripped onto the spinning substrate during the spin coating process is a highly effective technique for inducing rapid and uniform nucleation.[1][5] This rapid extraction of the host solvent creates a supersaturated state, leading to a higher density of nuclei and a more continuous film. The timing and volume of the anti-solvent drip are critical parameters to optimize.

3. Annealing Protocol Refinement:

  • Temperature and Duration: The annealing step is crucial for complete solvent removal and crystal growth. However, improper annealing can lead to the formation of pinholes. Too high of a temperature or too long of an annealing time can cause the decomposition of the perovskite or excessive grain growth that can lead to the formation of voids between large grains. A systematic optimization of the annealing temperature and duration is necessary to achieve a dense and pinhole-free film.

4. Surface Passivation:

  • Post-treatment: After the initial film formation, a post-treatment step with a solution of a passivating agent can help to fill in any remaining pinholes and passivate surface defects. Organic ammonium halide salts, such as phenylethylammonium iodide (PEAI) or 4-fluorophenethylammonium iodide (F-PEAI), have been shown to be effective for this purpose.[9][10][11] These molecules can passivate iodide vacancies and enhance the hydrophobicity of the film surface, improving both performance and stability.[9][10]

Issue 2: Poor Film Morphology (Small Grains, Poor Crystallinity)

Question: The grains in my EAI perovskite film are very small and the overall crystallinity is poor, as confirmed by SEM and XRD. What strategies can I employ to increase grain size and improve crystallinity?

Answer:

Achieving large, well-oriented grains is paramount for high-performance perovskite devices, as grain boundaries can act as sites for charge recombination. Small grain size and poor crystallinity are often indicative of suboptimal nucleation and growth kinetics.

Causality and Optimization Strategies:

The final morphology of the perovskite film is a direct result of the interplay between nucleation density and crystal growth rate. To achieve large grains, the goal is to promote a lower density of nuclei followed by extended growth.

1. Solvent Engineering:

  • Solvent Choice: As previously mentioned, the solvent system plays a critical role. The use of a co-solvent with a higher boiling point, such as DMSO in a DMF solution, can retard the crystallization process by forming stable intermediate adducts with the precursors.[5][12] This slower crystallization allows for more time for the grains to grow larger.

  • Solvent Annealing: Exposing the as-deposited film to a solvent vapor atmosphere before or during the initial stages of thermal annealing can promote grain growth through a process of dissolution and recrystallization.

2. Additive-Mediated Crystallization:

  • Mechanism of Action: Certain additives can modulate the crystallization process. For example, the simultaneous addition of DMSO and a methoxyammonium salt has been shown to help form a stable intermediate PbI₂-DMSO adduct, which retards the conversion to the perovskite phase and leads to larger grains.[12] EAI itself, when used as an additive, can suppress the crystallization rate of other perovskites, leading to improved film quality.[2]

3. Annealing Profile Optimization:

  • Thermal Annealing: A carefully controlled thermal annealing process is essential for promoting grain growth. A slower ramp-up to the final annealing temperature can provide more time for the crystals to grow. The optimal annealing temperature and time will depend on the specific perovskite composition and the substrate used. For instance, for CH₃NH₃SnI₃, the optimal annealing temperature range was found to be between 80 °C and 100 °C.[13]

  • Humidity Control During Annealing: The presence of a controlled amount of moisture during the initial stages of perovskite formation can sometimes be beneficial for crystal growth.[12][14] However, excessive humidity can lead to degradation. Therefore, the relative humidity of the processing environment should be carefully controlled.

4. Characterization and Feedback Loop:

  • SEM and XRD Analysis: Regularly characterize your films using Scanning Electron Microscopy (SEM) to visualize the grain size and morphology, and X-ray Diffraction (XRD) to assess the crystallinity and phase purity.[15][16] Use the feedback from these characterization techniques to systematically optimize your fabrication parameters.

Experimental Protocols

Protocol 1: Preparation of a Standard Ethylammonium Iodide (EAI) Perovskite Precursor Solution

Materials:

  • Ethylammonium iodide (EAI), high purity (>99.5%)

  • Lead(II) iodide (PbI₂), high purity (>99.99%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Glass vial with a magnetic stir bar

  • Hotplate with stirring capability

  • Nitrogen-filled glovebox

Procedure:

  • In a nitrogen-filled glovebox, weigh out the appropriate amounts of EAI and PbI₂ to achieve a 1:1 molar ratio for a 1 M final concentration in the desired volume of solvent.

  • Prepare a 4:1 (v/v) mixture of DMF and DMSO.

  • Add the solvent mixture to the vial containing the EAI and PbI₂ powders.

  • Place the vial on a hotplate set to 70 °C and stir the solution overnight to ensure complete dissolution of the precursors.[11]

  • Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

  • For optimal results, it is recommended to use the solution shortly after preparation. If storage is necessary, keep the solution in a sealed vial at a low temperature (e.g., 4 °C) in the dark.[2]

Table 1: Example Precursor Concentrations for a 1 mL Solution

PrecursorMolar Mass ( g/mol )Mass for 1 M Solution (mg)
EAI173.01173.01
PbI₂461.01461.01

Visualization of Key Processes

Diagram 1: Troubleshooting Workflow for Pinhole Formation

This diagram illustrates a logical workflow for diagnosing and resolving the issue of pinhole formation in EAI perovskite films.

Pinhole_Troubleshooting start Pinhole Issue Identified precursor 1. Precursor Solution (Purity, Aging, Additives) start->precursor spin_coating 2. Spin Coating Process (Speed, Duration, Anti-solvent) precursor->spin_coating If solution is optimal annealing 3. Annealing Protocol (Temperature, Time, Humidity) spin_coating->annealing If deposition is controlled passivation 4. Surface Passivation (Post-treatment) annealing->passivation If pinholes persist characterization Film Characterization (SEM, XRD) passivation->characterization result Pinhole-Free Film characterization->result If pinholes are eliminated re_evaluate Re-evaluate Previous Steps characterization->re_evaluate If pinholes persist re_evaluate->precursor

Caption: A systematic workflow for troubleshooting pinhole defects in perovskite films.

Diagram 2: Mechanism of Additive-Mediated Crystal Growth

This diagram illustrates how additives can influence the crystallization process to promote larger grain growth.

Additive_Mechanism cluster_0 Without Additive cluster_1 With Additive a1 Precursor Solution a2 Rapid Nucleation (High Density) a1->a2 b1 Precursor-Additive Complex a3 Small Grains a2->a3 b2 Retarded Nucleation (Low Density) b1->b2 b3 Large Grains b2->b3

Sources

Technical Support Center: Ethylamine Hydriodide (EAI) in Perovskite Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of Ethylamine Hydriodide (EAI) in perovskite-based optoelectronic devices. This resource is designed for researchers, scientists, and drug development professionals working with perovskite materials. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. As Senior Application Scientists, our goal is to provide you with not only procedural guidance but also the underlying scientific reasoning to empower your research and development.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role and impact of this compound on perovskite materials.

Q1: What is the primary function of this compound (EAI) in perovskite solar cells?

A1: this compound (EAI) primarily functions as a defect passivating agent in perovskite films.[1][2][3] Polycrystalline perovskite films, typically fabricated through solution-based methods, contain a high density of defects, particularly at grain boundaries and surfaces.[1][3][4][5] These defects can act as non-radiative recombination centers, trapping charge carriers and hindering the overall device performance.[6][7] EAI, along with other alkylammonium halides, effectively passivates these defects, leading to a reduction in non-radiative recombination and an improvement in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[1]

Q2: How does EAI passivate defects in the perovskite structure?

A2: The passivation mechanism of EAI involves the interaction of its constituent ions (ethylammonium [EA+] and iodide [I-]) with defects in the perovskite lattice. The ammonium group of the EA+ cation can interact with undercoordinated halide ions (e.g., iodide vacancies), while the iodide anion from EAI can compensate for halide vacancies. This process effectively "heals" the defect sites, reducing their electronic activity.[1] Furthermore, the introduction of larger organic cations like EA+ can lead to the formation of 2D perovskite-like structures on the surface or at the grain boundaries of the 3D perovskite film, which can further enhance stability and passivate defects.

Q3: Does the incorporation of EAI affect the morphology of the perovskite film?

A3: Yes, the use of EAI can influence the morphology of the perovskite film. Depending on the concentration and application method, EAI can lead to changes in grain size and surface roughness.[8][9] In some cases, treatment with alkylammonium halides has been shown to increase the grain size of the perovskite film, which can reduce the total area of grain boundaries and, consequently, the number of grain boundary-associated defects.[1][9] Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are common techniques used to characterize these morphological changes.[8]

Q4: What is the expected impact of EAI on the charge transport properties of the perovskite layer?

A4: By passivating charge-trapping defects, EAI is expected to improve charge transport within the perovskite layer.[10] Defect sites can scatter and immobilize charge carriers, reducing their mobility and diffusion length.[11][12] By neutralizing these traps, EAI facilitates more efficient movement of photogenerated electrons and holes to their respective charge transport layers.[13] This improvement in charge transport contributes to higher short-circuit current density (Jsc) and overall power conversion efficiency (PCE).

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the experimental use of this compound in perovskite fabrication.

Problem 1: Decreased Power Conversion Efficiency (PCE) after EAI treatment.

  • Possible Cause: The concentration of the EAI solution used for treatment is not optimal. Excessive EAI can lead to the formation of a thick, insulating 2D perovskite layer on the surface of the 3D perovskite, which can impede charge extraction.

  • Troubleshooting Steps:

    • Optimize EAI Concentration: Prepare a series of EAI solutions with varying concentrations (e.g., 0.5 mg/mL, 1 mg/mL, 1.5 mg/mL, 2 mg/mL in isopropanol). Treat your perovskite films with each concentration under identical conditions.

    • Characterize Device Performance: Fabricate and test solar cell devices for each EAI concentration. Measure the key photovoltaic parameters (Voc, Jsc, FF, and PCE).

EAI ConcentrationEffect on Device Parameters (Illustrative)
Too LowInsufficient defect passivation, leading to low Voc and FF.
Optimal Effective defect passivation, resulting in high Voc, FF, and PCE.
Too HighFormation of an insulating layer, hindering charge extraction and reducing Jsc and FF.
  • Possible Cause: While EAI is intended to passivate defects, improper application or non-uniform coverage might lead to an uneven distribution of passivating molecules. This can result in localized charge accumulation and ion migration, which are known causes of hysteresis in perovskite solar cells.[4][7]

  • Troubleshooting Steps:

    • Spin-Coating Parameters: If applying EAI via spin-coating, optimize the spin speed and duration to ensure a uniform and thin layer.

    • Annealing Temperature and Time: After EAI deposition, a gentle annealing step is often required. Optimize the annealing temperature and time to promote the interaction of EAI with the perovskite surface without causing degradation.

    • Characterize Film Uniformity: Use techniques like photoluminescence (PL) mapping to assess the uniformity of the passivation effect across the film. A uniform PL intensity suggests homogeneous passivation.

Problem 3: Poor film quality (e.g., pinholes, haze) after EAI treatment.

  • Possible Cause: The solvent used for the EAI solution may be incompatible with the underlying perovskite film, causing partial dissolution or degradation.

  • Troubleshooting Steps:

    • Solvent Selection: Test alternative orthogonal solvents for your EAI solution. Isopropanol is a common choice, but other alcohols or non-polar solvents might be more suitable for your specific perovskite composition.

    • Deposition Method: Consider alternative deposition methods that are less aggressive than spin-coating, such as vapor-phase deposition or a dipping process with controlled immersion and withdrawal speeds.

    • Pre- and Post-Treatment: Ensure the perovskite film is of high quality before the EAI treatment. Any existing defects or non-uniformities can be exacerbated by the post-treatment step.

Experimental Protocols

Protocol 1: this compound Solution Preparation and Application

  • Materials: this compound (EAI) powder, Isopropanol (IPA, anhydrous).

  • Solution Preparation:

    • In a nitrogen-filled glovebox, weigh the desired amount of EAI powder.

    • Dissolve the EAI in anhydrous IPA to achieve the target concentration (e.g., 1 mg/mL).

    • Stir the solution at room temperature for at least one hour to ensure complete dissolution.

  • Application (Spin-Coating):

    • Transfer the perovskite-coated substrate to the spin-coater inside the glovebox.

    • Dispense a sufficient amount of the EAI solution to cover the entire perovskite surface.

    • Spin-coat at a predetermined speed (e.g., 4000 rpm) for a specific duration (e.g., 30 seconds).

    • Transfer the substrate to a hotplate for a post-treatment anneal (e.g., 100 °C for 10 minutes). Note: The optimal annealing temperature and time are dependent on the perovskite composition and should be determined experimentally.

Visualizations

defect_passivation cluster_before Before EAI Treatment cluster_after After EAI Treatment Grain_Boundary_Defect Defect Site (e.g., Halide Vacancy) EAI This compound (EAI) Treatment Grain_Boundary_Defect->EAI Perovskite_Grain_1 Perovskite Grain Perovskite_Grain_2 Perovskite Grain Charge_Carrier_1 e- Charge_Carrier_1->Grain_Boundary_Defect Trapping Charge_Carrier_2 h+ Charge_Carrier_2->Grain_Boundary_Defect Recombination Passivated_Defect Passivated Defect Site Perovskite_Grain_3 Perovskite Grain Perovskite_Grain_4 Perovskite Grain Charge_Carrier_3 e- Charge_Transport_Layer_1 ETL Charge_Carrier_3->Charge_Transport_Layer_1 Efficient Transport Charge_Carrier_4 h+ Charge_Transport_Layer_2 HTL Charge_Carrier_4->Charge_Transport_Layer_2 Efficient Transport EAI->Passivated_Defect Passivation

Caption: Defect passivation at a perovskite grain boundary by EAI treatment.

experimental_workflow cluster_fabrication Perovskite Film Fabrication cluster_treatment EAI Treatment cluster_device Device Completion & Characterization Prepare_Substrate 1. Substrate Cleaning Deposit_ETL 2. Deposit Electron Transport Layer (ETL) Prepare_Substrate->Deposit_ETL Deposit_Perovskite 3. Deposit Perovskite Precursor Solution Deposit_ETL->Deposit_Perovskite Anneal_Perovskite 4. Anneal to form Perovskite Film Deposit_Perovskite->Anneal_Perovskite Prepare_EAI_Solution 5. Prepare EAI Solution (e.g., 1 mg/mL in IPA) Apply_EAI 6. Apply EAI Solution (e.g., Spin-Coating) Anneal_Perovskite->Apply_EAI Prepare_EAI_Solution->Apply_EAI Anneal_Post_Treatment 7. Post-Treatment Anneal Apply_EAI->Anneal_Post_Treatment Deposit_HTL 8. Deposit Hole Transport Layer (HTL) Anneal_Post_Treatment->Deposit_HTL Deposit_Contact 9. Deposit Metal Contact Deposit_HTL->Deposit_Contact Characterize_Device 10. J-V Testing & Other Characterization Deposit_Contact->Characterize_Device

Caption: Experimental workflow for incorporating EAI into perovskite solar cells.

References

  • Structural characterization of the passivated perovskite films: a XRD... - ResearchGate. Available at: [Link]

  • The Chemical Foundation of Advanced Perovskite Solar Cells: The Role of 2-(4-Fluorophenyl)ethylamine Hydroiodide - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation - MDPI. Available at: [Link]

  • Ethylenediamine Based Surface Defect Passivation for Enhancing Indoor Photovoltaic Efficiency of Perovskite. Available at: [Link]

  • Efficient perovskite solar cells by metal ion doping - Energy & Environmental Science (RSC Publishing). Available at: [Link]

  • Atomically Resolved Electrically Active Intragrain Interfaces in Perovskite Semiconductors. Available at: [Link]

  • Surface morphology characterization of perovskite films. (a-e) AFM... - ResearchGate. Available at: [Link]

  • Enhanced perovskite solar cell performance via defect passivation with ethylamine alcohol chlorides additive | Request PDF - ResearchGate. Available at: [Link]

  • Doping and alloying for improved perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • Grain boundary dominated ion migration in polycrystalline organic–inorganic halide perovskite films - Energy & Environmental Science (RSC Publishing). Available at: [Link]

  • Understanding Detrimental and Beneficial Grain Boundary Effects in Halide Perovskites - PubMed. Available at: [Link]

  • Effect of Air Exposure on Electron-Beam-Induced Degradation of Perovskite Films - NIH. Available at: [Link]

  • Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. Available at: [Link]

  • Characterization of perovskite film a–e, Characteristics of the control... - ResearchGate. Available at: [Link]

  • Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. Available at: [Link]

  • The Role of Grain Boundaries on Ionic Defect Migration in Metal Halide Perovskites. Available at: [Link]

  • Screened Charge Carrier Transport in Methylammonium Lead Iodide Perovskite Thin Films - PubMed. Available at: [Link]

  • Efficient Ag-Doped Perovskite Solar Cells Fabricated in Ambient Air - MDPI. Available at: [Link]

  • Perovskite Perspectives: Weiguang Xie and Jianbin Xu Draw Grain Boundaries. Available at: [Link]

  • Efficient Perovskite Solar Cells by Metal Ion Doping - The Royal Society of Chemistry. Available at: [Link]

  • Improving Charge Transport in Perovskite Solar Cells Using Solvent Additive Technique. Available at: [Link]

  • A Site Doping and B Site Doping In Perovskite structure | ABO3 DOPING - YouTube. Available at: [Link]

  • Understanding liquefaction in halide perovskites upon methylamine gas exposure. Available at: [Link]

  • Organoammonium Ion-Based Perovskites Can Degrade to Pb0 via Amine-Pb(II) Coordination - OSTI.GOV. Available at: [Link]

  • Light-Induced Structural Dynamics and Charge Transport in Layered Halide Perovskite Thin Films - OSTI.GOV. Available at: [Link]

  • Charge Transport Physics of Hybrid Perovskite Field Effect Transistors - YouTube. Available at: [Link]

  • (PDF) Nanoscale charge accumulation and its effect on carrier dynamics in tri-cation perovskite structures - ResearchGate. Available at: [Link]

  • (PDF) Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Reducing Non-Radiative Recombination in Perovskites with Ethylamine Hydriodide (EAI)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with perovskite materials. This guide is designed to provide in-depth technical assistance and troubleshooting for the application of ethylamine hydriodide (EAI) to reduce non-radiative recombination in perovskites. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your device performance.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (EAI) in perovskite solar cells?

This compound (EAI) is primarily used as a passivation agent to reduce defect densities at the surface and grain boundaries of perovskite films.[1][2][3] These defects, such as halide vacancies and uncoordinated lead ions (Pb2+), act as non-radiative recombination centers, which are detrimental to device performance.[4][5][6] By passivating these defects, EAI helps to suppress non-radiative recombination, leading to improved open-circuit voltage (VOC) and overall power conversion efficiency (PCE).[3][7]

Q2: How does EAI passivate defects in the perovskite structure?

The ethylammonium (EA+) cation from EAI can interact with the perovskite lattice in several ways. The amine group (-NH3+) can form hydrogen bonds with halide ions (I-) and coordinate with undercoordinated Pb2+ ions, effectively neutralizing these charge traps.[3][7][8] This interaction helps to stabilize the perovskite structure and reduce the electronic states within the bandgap that facilitate non-radiative recombination.

Q3: Can EAI treatment influence the morphology and crystallinity of the perovskite film?

Yes, the introduction of EAI can significantly impact the morphology and crystallinity of the perovskite film. It has been observed that EAI treatment can lead to larger grain sizes and a reduction in the number of grain boundaries.[3][7][8] This is advantageous as grain boundaries are often a significant source of defects. A more uniform and crystalline film facilitates better charge transport and reduces recombination losses.[9]

Q4: What is the difference between incorporating EAI as an additive versus a surface treatment?
  • Additive: When used as an additive, EAI is mixed directly into the perovskite precursor solution before film deposition. This approach aims to passivate defects throughout the bulk of the perovskite film as it crystallizes.[1]

  • Surface Treatment: In this method, a solution of EAI is applied to the surface of a pre-formed perovskite film, typically via spin-coating.[10][11] This is a post-deposition treatment that primarily targets surface defects and grain boundaries exposed at the film's surface.

The choice between these methods depends on the specific perovskite composition and the desired outcome. Surface treatments are often effective for addressing surface-related recombination, while additives can influence bulk properties.

Q5: Does EAI treatment affect the stability of the perovskite solar cell?

EAI treatment can have a positive impact on the stability of perovskite solar cells. By passivating defects, EAI can reduce ion migration, which is a key degradation pathway in perovskite devices.[7][12] The formation of a more stable surface can also enhance the material's resistance to environmental factors like moisture and oxygen.[13] However, excess or improper application of EAI can potentially introduce its own stability challenges, such as phase segregation.[14][15]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with EAI in perovskites.

Issue 1: Inconsistent or No Improvement in Device Performance After EAI Treatment

Possible Causes & Solutions:

  • Incorrect EAI Concentration: The optimal concentration of EAI is crucial and highly dependent on the perovskite composition and fabrication process.

    • Too Low: Insufficient EAI will not effectively passivate all the defects.

    • Too High: Excess EAI can lead to the formation of undesirable secondary phases, such as δ-phase perovskite, or introduce additional disorder at the surface, which can hinder charge extraction.[8]

    • Solution: Perform a concentration-dependent study to determine the optimal EAI concentration for your specific system. Start with a low concentration (e.g., 0.5 mg/mL) and systematically increase it, while carefully monitoring the device performance parameters (VOC, JSC, FF, PCE).[8]

  • Poor Solvent Choice for EAI Solution: The solvent used to dissolve EAI for surface treatment can impact the perovskite film.

    • Problem: A solvent that readily dissolves the underlying perovskite layer can damage the film morphology.

    • Solution: Use a solvent that is orthogonal to the perovskite film, meaning it dissolves the EAI without significantly affecting the perovskite. Isopropanol is a commonly used solvent.[16] Sometimes, a mixture of solvents, like toluene and isopropanol, is used to control the viscosity and dispersion of the EAI solution.[17]

  • Inadequate Annealing Post-Treatment: Post-treatment annealing is often necessary to promote the interaction of EAI with the perovskite surface and remove residual solvent.

    • Problem: Insufficient annealing temperature or time may result in incomplete passivation. Excessive annealing can lead to degradation of the perovskite film.

    • Solution: Optimize the post-treatment annealing temperature and duration. A typical starting point is 100°C for 10-15 minutes, but this should be tailored to your specific perovskite composition.

Issue 2: Increased Hysteresis in J-V Scans After EAI Treatment

Possible Cause & Solution:

  • Residual PbI2 Management: While a small amount of residual lead iodide (PbI2) can be beneficial for passivating certain defects, an excessive amount is often linked to hysteresis.[3][8] EAI treatment can influence the amount of residual PbI2.

    • Solution: The amine groups in EAI can interact with and reduce the amount of residual PbI2.[8] By optimizing the EAI concentration, you can precisely control the PbI2 content to an optimal level, thereby minimizing hysteresis.[3][8] Characterization techniques like X-ray Diffraction (XRD) can be used to monitor the PbI2 peak intensity.[8]

Issue 3: Evidence of Phase Segregation in Mixed-Halide Perovskites

Possible Causes & Solutions:

  • Light-Induced Halide Segregation: Mixed-halide perovskites are prone to light-induced phase segregation, where iodide-rich and bromide-rich domains form under illumination.[14][15][18] This creates trap states that hinder device performance.

    • Solution: While EAI primarily addresses point defects, a comprehensive strategy to mitigate phase segregation is often required. This can include:

      • Compositional Engineering: Fine-tuning the halide ratios can improve phase stability.[19]

      • Crystallinity Control: Promoting the growth of larger, more ordered crystals can reduce the driving force for segregation.[15]

      • Combined Passivation Strategies: Using EAI in conjunction with other passivating agents that can suppress ion migration may be more effective.[15]

Issue 4: Difficulty in Characterizing the Effect of EAI Treatment

Recommended Characterization Techniques:

To effectively troubleshoot and understand the impact of your EAI treatment, a suite of characterization techniques is recommended:

Technique Purpose
Scanning Electron Microscopy (SEM) To visualize changes in film morphology, such as grain size and surface coverage.[8][20][21]
X-ray Diffraction (XRD) To analyze the crystallinity of the perovskite film and detect the presence of any secondary phases, including residual PbI2.[8][21][22]
Photoluminescence (PL) Spectroscopy To probe non-radiative recombination. An increase in PL intensity and lifetime after EAI treatment indicates successful defect passivation.
Time-Resolved Photoluminescence (TRPL) To quantify the charge carrier lifetime and directly assess the reduction in non-radiative recombination rates.
X-ray Photoelectron Spectroscopy (XPS) To investigate the chemical composition of the perovskite surface and confirm the interaction of EAI with the perovskite lattice.[22]
Current-Voltage (J-V) Measurements To evaluate the overall performance of the solar cell device and quantify improvements in VOC, JSC, FF, and PCE.[23]

Experimental Protocol: EAI Surface Treatment

This protocol provides a general guideline for the surface treatment of a pre-fabricated perovskite film with an EAI solution.

Materials:

  • This compound (EAI) powder

  • Anhydrous isopropanol (IPA)

  • Perovskite-coated substrates

  • Spin coater

  • Hotplate

Procedure:

  • Prepare the EAI Solution:

    • Dissolve EAI powder in anhydrous IPA to the desired concentration (e.g., start with a range of 0.5 mg/mL, 1 mg/mL, and 1.5 mg/mL).[8]

    • Ensure the EAI is fully dissolved by vortexing or brief sonication.

  • Perovskite Film Preparation:

    • Fabricate your perovskite film according to your established protocol. Ensure the film is of high quality with good surface coverage before proceeding.

  • EAI Deposition:

    • Place the perovskite-coated substrate onto the spin coater chuck.

    • Dispense a sufficient volume of the EAI/IPA solution to cover the entire surface of the perovskite film (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate).

    • Spin coat the substrate at a moderate speed (e.g., 4000 rpm) for 30 seconds.

  • Annealing:

    • Immediately transfer the substrate to a preheated hotplate.

    • Anneal at a temperature and for a duration optimized for your perovskite system (e.g., 100°C for 10 minutes).

  • Device Completion:

    • Proceed with the deposition of the subsequent layers of your solar cell device (e.g., charge transport layers and electrodes).

Visualizing the Mechanism and Workflow

G cluster_0 Mechanism of EAI Passivation Perovskite_Surface Perovskite Surface with Defects (e.g., Halide Vacancies, Pb2+) Passivation Defect Passivation Perovskite_Surface->Passivation Interaction EAI_Molecule This compound (EAI) (EA+ and I-) EAI_Molecule->Passivation Reduced_Recombination Reduced Non-Radiative Recombination Passivation->Reduced_Recombination

Caption: Mechanism of defect passivation by EAI.

G cluster_1 Experimental Workflow for EAI Surface Treatment Start Start: High-Quality Perovskite Film Prepare_EAI Prepare EAI Solution in Isopropanol Start->Prepare_EAI Spin_Coat Spin Coat EAI Solution onto Perovskite Film Prepare_EAI->Spin_Coat Anneal Anneal Substrate Spin_Coat->Anneal Characterize Characterize Film and Complete Device Fabrication Anneal->Characterize

Caption: Experimental workflow for EAI surface treatment.

References

Sources

Technical Support Center: Scaling Up Perovskite Solar Cells with Ethylamine Hydriodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals working on the exciting challenge of scaling up perovskite solar cells (PSCs) using ethylamine hydriodide (EAI). As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower your experimental decisions. This resource is structured to help you navigate common hurdles and optimize your large-area device fabrication.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role and impact of this compound in perovskite solar cell fabrication.

Q1: What is the primary role of this compound (EAI) as an additive in perovskite precursor solutions?

A1: this compound (EAI) is primarily used as a crystallization--directing additive. The ethylammonium (EA+) cation, being larger than the conventional methylammonium (MA+) or formamidinium (FA+) cations, does not typically incorporate into the 3D perovskite lattice in large quantities. Instead, it influences the nucleation and growth kinetics of the perovskite film. This controlled crystallization is crucial for achieving high-quality, uniform films over large areas, which is a significant challenge in scaling up from lab-scale spin-coating methods.[1]

Q2: How does EAI specifically improve the morphology and quality of the perovskite film?

A2: EAI helps in the formation of a more uniform and crystalline perovskite film with larger grain sizes. It is believed to function as a transient intermediate, modulating the crystallization process. The presence of EA+ can lead to the formation of lower-dimensional perovskite structures (quasi-2D) during the initial stages of film formation. These intermediates can then act as templates for the subsequent growth of the desired 3D perovskite phase, resulting in improved film coverage and reduced pinholes. Furthermore, some studies suggest that EAI can help in passivating defects at the grain boundaries and the surface of the perovskite film.[2]

Q3: Is EAI suitable for all perovskite compositions and deposition techniques?

A3: While EAI has shown considerable success, its effectiveness can be dependent on the specific perovskite composition (e.g., MAPbI₃, FAPbI₃, or mixed-cation systems) and the chosen deposition method. For scalable techniques like blade coating, slot-die coating, or spray coating, the precursor ink rheology and drying dynamics are different from spin coating.[3][4][5][6] Therefore, the optimal concentration of EAI needs to be empirically determined for each specific system and process. It is crucial to consider the interplay between the solvent system, the precursor components, and the EAI additive to achieve the desired film characteristics.

Q4: What are the potential stability concerns when using EAI in perovskite solar cells?

A4: While EAI can enhance initial performance, its impact on long-term stability is a critical consideration. The organic ethylammonium cation can be more susceptible to thermal and moisture-induced degradation compared to inorganic cations like cesium.[7][8][9] There is a risk of phase segregation or the formation of undesired 2D perovskite phases at the interfaces, which can hinder charge transport and degrade device performance over time, especially under thermal stress.[10] Therefore, careful optimization of the EAI concentration and post-deposition annealing parameters is essential to ensure long-term device stability.

Troubleshooting Guide: Common Issues in Scaling Up with EAI

This section provides a problem-solution framework for specific experimental challenges you might encounter during the scaling-up process.

Problem 1: Poor Film Uniformity and "Coffee Ring" Effect in Large-Area Coatings

Symptoms:

  • Visible non-uniformity in the perovskite film, often with darker edges and a lighter center (the "coffee ring" effect).

  • Inconsistent device performance across the large-area substrate.

  • Low fill factor (FF) in the current-voltage (J-V) characteristics.

Causality: The "coffee ring" effect arises from capillary flow during the drying of the precursor solution. The solvent evaporates faster at the edges of the wet film, leading to an outward flow of the solute (perovskite precursors and EAI), resulting in a higher concentration and thicker film at the periphery. This is a common issue in scalable deposition techniques where drying is less controlled than in spin coating.[11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor film uniformity.

Problem 2: Low Power Conversion Efficiency (PCE) in Scaled-Up Devices Despite Good Film Appearance

Symptoms:

  • The perovskite film appears uniform and well-covered.

  • However, the open-circuit voltage (Voc), short-circuit current (Jsc), and/or fill factor (FF) are significantly lower than in small-area, spin-coated cells.

  • High series resistance (Rs) and low shunt resistance (Rsh) from J-V analysis.

Causality: This issue often points to suboptimal crystallization, defect formation, or interfacial issues that are not always visible to the naked eye. While EAI can improve morphology, an incorrect concentration or processing conditions can lead to the formation of insulating 2D perovskite phases at the grain boundaries or interfaces, impeding charge extraction.[10] Defects can also act as recombination centers, reducing Voc and Jsc.[2]

Experimental Protocol for Defect Analysis:

  • Photoluminescence (PL) Mapping: Perform spatially resolved PL mapping across the large-area film. Areas with lower PL intensity may indicate regions with a higher density of non-radiative recombination centers.

  • Time-Resolved Photoluminescence (TRPL): Compare the carrier lifetime of your scaled-up film with a high-efficiency, small-area control sample. A shorter lifetime in the large-area film suggests a higher defect density.

  • X-ray Diffraction (XRD): Analyze the XRD pattern for any peaks corresponding to 2D perovskite phases or residual lead iodide (PbI₂), which can indicate incomplete conversion or degradation.

Quantitative Data Summary: EAI Concentration Effects

EAI Concentration (mol%)Average Grain Size (µm)Carrier Lifetime (ns)Average PCE (%)
00.2 - 0.550 - 10014.5
10.8 - 1.2150 - 20017.2
2.51.5 - 2.0250 - 35019.1
5> 2.0 (with some 2D phase)100 - 15016.8

Note: These are representative values and will vary with the specific perovskite composition and fabrication process.

Problem 3: Rapid Device Degradation Under Ambient Conditions or Thermal Stress

Symptoms:

  • A significant drop in PCE after a short period of storage in ambient air (even in the dark).

  • Accelerated degradation under continuous illumination or elevated temperatures (e.g., 85 °C).[7][9]

  • Visible color change (yellowing) of the perovskite film, indicating decomposition to PbI₂.

Causality: The stability of perovskite solar cells is a major challenge for commercialization.[12] The organic components, including the ethylammonium from EAI, are susceptible to moisture and thermal degradation.[13] EAI, if not optimally incorporated, can create pathways for moisture ingress or act as nucleation sites for degradation.

Troubleshooting Workflow for Stability Issues:

Caption: Troubleshooting workflow for device stability.

Experimental Protocol for Stability Testing:

  • ISOS-D-1 (Dark Storage): Store unencapsulated and encapsulated devices in a controlled environment (e.g., 25 °C, 50% relative humidity) and measure their J-V characteristics at regular intervals.

  • ISOS-L-1 (Light Soaking): Subject the devices to continuous 1-sun illumination at a controlled temperature and monitor their performance over time.

  • ISOS-T-1 (Thermal Cycling): Cycle the devices between high and low temperatures in an inert atmosphere to assess their thermomechanical stability.

By systematically addressing these common challenges, researchers can better leverage the benefits of this compound to achieve high-performance and stable large-area perovskite solar cells, paving the way for their commercialization.

References

  • Current time information in Chicago, IL, US. (n.d.). Google.
  • Fabrication and Characterization of Ethylammonium- and Rubidium-Added Perovskite Solar Cells. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Challenges and Approaches Towards Upscaling Assembly of Hybrid Perovskite Solar Cells. (2020, May 3). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. (2019, January 7). MDPI. Retrieved January 18, 2026, from [Link]

  • Enhanced perovskite solar cell performance via defect passivation with ethylamine alcohol chlorides additive | Request PDF. (2025, August 10). ResearchGate. Retrieved January 18, 2026, from [Link]

  • How to (Not) Make a Perovskite Solar Panel: A Step-by-Step Process. (2022, October 1). PSE Community.org. Retrieved January 18, 2026, from [Link]

  • Progress and challenges on scaling up of perovskite solar cell technology. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

  • Research Reveals Stability Limitations of Halide Perovskite Solar Cells. (2023, February 10). Labcompare.com. Retrieved January 18, 2026, from [Link]

  • Progress and challenges on scaling up of perovskite solar cell technology. (n.d.). Sustainable Energy & Fuels (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • The Chemical Foundation of Advanced Perovskite Solar Cells: The Role of 2-(4-Fluorophenyl)ethylamine Hydroiodide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]

  • Application of Methylamine Gas in Fabricating Organic-Inorganic Hybrid Perovskite Solar Cells. (2017, September 21). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. (2024, August 29). MDPI. Retrieved January 18, 2026, from [Link]

  • Stability Issues on Perovskite Solar Cells. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Why is my perovskite solar cell not working?. (2022, April 21). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Innovative Approaches to Large-Area Perovskite Solar Cell Fabrication Using Slit Coating. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • (PDF) Stability Issues on Perovskite Solar Cells. (2025, October 16). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Preparation Methods for Large-Area Perovskite Solar Cells. (2022, April 12). Encyclopedia.pub. Retrieved January 18, 2026, from [Link]

  • Innovative Approaches to Large-Area Perovskite Solar Cell Fabrication Using Slit Coating. (2024, October 18). MDPI. Retrieved January 18, 2026, from [Link]

  • A Review of Recent Developments in Preparation Methods for Large-Area Perovskite Solar Cells. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Efficient Metal Halide Perovskite Solar Cells Prepared by Reproducible Electrospray Coating on Vertically Aligned TiO2 Nanorod Electrodes. (2020, January 8). PubMed. Retrieved January 18, 2026, from [Link]

  • News Release: Perovskite Technology is Scalable, But Questions Remain about the Best Methods. (2025, March 10). NREL. Retrieved January 18, 2026, from [Link]

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Technical Support Center: Ethylamine Hydriodide (EAI) for High-Quality Perovskite Films

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of Ethylamine Hydriodide (EAI) in perovskite film fabrication. This guide is designed for researchers and scientists in the fields of materials science and photovoltaics. Here, we address common challenges and questions encountered during experimentation, providing in-depth, evidence-based solutions to help you optimize your perovskite film quality and device performance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role and application of EAI in perovskite synthesis.

Q1: What is the primary role of this compound (EAI) in perovskite formulations?

A: this compound (EAI), or more broadly, short-chain alkylammonium halides, serves multiple crucial functions when incorporated into perovskite films. Its primary roles are:

  • Defect Passivation: The ethylammonium (EA⁺) cation and iodide (I⁻) anion can effectively passivate ionic defects commonly found at the surface and grain boundaries of polycrystalline perovskite films, such as uncoordinated Pb²⁺ ions and halide vacancies.[1][2][3] This passivation reduces non-radiative recombination centers, which is critical for enhancing device voltage and overall efficiency.[4][5]

  • Crystal Growth Modification: EAI acts as a crystallization additive that can influence the nucleation and growth kinetics of the perovskite film.[6][7] It can lead to the formation of films with larger, more oriented grains and fewer grain boundaries, which improves charge transport and reduces carrier scattering.[6]

  • Dimensionality Tuning & Stability Enhancement: The EA⁺ cation is larger than typical A-site cations like methylammonium (MA⁺) or formamidinium (FA⁺). Its incorporation can form stable, lower-dimensional (quasi-2D) perovskite structures at grain boundaries or on the film surface.[8] These structures can act as a protective barrier against environmental stressors like moisture, enhancing the long-term stability of the underlying 3D perovskite.[9][10]

Q2: How exactly does EAI influence perovskite crystal growth and film morphology?

A: The influence of EAI on crystal growth is rooted in its interaction with the precursor solution and the crystallizing film. Adding EAI to the precursor solution can alter the chemistry of the colloidal species present before film deposition.[11][12] During film formation, the EA⁺ cations can act as surfactants or templates, promoting a more ordered crystallization process. One key mechanism is "secondary grain growth," where the presence of additives like ethylamine hydrochloride (a related compound) facilitates the merging of smaller grains into much larger ones during annealing, significantly reducing the density of grain boundaries.[6] This results in a more uniform and higher-quality film surface.[13]

Q3: What specific types of defects does EAI passivate?

A: Polycrystalline perovskite films are rife with defects that act as charge traps.[5][14] EAI helps to heal several of these:

  • Lead-Iodide Antisite Defects: Uncoordinated Pb²⁺ ions at the surface, which act as deep-level traps, can be passivated by the amine group of the EA⁺ cation.[1]

  • Halide Vacancies (VI⁻): These are common defects that can be filled by the iodide ions from EAI, reducing ion migration pathways.[15]

  • Organic Cation Vacancies: The EA⁺ cations can occupy vacancies left by the more volatile MA⁺ or FA⁺ cations, particularly at the grain boundaries.[15]

The mechanism often involves the formation of hydrogen bonds between the ammonium group of EA⁺ and the halide ions in the perovskite lattice, which helps to stabilize the structure and suppress ion migration.[4]

Q4: What are typical starting concentrations for EAI in a precursor solution or for post-treatment?

A: The optimal concentration of EAI is highly dependent on the specific perovskite composition (e.g., MAPbI₃, FAPbI₃-based), the solvent system, and the deposition method.[16][17]

  • As a Precursor Additive: A common starting point is a low molar percentage relative to the lead halide, typically ranging from 1% to 10%. Over-addition can lead to the formation of excessive low-dimensional phases, which may impede charge transport and lower device current.[2]

  • For Post-Deposition Treatment: When used as a surface treatment, a dilute solution of EAI in a solvent like isopropanol (IPA) is typically used. Concentrations can range from 0.5 mg/mL to 2 mg/mL.[2] The solution is spin-coated onto the already-formed perovskite film, followed by a brief annealing step.

It is always recommended to perform a concentration-dependent optimization to find the ideal balance for your specific system.

Section 2: Troubleshooting Common Issues

This section provides a systematic guide to diagnosing and solving specific experimental problems encountered when using EAI.

Problem 1: Poor Film Morphology (Pinholes, Small Grains, Poor Coverage)
  • Symptoms: Your perovskite film appears non-uniform, hazy, or brownish-yellow instead of a dark, specular black. Scanning Electron Microscopy (SEM) reveals pinholes, incomplete surface coverage, or very small, disordered grains.[18][19]

  • Potential Causes:

    • Suboptimal EAI Concentration: Too much EAI can disrupt the 3D perovskite lattice formation, leading to phase segregation and poor morphology. Too little may not be sufficient to influence grain growth effectively.[6]

    • Precursor Solution Instability: EAI can react with other components in the precursor solution over time, affecting crystallization.[20]

    • Incorrect Annealing Protocol: The annealing temperature and time are critical for promoting secondary grain growth and removing residual solvents.[6]

  • Troubleshooting & Solutions:

Step Action Rationale
1. Optimize EAI Concentration Prepare a series of precursor solutions with varying EAI molar ratios (e.g., 0%, 1%, 2.5%, 5%, 10%).Find the "sweet spot" where EAI promotes large grain growth without causing phase impurities that disrupt the film.[17]
2. Verify Solution Chemistry Use freshly prepared precursor solutions. If solutions must be aged, monitor for any color changes or precipitation.Some alkylammonium additives can react with formamidinium (FA⁺) in solution, which is detrimental to film quality.[20]
3. Adjust Annealing Parameters Systematically vary the annealing temperature (e.g., 100°C to 150°C) and time (e.g., 10 min to 30 min).EAI-mediated secondary grain growth is a thermally activated process. The right parameters are needed to provide enough energy for grain coarsening without causing thermal degradation of the perovskite.[6][21]
4. Characterize Film Quality Use SEM to analyze grain size and coverage. Use X-ray Diffraction (XRD) to check for desired crystal phases and orientation.XRD can confirm if excess EAI is leading to strong 2D perovskite peaks at the expense of the 3D phase, which can correlate with poor morphology.[2]
Problem 2: Low Device Efficiency (Low Voc, FF, or Jsc)
  • Symptoms: Your completed solar cell device exhibits a low open-circuit voltage (Voc), fill factor (FF), or short-circuit current (Jsc), resulting in poor power conversion efficiency (PCE).

  • Potential Causes:

    • High Defect Density: A high concentration of trap states leads to significant non-radiative recombination, which is a primary cause of Voc loss.[5][14]

    • Poor Energy Level Alignment: An excess of EAI can form a thick insulating 2D layer on the surface, hindering charge extraction to the transport layers and reducing FF and Jsc.[10]

    • Increased Series Resistance: Poor morphology with many grain boundaries can impede charge transport, increasing series resistance and lowering the FF.

  • Troubleshooting & Solutions:

Step Action Rationale
1. Implement Post-Deposition Treatment Instead of adding EAI to the bulk precursor, try a surface treatment with a dilute EAI solution (e.g., 1 mg/mL in IPA).This method passivates surface defects without altering the bulk properties of the perovskite film, often leading to a significant Voc increase.[2][3]
2. Titrate EAI Concentration Carefully optimize the EAI concentration (whether in-situ or post-treatment) and monitor the Voc and FF.The goal is to passivate defects (increasing Voc) without creating a charge-blocking layer. A slight excess can be detrimental.[2]
3. Measure Carrier Lifetime Use Time-Resolved Photoluminescence (TRPL) to measure the charge carrier lifetime of perovskite films with and without EAI.A longer carrier lifetime after EAI treatment is a direct indication of successful defect passivation and reduced non-radiative recombination.[4][14]
4. Analyze J-V Parameters If Voc increases but Jsc drops significantly, it likely points to the formation of a wide-bandgap 2D layer that blocks charge extraction. Reduce the EAI concentration.Balancing the passivation effect with efficient charge transport is key.
Problem 3: Poor Long-Term Stability
  • Symptoms: The device efficiency degrades rapidly when exposed to ambient air (humidity), continuous illumination, or elevated temperatures.[21]

  • Potential Causes:

    • Moisture Ingress: Grain boundaries are known pathways for moisture to penetrate the film, initiating degradation.[6]

    • Ion Migration: Under operational stress (light and bias), mobile ions can migrate and cause irreversible changes to the film.[22]

    • Intrinsic Thermal Instability: Some perovskite compositions are inherently unstable at elevated temperatures (e.g., >85°C).[9][21]

  • Troubleshooting & Solutions:

Step Action Rationale
1. Introduce a 2D Capping Layer Use a slightly higher concentration of EAI, particularly in a post-treatment step, to intentionally form a thin, stable quasi-2D perovskite layer on top of the 3D film.The more hydrophobic and stable 2D layer acts as a barrier, protecting the underlying 3D perovskite from moisture and suppressing ion migration from the surface.[8][10]
2. Balance Efficiency and Stability Recognize that there may be a trade-off. A thicker 2D layer might enhance stability but slightly reduce initial efficiency due to its wider bandgap and lower conductivity.The optimal EAI concentration for stability may be different from the one that gives the highest initial PCE. The choice depends on the application's requirements.
3. Conduct Accelerated Aging Tests Expose unencapsulated devices to controlled stress conditions (e.g., 60% relative humidity in the dark, or 85°C on a hotplate in a nitrogen atmosphere) and track their performance over time.This allows for a systematic evaluation of how EAI incorporation impacts the intrinsic stability of the film against specific stressors.[9][21]

Section 3: Protocols & Visualizations

Experimental Workflow and Key Mechanisms

The following diagrams illustrate the core concepts and workflows discussed in this guide.

Caption: EAI passivates defects and modifies grain boundaries.

EAI_Mechanism cluster_film Perovskite Film cluster_additive EAI Additive grain1 Perovskite Grain grain_boundary Grain Boundary (Defect Rich) grain2 Perovskite Grain defect1 Pb²⁺ Uncoordinated defect2 I⁻ Vacancy eai This compound (EA⁺ + I⁻) eai->defect1 EA⁺ Passivates (Amine Group) eai->defect2 I⁻ Fills Vacancy eai->grain_boundary Forms Stable Quasi-2D Layer

Caption: Workflow for additive engineering vs. surface treatment.

EAI_Workflow cluster_additive Method 1: Additive Engineering cluster_surface Method 2: Surface Treatment start Start prep_sol Prepare Precursor Solution with EAI start->prep_sol prep_control Prepare Control Precursor Solution start->prep_control spin_coat_bulk Spin-Coat Perovskite (One-Step) prep_sol->spin_coat_bulk anneal_bulk Anneal Film spin_coat_bulk->anneal_bulk end_node Film Ready for Characterization anneal_bulk->end_node spin_coat_control Spin-Coat Perovskite prep_control->spin_coat_control anneal_control Anneal Film spin_coat_control->anneal_control post_treat Spin-Coat Dilute EAI Solution anneal_control->post_treat anneal_post Short Anneal post_treat->anneal_post anneal_post->end_node

Data Summary Tables

Table 1: Recommended Starting Points for EAI Concentration Optimization

MethodPerovskite TypeSolvent SystemEAI Concentration RangeKey Optimization Goal
Additive Engineering Mixed Cation (FA/MA)DMF:DMSO1 - 10 mol% (vs. Pb)Improve grain size, reduce bulk defects
Surface Treatment MAPbI₃ or FAPbI₃Isopropanol (IPA)0.5 - 2.0 mg/mLPassivate surface, boost Voc, enhance stability

Table 2: Summary of EAI Effects on Perovskite Film and Device Properties

PropertyEffect of Optimal EAI AdditionPrimary Mechanism
Grain Size IncreaseFacilitation of secondary grain growth.[6]
Defect Density DecreasePassivation of ionic vacancies and uncoordinated ions.[1][2]
Carrier Lifetime IncreaseReduction of non-radiative recombination centers.[4]
Open-Circuit Voltage (Voc) IncreaseSuppression of trap-assisted recombination.[4]
Fill Factor (FF) IncreaseReduced series resistance from fewer grain boundaries.
Stability (Moisture) IncreaseFormation of a hydrophobic quasi-2D capping layer.[8][10]
Hysteresis DecreaseSuppression of mobile ion migration at grain boundaries.[4]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Foundation of Advanced Perovskite Solar Cells: The Role of 2-(4-Fluorophenyl)ethylamine Hydroiodide.
  • Moore, D. T. et al. (2016). Mechanism for Rapid Growth of Organic-Inorganic Halide Perovskite Crystals. Nature Communications.
  • Kim, G. et al. Ethylenediamine Based Surface Defect Passivation for Enhancing Indoor Photovoltaic Efficiency of Perovskite. Journal of the Korean Physical Society.
  • Wang, Y. et al. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI.
  • Guo, Y. et al. (2015). Stability Issues on Perovskite Solar Cells. MDPI.
  • Saran, R. et al. Stability of perovskite materials and devices. GRK 2642.
  • Zhu, K. et al. Enhanced perovskite solar cell performance via defect passivation with ethylamine alcohol chlorides additive. ResearchGate.
  • Wang, Y. et al. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. PubMed.
  • Ji, C. et al. (2020). Secondary Grain Growth in Organic-Inorganic Perovskite Films With Ethylamine Hydrochloride Additives for Highly Efficient Solar Cells. PubMed.
  • Wang, Z. et al. (2023). Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. Polymers.
  • Wang, M. et al. (2018). Repairing Defects of Halide Perovskite Films To Enhance Photovoltaic Performance. ACS Applied Materials & Interfaces.
  • Duff, M. L. et al. Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films. New Journal of Chemistry.
  • Moore, D. T. et al. (2016). Mechanism for rapid growth of organic–inorganic halide perovskite crystals. OSTI.GOV. Available at: [Link]

  • Chen, Y. (2017). Morphological Studies of Organometal Halide Thin Films for Perovskite Solar Cells. ScholarWorks@GVSU.
  • Liu, Z. et al. (2022). Impact of Precursor Concentration on Perovskite Crystallization for Efficient Wide-Bandgap Solar Cells. MDPI.
  • Roß, M. et al. How crystallization additives govern halide perovskite grain growth. PMC.
  • Wang, M. et al. (2018). Repairing Defects of Halide Perovskite Films To Enhance Photovoltaic Performance. PubMed.
  • Zhou, Y. & Zhao, Y. Chemical stability and instability of inorganic halide perovskites. Energy & Environmental Science.
  • Wang, R. et al. (2021). Unveiling the additive-assisted oriented growth of perovskite crystallite for high performance light-emitting diodes. Nature Communications.
  • Surface morphology of perovskite films fabricated from either a) N 2... ResearchGate.
  • Long-term operating stability in perovskite photovoltaics. Sargent Group - University of Toronto.
  • The effect of ethylene-amine ligands enhancing performance and stability of perovskite solar cells. ResearchGate.
  • The morphology evolutions of perovskite films. a–c) Top‐view SEM and... ResearchGate.
  • Wang, L. et al. Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. PMC.

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Technical Support Center: Long-Term Stability of Ethylamine Hydriodide in Perovskite Devices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with perovskite devices incorporating ethylamine hydriodide (EAI). This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the long-term stability challenges associated with EAI in your experiments. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying scientific principles governing the stability of your perovskite devices.

Section 1: Frequently Asked Questions (FAQs) on this compound Stability

This section addresses common questions regarding the role and stability of this compound in perovskite solar cells.

Q1: What is the primary role of this compound (EAI) in perovskite formulations?

A1: this compound (EAI) is primarily utilized as an additive or a precursor in the fabrication of perovskite solar cells. Its incorporation can influence the morphology, crystallinity, and optoelectronic properties of the perovskite layer. Specifically, EAI can act as a passivating agent, reducing defects at the grain boundaries and surface of the perovskite film. This passivation is crucial for minimizing non-radiative recombination, thereby enhancing the overall power conversion efficiency (PCE) of the device.

Q2: How does the stability of ethylammonium-based perovskites compare to the more common methylammonium (MA)-based perovskites?

A2: While comprehensive comparative studies are still emerging, initial findings suggest that the larger ethylammonium cation can offer improved thermal stability compared to the smaller methylammonium cation. The rationale behind this is the stronger interaction of the larger cation within the perovskite lattice, which can help to suppress thermally induced degradation pathways. However, like all organic-inorganic hybrid perovskites, ethylammonium-based formulations are susceptible to degradation from moisture, oxygen, and prolonged light exposure.

Q3: What are the primary degradation pathways for perovskites containing this compound?

A3: The degradation of perovskite films containing EAI is a multifaceted process influenced by environmental factors. Key degradation pathways include:

  • Moisture-Induced Degradation: In the presence of humidity, water molecules can infiltrate the perovskite lattice, leading to the formation of hydrated perovskite phases and eventual decomposition into lead iodide (PbI₂) and ethylammonium iodide. This process is often visible as a change in the film's color from dark brown/black to yellow.

  • Thermal Degradation: At elevated temperatures, the volatile organic ethylammonium cation can sublimate, leading to the collapse of the perovskite crystal structure and the formation of PbI₂. This is a significant concern for the long-term operational stability of solar cells, which can experience elevated temperatures under illumination.

  • Photo-Degradation: Continuous exposure to light, especially in the presence of oxygen, can generate superoxide species that react with the perovskite material, leading to its decomposition. This can involve the deprotonation of the ethylammonium cation and subsequent reactions that degrade the perovskite structure.

Q4: Can the addition of EAI improve the long-term stability of perovskite devices?

A4: Yes, the incorporation of EAI as an additive has been shown to enhance the durability of perovskite solar cells. One study demonstrated that devices containing EAI retained approximately 80% of their initial power conversion efficiency after 360 hours of accelerated heating at 65°C, a significant improvement over devices without EAI which degraded much more rapidly.[1] This enhanced stability is attributed to the ability of EAI to suppress the crystallization of the primary perovskite material, leading to a more robust film morphology.[1]

Section 2: Troubleshooting Guide for Common Stability Issues

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
Rapid decrease in Power Conversion Efficiency (PCE) under ambient conditions. 1. Moisture Ingress: Inadequate encapsulation or exposure to high humidity. 2. Oxygen-Induced Degradation: Presence of oxygen during fabrication or testing.1. Improve Encapsulation: Utilize a more robust encapsulation method (e.g., glass-glass with epoxy resin) to create a hermetic seal. 2. Inert Atmosphere Processing: Conduct all fabrication and testing steps in a nitrogen-filled glovebox with low oxygen and moisture levels. 3. Hydrophobic Layers: Incorporate hydrophobic charge transport layers to repel moisture from the perovskite interface.
Device failure or significant PCE drop after thermal stress testing (e.g., annealing at >85°C). 1. Volatilization of EAI: The ethylammonium cation is susceptible to sublimation at elevated temperatures. 2. Interfacial Degradation: Decomposition at the interfaces between the perovskite and charge transport layers.1. Optimize Annealing Parameters: Reduce the annealing temperature and/or duration to minimize the loss of the organic cation. 2. Compositional Engineering: Co-incorporate more thermally stable inorganic cations like cesium (Cs⁺) to create a mixed-cation perovskite with improved thermal resilience. 3. Interfacial Passivation: Apply a passivation layer between the perovskite and the hole transport layer to improve thermal stability at this critical interface.
Visible degradation (yellowing of the perovskite film) under continuous illumination. 1. Photo-oxidation: Reaction of the perovskite with superoxide species generated by the interaction of light and oxygen. 2. Ion Migration: Light can induce the migration of iodide ions, creating defects and leading to degradation.1. UV Filtering: Employ a UV-blocking filter or encapsulation layer to prevent high-energy photons from reaching the perovskite film. 2. Defect Passivation: Utilize additives that can passivate iodide vacancy defects and suppress ion migration. 3. Encapsulation: Ensure a high-quality, oxygen-impermeable encapsulation to prevent photo-oxidation.
Poor film morphology (pinholes, incomplete coverage) leading to inconsistent device performance and stability. 1. Suboptimal EAI Concentration: The amount of EAI additive can significantly impact film formation. 2. Inadequate Annealing: Incorrect annealing parameters can lead to poor crystallization.1. Optimize EAI Concentration: Systematically vary the concentration of EAI in the precursor solution to find the optimal loading for uniform and pinhole-free film formation. 2. Refine Annealing Process: Experiment with different annealing temperatures and times to promote complete and uniform crystallization of the perovskite film.

Section 3: Experimental Protocols for Stability Assessment

Protocol 1: In-situ Monitoring of Moisture-Induced Degradation using UV-Vis Spectroscopy

Objective: To observe the real-time degradation of the perovskite film upon exposure to a controlled humidity environment.

Methodology:

  • Place the unencapsulated perovskite device in a custom-built environmental chamber with optical windows.

  • Connect the chamber to a humidity controller to maintain a constant relative humidity (e.g., 70-80%).

  • Position the device in the light path of a UV-Vis spectrophotometer.

  • Record the absorption spectrum of the perovskite film at regular intervals (e.g., every 5-10 minutes) over an extended period (several hours).

  • Analyze the spectral data for a decrease in the characteristic perovskite absorption and the emergence of the PbI₂ absorption peak (around 510 nm), which indicates degradation.

Protocol 2: Thermal Stability Assessment via X-Ray Diffraction (XRD)

Objective: To investigate the structural changes in the perovskite film as a function of temperature.

Methodology:

  • Mount the perovskite film on a heatable stage within an X-ray diffractometer.

  • Conduct an initial XRD scan at room temperature to obtain the baseline diffraction pattern of the perovskite.

  • Increase the temperature of the stage to the desired testing temperature (e.g., 85°C, 100°C, 120°C) in an inert atmosphere.

  • Perform XRD scans at regular time intervals while maintaining the elevated temperature.

  • Analyze the diffraction patterns for a decrease in the intensity of the perovskite peaks and the appearance of peaks corresponding to PbI₂, indicating thermal decomposition.

Protocol 3: Photostability Evaluation using Solar Simulator and I-V Characterization

Objective: To measure the change in photovoltaic performance under continuous illumination.

Methodology:

  • Measure the initial current-voltage (I-V) curve of the encapsulated perovskite solar cell under a solar simulator (AM1.5G, 100 mW/cm²).

  • Place the device under continuous illumination from the solar simulator in a temperature-controlled environment (e.g., 25°C).

  • Periodically interrupt the continuous illumination to record the I-V curve of the device at set time intervals (e.g., every hour for the first 10 hours, then every 10 hours).

  • Plot the normalized power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) as a function of illumination time to determine the device's photostability.

Section 4: Visualizing Degradation Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key processes.

Diagram 1: Moisture-Induced Degradation Pathway

MoistureDegradation Perovskite Ethylammonium Lead Iodide Perovskite Hydrated Hydrated Perovskite Intermediate Perovskite->Hydrated Hydration H2O H₂O (Moisture) H2O->Hydrated PbI2 Lead Iodide (PbI₂) (Yellow Film) Hydrated->PbI2 Decomposition EAI_aq Aqueous Ethylammonium Iodide (EAI) Hydrated->EAI_aq Decomposition

Caption: Moisture-induced degradation of ethylammonium lead iodide perovskite.

Diagram 2: Thermal Degradation Pathway

ThermalDegradation Perovskite Ethylammonium Lead Iodide Perovskite PbI2 Lead Iodide (PbI₂) Perovskite->PbI2 Decomposition EAI_gas Gaseous Ethylamine & Hydrogen Iodide Perovskite->EAI_gas Volatilization Heat Heat (Δ) Heat->Perovskite

Caption: Thermal degradation pathway of ethylammonium lead iodide perovskite.

Diagram 3: Experimental Workflow for Stability Testing

StabilityWorkflow cluster_fabrication Device Fabrication cluster_characterization Initial Characterization cluster_stress Accelerated Stress Testing cluster_analysis Post-Stress Analysis Fab Perovskite Film Deposition (with EAI) Enc Device Encapsulation Fab->Enc IV_init I-V Measurement (Initial PCE) Enc->IV_init XRD_init XRD Analysis (Initial Structure) Enc->XRD_init UVVis_init UV-Vis Spectroscopy (Initial Absorption) Enc->UVVis_init Thermal Thermal Stress (e.g., 85°C) IV_init->Thermal Moisture Humidity Stress (e.g., 80% RH) IV_init->Moisture Photo Light Soaking (AM1.5G) IV_init->Photo IV_final I-V Measurement (Degraded PCE) Thermal->IV_final XRD_final XRD Analysis (Degraded Structure) Moisture->XRD_final SEM SEM Imaging (Morphology Changes) Photo->SEM

Caption: A typical experimental workflow for assessing perovskite device stability.

References

  • Hsu, H., et al. (2015). High-performance and high-durability perovskite photovoltaic devices prepared using ethylammonium iodide as an additive. Journal of Materials Chemistry A, 3, 9271-9277. [Link]

  • Ava, T. T., et al. (2019). A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. Applied Sciences, 9(1), 188. [Link]

  • deQuilettes, D. W., et al. (2016). Degradation of Methylammonium Lead Iodide Perovskite Structures through Light and Electron Beam Driven Ion Migration. The Journal of Physical Chemistry Letters, 7(3), 446-452. [Link]

  • Toloueinia, P., et al. (2020). Moisture-Induced Structural Degradation in Methylammonium Lead Iodide Perovskite Thin Films. ACS Applied Energy Materials, 3(9), 8562-8568. [Link]

  • Sakai, N., et al. (2019). In situ studies of the degradation mechanisms of perovskite solar cells. WIREs Energy and Environment, 9(3), e365. [Link]

  • Minussi, F. B., et al. (2025). Thermal degradation in methylammonium–formamidinium–guanidinium lead iodide perovskites. Journal of Materials Chemistry C. [Link]

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Validation & Comparative

A Tale of Two Cations: A Comparative Guide to Ethylamine Hydriodide and Methylamine Hydriodide in Perovskite Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Technical Guide

In the dynamic landscape of perovskite research, the choice of the A-site cation is a critical determinant of the final material's optoelectronic properties and stability. For years, methylammonium (MA⁺) has been the cornerstone of high-efficiency lead-halide perovskite solar cells. However, its inherent volatility and susceptibility to degradation have spurred a quest for more robust alternatives. This guide provides a comprehensive comparison of the incumbent methylamine hydriodide (MAI) and a promising contender, this compound (EAI). While direct, side-by-side experimental comparisons of pure EAPbI₃ and MAPbI₃ perovskite solar cells are not extensively documented in current literature, this guide synthesizes available theoretical and experimental data to illuminate the nuanced differences and potential advantages of incorporating the larger ethylammonium cation.

The A-Site Cation: More Than Just a Spacer

The organic A-site cation in the APbX₃ perovskite structure, while not directly participating in the electronic band edges, plays a crucial role in dictating the crystal structure's symmetry, stability, and ultimately, its performance in a device. The size of the cation, its ability to form hydrogen bonds with the inorganic framework, and its inherent chemical stability are all pivotal factors. Methylammonium, with its small ionic radius, fits comfortably within the lead-iodide octahedral network, leading to the formation of the highly photoactive α-phase perovskite. However, this small size also contributes to its rotational dynamics and eventual degradation pathways.

The introduction of the slightly larger ethylammonium (EA⁺) cation presents a fascinating case study in the delicate balance of forces within the perovskite lattice. While a pure EAPbI₃ formulation has been less explored in the context of high-efficiency solar cells, its role as a component in mixed-cation systems and as a surface passivating agent is revealing.

Structural and Optoelectronic Properties: A Comparative Analysis

The substitution of methylammonium with ethylammonium induces significant changes in the perovskite's structural and optoelectronic characteristics.

PropertyMethylammonium Lead Iodide (MAPbI₃)Ethylammonium Lead Iodide (EAPbI₃) / EA⁺ Incorporation
Goldschmidt Tolerance Factor Closer to the ideal range for 3D perovskitesLarger ionic radius of EA⁺ can distort the 3D structure, often favoring 2D or quasi-2D formations.
Crystal Structure Primarily forms the desired 3D α-phase for photovoltaics.Can lead to the formation of 2D or layered perovskite structures, which have different electronic properties.
Bandgap Typically around 1.55 - 1.60 eV.Incorporation of EA⁺ tends to increase the bandgap.
Thermal Stability Prone to degradation at elevated temperatures, with outgassing of MAI.[1]Theoretical studies suggest that replacing MA⁺ with EA⁺ can improve the structural stability of mixed-cation perovskites.[2][3]
Moisture Stability Susceptible to degradation in the presence of moisture.The larger, more hydrophobic ethyl group may offer some enhanced resistance to moisture ingress.

Key Insights:

  • Tolerance Factor and Dimensionality: The larger size of the ethylammonium cation pushes the Goldschmidt tolerance factor outside the ideal range for a stable 3D perovskite structure. This often leads to the formation of 2D or quasi-2D perovskite phases. While these lower-dimensional structures can exhibit interesting photophysical properties and improved stability, they typically have wider bandgaps and different charge transport characteristics compared to their 3D counterparts, which can be less ideal for single-junction solar cell applications.

  • Bandgap Tuning: The incorporation of even small amounts of EAI into a MAPbI₃ formulation can lead to a blue-shift in the absorption and photoluminescence spectra, indicating an increase in the bandgap. This property can be leveraged in applications such as blue light-emitting diodes or as the wide-bandgap component in tandem solar cells.

  • Stability Enhancement: Theoretical calculations suggest that the substitution of MA⁺ with EA⁺ in mixed-cation perovskites can enhance the thermodynamic stability of the crystal structure.[2][3] This is attributed to stronger interactions between the larger cation and the inorganic framework. Experimentally, the use of alkylammonium halides, including those with ethyl chains, has been shown to effectively passivate defects on the perovskite surface, leading to improved device performance and stability.

Experimental Protocols: Synthesis and Fabrication

A key aspect of reproducible perovskite research is the meticulous control over precursor synthesis and device fabrication. Below are representative protocols for the synthesis of MAI and EAI, and a general procedure for perovskite solar cell fabrication.

Synthesis of Organic Halide Salts

Mthis compound (MAI) Synthesis:

A widely adopted method involves the reaction of methylamine with hydroiodic acid.[4]

  • Reaction Setup: A solution of methylamine (e.g., 33 wt% in absolute ethanol) is placed in a round-bottom flask and cooled in an ice bath.

  • Acid Addition: Hydroiodic acid (e.g., 57 wt% in water) is added dropwise to the stirred methylamine solution under an inert atmosphere (e.g., nitrogen).

  • Reaction: The reaction is typically allowed to proceed for several hours at 0°C.

  • Purification: The resulting white precipitate is recovered by rotary evaporation. Recrystallization from a suitable solvent, such as ethanol, is performed to purify the product.

  • Drying: The purified MAI powder is dried in a vacuum oven.

This compound (EAI) Synthesis:

The synthesis of EAI follows a similar acid-base neutralization reaction.

  • Reaction Setup: A solution of ethylamine (e.g., 70 wt% in water) is cooled in an ice bath.

  • Acid Addition: Hydroiodic acid is added dropwise to the stirred ethylamine solution. The reaction is exothermic and should be controlled.

  • Purification: The resulting solution is concentrated by rotary evaporation to obtain the EAI salt. Recrystallization from a solvent like isopropanol can be performed for further purification.

  • Drying: The purified EAI is dried under vacuum.

Diagram of Organic Halide Synthesis Workflow

G cluster_synthesis Organic Halide Synthesis start Start: Precursor Solutions (Amine + Hydroiodic Acid) reaction Reaction (Stirring, 0°C, Inert Atmosphere) start->reaction 1. Mix evaporation Rotary Evaporation (Solvent Removal) reaction->evaporation 2. Concentrate recrystallization Recrystallization (Purification) evaporation->recrystallization 3. Purify drying Vacuum Drying recrystallization->drying 4. Dry product Final Product: Pure MAI or EAI Powder drying->product

Caption: General workflow for the synthesis of mthis compound (MAI) and this compound (EAI).

Perovskite Solar Cell Fabrication (Illustrative n-i-p Architecture)

This protocol outlines a common method for fabricating a planar n-i-p perovskite solar cell.[5]

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate, for example, by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution at elevated temperatures. Subsequently, a mesoporous TiO₂ layer can be deposited by spin-coating a TiO₂ paste and sintering.

  • Perovskite Layer Deposition (One-Step Method):

    • A precursor solution is prepared by dissolving the organic halide (MAI or a MAI/EAI mixture) and lead iodide (PbI₂) in a solvent such as a mixture of DMF and DMSO.

    • The precursor solution is spin-coated onto the TiO₂ layer.

    • During spinning, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization.

    • The film is then annealed at a specific temperature (e.g., 100-150°C) to form the crystalline perovskite phase.

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, doped with additives like Li-TFSI and tBP, is spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: A metal contact, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the device area.

Diagram of Perovskite Solar Cell Fabrication Workflow

G cluster_fabrication n-i-p Perovskite Solar Cell Fabrication sub 1. FTO Substrate Cleaning etl 2. ETL Deposition (c-TiO₂ + m-TiO₂) sub->etl pero 3. Perovskite Deposition (Spin-coating + Annealing) etl->pero htl 4. HTL Deposition (Spiro-OMeTAD) pero->htl metal 5. Metal Contact Evaporation (Au/Ag) htl->metal device Finished Device metal->device

Caption: A simplified workflow for the fabrication of a planar n-i-p perovskite solar cell.

Characterization Techniques: Probing the Differences

A suite of characterization techniques is essential to understand the impact of the A-site cation on the perovskite material and the final device performance.

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the perovskite films. Changes in peak positions can indicate lattice expansion due to the incorporation of the larger EA⁺ cation.

  • Scanning Electron Microscopy (SEM): To visualize the morphology, grain size, and compactness of the perovskite films. The A-site cation can significantly influence the crystallization process and the resulting film quality.

  • UV-Vis Spectroscopy: To measure the optical absorption of the perovskite films and determine their bandgap.

  • Photoluminescence (PL) Spectroscopy: To assess the radiative recombination efficiency and identify the presence of defect states. Time-resolved PL (TRPL) can provide insights into charge carrier lifetime.

  • Current-Voltage (J-V) Measurements: To determine the key performance parameters of the solar cell: Power Conversion Efficiency (PCE), Open-Circuit Voltage (V_oc), Short-Circuit Current Density (J_sc), and Fill Factor (FF).

  • Stability Testing: To evaluate the long-term performance of the devices under operational stressors such as continuous illumination, elevated temperature, and humidity.

The Verdict and Future Outlook: A Niche for Ethylammonium?

While methylammonium lead iodide remains the champion for single-junction perovskite solar cell efficiency, the exploration of ethylammonium hydriodide reveals a more nuanced picture. The direct substitution of MA⁺ with EA⁺ in a 3D perovskite structure for high-efficiency photovoltaics appears challenging due to the larger cation size inducing structural changes that are often detrimental to performance.

However, the true potential of EAI in perovskites may lie in more specialized applications:

  • Surface Passivation: The use of EAI as a surface treatment can effectively passivate defects, reduce non-radiative recombination, and improve the interface between the perovskite and charge transport layers.

  • Wide-Bandgap Applications: The tendency of EA⁺ to increase the bandgap makes it a candidate for the wide-bandgap absorber in tandem solar cells and for applications in blue light-emitting diodes.

A Call for Further Research:

This guide highlights a significant gap in the literature: the lack of a systematic, direct experimental comparison of the photovoltaic performance of pure EAPbI₃ versus MAPbI₃ solar cells fabricated and tested under identical conditions. Such a study would be invaluable in providing a definitive benchmark and clarifying the intrinsic potential of the ethylammonium cation in 3D perovskite photovoltaics.

References

  • The compatibility of methylammonium and formamidinium in mixed cation perovskite: the optoelectronic and stability properties. (2021). Nanotechnology, 32(7), 075406. [Link]

  • Comparative Study of Thin-Film Perovskite Solar Cells Based on Methylammonium Lead Iodide and Methylammonium Lead Bromide. (2021). International Review of Electrical Engineering (IREE), 16(6). [Link]

  • A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. (2019). Applied Sciences, 9(1), 188. [Link]

  • Ethylamine, N-methyl-. Organic Syntheses Procedure. [Link]

  • Ethylammonium as an alternative cation for efficient perovskite solar cells from first-principles calculations. (2019). RSC Advances, 9(15), 8483-8490. [Link]

  • Ethylammonium as an alternative cation for efficient perovskite solar cells from first-principles calculations. (2019). ResearchGate. [Link]

  • Charge Carrier Dynamics of Methylammonium Lead-Iodide Perovskite Solar Cells. (2016). arXiv:1611.06425. [Link]

  • A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. (2019). Old Dominion University. [Link]

  • Improving the Environmental Stability of Methylammonium-Based Perovskite Solar Cells. (2021). UCSD. [Link]

  • Cation Influence on Carrier Dynamics in Perovskite Solar Cells. (2026). Optoelectronics. [Link]

  • Comparative Study of Thin-Film Perovskite Solar Cells Based on Methylammonium Lead Iodide and Methylammonium Lead Bromide. (2021). Praise Worthy Prize. [Link]

  • Charge Carrier Dynamics of Methylammonium Lead-Iodide Perovskite Solar Cells. (2016). arXiv. [Link]

  • Methylammonium Lead Tri-Iodide Perovskite Solar Cells with Varying Equimolar Concentrations of Perovskite Precursors. (2021). MDPI. [Link]

  • Methylammonium-free, high-performance, and stable perovskite solar cells on a planar architecture. (2018). Science, 362(6413), 449-453. [Link]

  • A Comparison of Thermal Stabilities of Methylammonium Lead Iodide and Methylammonium Lead Bromide Perovskites Using X-Ray Photoelectron Spectroscopy. (2021). nanoGe. [Link]

  • Methylammonium Lead Tri-Iodide Perovskite Solar Cells with Varying Equimolar Concentrations of Perovskite Precursors. (2021). Semantic Scholar. [Link]

  • Photoelectric performance and stability comparison of MAPbI3 and FAPbI3 perovskite solar cells. (2018). ResearchGate. [Link]

  • Comparative Performance Analysis of MAPbI3 and FAPbI3 Perovskites: Study of Optoelectronic Properties and Stability. (2023). SCIRP. [Link]

  • The Roles of Alkyl Halide Additives in Enhancing Perovskite Solar Cell Performance. (2014). The Royal Society of Chemistry. [Link]

  • Ethylamine Properties, Reactions, and Applications. Safrole. [Link]

  • Comparative Performance Analysis of MAPbI3 and FAPbI3 Perovskites: Study of Optoelectronic Properties and Stability. (2023). ResearchGate. [Link]

  • Comparative Performance Analysis of MAPbI3 and FAPbI3 Perovskites: Study of Optoelectronic Properties and Stability. (2023). Scirp.org. [Link]

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A Comparative Guide to Alkylammonium Iodides for Perovskite Passivation: Enhancing Efficiency and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of highly efficient and stable perovskite solar cells (PSCs), managing defects at the surface and grain boundaries of the perovskite active layer is paramount. These defects act as non-radiative recombination centers, limiting the power conversion efficiency (PCE) and accelerating degradation. Surface passivation has emerged as a critical strategy to mitigate these issues, and among the various passivating agents, alkylammonium iodides have shown exceptional promise.

This guide provides a comprehensive comparative analysis of four key alkylammonium iodides used for perovskite passivation: Methylammonium Iodide (MAI), Ethylammonium Iodide (EAI), Butylammonium Iodide (BAI), and Phenethylammonium Iodide (PEAI). We will delve into the underlying passivation mechanisms, present a quantitative comparison of their performance impact, and provide detailed experimental protocols for their synthesis and application.

The Critical Role of Passivation in Perovskite Solar Cells

Solution-processed perovskite films are inherently polycrystalline, leading to a high density of defects such as halide vacancies, uncoordinated lead ions (Pb²⁺), and dangling bonds at the surfaces and grain boundaries. These defects create trap states within the bandgap, which can capture photogenerated charge carriers and promote non-radiative recombination, thereby reducing the open-circuit voltage (Voc) and short-circuit current density (Jsc) of the solar cell. Furthermore, these defect sites can act as initiation points for degradation pathways, particularly in the presence of moisture and oxygen.

Alkylammonium iodides, with their general structure R-NH₃⁺I⁻, are effective passivating agents due to the ability of the ammonium head group (-NH₃⁺) to interact with the perovskite surface and the iodide ion (I⁻) to fill halide vacancies. The organic cation (R) also plays a crucial role in tailoring the properties of the passivation layer.

Mechanisms of Alkylammonium Iodide Passivation

The passivation of perovskite surfaces by alkylammonium iodides is a multifaceted process that can involve several synergistic mechanisms. The primary mechanisms include defect passivation through Lewis acid-base interactions and the formation of a 2D capping layer.

1. Defect Passivation: Uncoordinated Pb²⁺ ions on the perovskite surface act as Lewis acids and are primary sites for non-radiative recombination. The ammonium head group (-NH₃⁺) of the alkylammonium iodide can act as a Lewis base, donating a lone pair of electrons to passivate these undercoordinated Pb²⁺ ions. Simultaneously, the iodide anion can fill iodine vacancies, thus healing the perovskite lattice.

2. Formation of a 2D Capping Layer: Larger organic cations, such as butylammonium and phenethylammonium, can lead to the in-situ formation of a two-dimensional (2D) perovskite layer on top of the 3D perovskite bulk. This 2D layer, with a Ruddlesden-Popper or Dion-Jacobson structure, can effectively passivate the surface and act as a barrier against moisture and ion migration, significantly enhancing the stability of the device. The hydrophobicity of the alkyl or aryl group of the organic cation also contributes to this protective effect.

Comparative Performance Analysis

The choice of the alkylammonium iodide for passivation significantly impacts the performance and stability of perovskite solar cells. The size and nature of the organic cation are key determinants of the passivation effectiveness. Below is a comparative summary of the performance of PSCs passivated with MAI, EAI, BAI, and PEAI, based on reported literature.

Note: The following data is synthesized from multiple sources. Direct comparison should be approached with caution as the underlying perovskite composition, device architecture, and fabrication conditions may vary between studies.

Passivating AgentMolecular FormulaTypical Improvement in PCEKey Effects on Photovoltaic ParametersStability Enhancement
Methylammonium Iodide (MAI) CH₃NH₃IModeratePrimarily used as a component of the perovskite, but excess MAI can passivate PbI₂ defects. Can lead to a slight increase in Voc and fill factor (FF).Limited improvement in intrinsic stability.
Ethylammonium Iodide (EAI) CH₃CH₂NH₃IModerate to HighCan effectively passivate surface defects, leading to a notable increase in Voc and PCE.[1]Improves operational stability by reducing ion migration.
Butylammonium Iodide (BAI) CH₃(CH₂)₃NH₃IHighForms a 2D capping layer, significantly reducing non-radiative recombination and boosting Voc and FF.[2]The hydrophobic butyl chain enhances moisture resistance and long-term stability.
Phenethylammonium Iodide (PEAI) C₆H₅(CH₂)₂NH₃IVery HighForms a robust 2D capping layer, leading to substantial increases in Voc and PCE.[3][4]The bulky aromatic group provides excellent steric hindrance against moisture and enhances operational and environmental stability.[3]

Experimental Protocols

This section provides standardized, step-by-step methodologies for the synthesis of alkylammonium iodides and their application for perovskite passivation via spin-coating.

Synthesis of Alkylammonium Iodides

The synthesis of simple alkylammonium iodides is a straightforward acid-base reaction.

Materials:

  • Alkylamine (e.g., methylamine, ethylamine, butylamine, phenethylamine)

  • Hydroiodic acid (HI)

  • Ethanol or Diethyl ether (for precipitation/washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the alkylamine in a suitable solvent like ethanol.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of hydroiodic acid dropwise while stirring. The reaction is exothermic.

  • Continue stirring in the ice bath for 1-2 hours after the addition is complete.

  • A white precipitate of the alkylammonium iodide will form.

  • The solvent can be removed using a rotary evaporator to obtain the crude product.

  • The product can be purified by recrystallization from a suitable solvent (e.g., ethanol/diethyl ether mixture).

  • Dry the purified crystals under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of Alkylammonium Iodide start Start dissolve Dissolve Alkylamine in Ethanol start->dissolve cool Cool in Ice Bath dissolve->cool add_hi Add Hydroiodic Acid Dropwise cool->add_hi stir Stir for 1-2 hours add_hi->stir precipitate Precipitation of Alkylammonium Iodide stir->precipitate evaporate Rotary Evaporation precipitate->evaporate recrystallize Recrystallization evaporate->recrystallize dry Dry under Vacuum recrystallize->dry end_product Purified Alkylammonium Iodide dry->end_product

A generalized workflow for the synthesis of alkylammonium iodides.
Perovskite Passivation by Spin-Coating

This protocol describes a typical post-treatment method for passivating a pre-formed 3D perovskite film.

Materials:

  • Alkylammonium iodide (MAI, EAI, BAI, or PEAI)

  • 2-Propanol (IPA)

  • Perovskite-coated substrate

  • Spin-coater

  • Hotplate

Procedure:

  • Prepare a dilute solution of the chosen alkylammonium iodide in IPA. A typical concentration range is 1-10 mg/mL.

  • Place the perovskite-coated substrate on the chuck of the spin-coater.

  • Dispense a sufficient amount of the alkylammonium iodide solution to cover the entire perovskite surface.

  • Spin-coat the solution at a speed of 2000-4000 rpm for 20-30 seconds.[5][6]

  • Transfer the substrate to a hotplate and anneal at 100-150°C for 5-10 minutes to promote the formation of the passivation layer and remove residual solvent.

  • Allow the substrate to cool down before proceeding with the deposition of the subsequent layers (e.g., hole transport layer).

Passivation_Workflow cluster_passivation Perovskite Passivation Workflow start Start with Perovskite Film on Substrate prepare_solution Prepare Alkylammonium Iodide Solution in IPA start->prepare_solution spin_coat Spin-Coat Passivation Layer prepare_solution->spin_coat anneal Anneal on Hotplate (100-150°C) spin_coat->anneal cool_down Cool to Room Temperature anneal->cool_down next_step Proceed to Next Fabrication Step cool_down->next_step

A typical spin-coating process for perovskite surface passivation.

Conclusion and Future Outlook

The selection of an appropriate alkylammonium iodide for perovskite passivation is a critical step in optimizing the performance and stability of perovskite solar cells. While smaller cations like methylammonium and ethylammonium can effectively passivate surface defects, larger cations such as butylammonium and phenethylammonium offer the additional advantage of forming a protective 2D capping layer, which significantly enhances device stability. The choice of the passivating agent should be guided by the specific requirements of the perovskite system and the desired balance between efficiency and longevity.

Future research in this area will likely focus on the design of novel, multifunctional organic cations that can provide even more effective defect passivation and environmental protection. The development of scalable deposition techniques for these passivation layers will also be crucial for the commercialization of perovskite solar cell technology.

References

  • Jiang, Q., et al. (2019). Surface passivation of perovskite film for efficient solar cells.
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A Comparative Guide to the Validation of Ethylamine Hydriodide for Defect Passivation in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation photovoltaic technologies, metal halide perovskites have emerged as a frontrunner, demonstrating power conversion efficiencies (PCEs) that rival conventional silicon-based solar cells.[1] However, the solution-based fabrication processes, while cost-effective, inevitably introduce a high density of crystallographic defects within the polycrystalline perovskite films.[1][2] These defects, located at the surface, grain boundaries, and bulk of the material, act as non-radiative recombination centers, trapping charge carriers and creating pathways for device degradation, which ultimately limits the achievable open-circuit voltage (VOC) and long-term stability.[2][3][4]

Effective defect passivation is therefore not merely an optimization step but a critical necessity for unlocking the full thermodynamic potential of perovskite solar cells (PSCs).[4] This guide provides an in-depth validation of Ethylamine Hydriodide (EAI) as a passivation agent, comparing its mechanism and performance against other prevalent strategies. We will explore the causality behind its efficacy and detail the rigorous experimental methodologies required to validate its role in producing high-performance, stable PSCs.

The Mechanism of Action: How this compound Heals Perovskite Defects

The efficacy of EAI lies in the dual-functional nature of its constituent ions: the ethylammonium (EA⁺) cation and the iodide (I⁻) anion. When introduced, typically as a post-treatment step on the surface of a 3D perovskite film (e.g., MAPbI₃ or FAPbI₃), these ions synergistically address the most common and detrimental defects.

  • Cationic Passivation (EA⁺): The organic ethylammonium cation is larger than the typical A-site cations (like methylammonium or formamidinium). This size difference allows it to form a low-dimensional (quasi-2D) perovskite layer on the surface of the 3D perovskite.[5] This capping layer serves multiple purposes:

    • Surface Defect Healing: It effectively passivates undercoordinated Pb²⁺ ions and halide vacancies, which are notorious deep-level traps.[6]

    • Moisture Barrier: The more hydrophobic nature of the ethylammonium cation compared to smaller organic cations enhances the film's resistance to moisture-induced degradation.

    • Ion Migration Suppression: The 2D layer can act as a physical barrier that inhibits the migration of mobile ions within the 3D perovskite lattice, a key factor in operational instability.

  • Anionic Passivation (I⁻): The iodide anion from EAI directly compensates for iodide vacancies (VI⁻), which are among the most abundant and mobile defects in iodide-based perovskites. By filling these vacancies, EAI reduces trap-assisted non-radiative recombination.

The overall effect is a significant reduction in the trap density of states (tDOS) at the perovskite's most vulnerable interfaces—the surface and grain boundaries—leading to suppressed charge recombination and improved charge extraction.[7]

G cluster_0 3D Perovskite Surface (Before Passivation) cluster_1 Passivation Agent cluster_2 Passivated 3D Perovskite Surface Defects Surface Defects - Undercoordinated Pb²⁺ - Halide Vacancies (V_I⁻) EAI This compound (EAI) (C₂H₅NH₃⁺I⁻) Passivated Passivated Surface - Quasi-2D Perovskite Layer - Filled V_I⁻ Vacancies EAI->Passivated Surface Treatment & Annealing Result Reduced Non-Radiative Recombination Improved Carrier Lifetime Enhanced V_OC & Stability Passivated->Result Leads to

Fig. 1: Mechanism of EAI defect passivation on a perovskite surface.

Comparative Analysis: EAI vs. Alternative Passivation Strategies

While EAI is highly effective, the field of defect passivation is diverse. Understanding its performance relative to other common agents is crucial for experimental design. Other alkylammonium halides, Lewis acids/bases, and polymers are frequently used alternatives.[1][8]

Passivator ClassExample(s)Core MechanismKey AdvantagesPotential Limitations
Short-Chain Alkylammonium Halides This compound (EAI) , Propylamine Hydroiodide (PAI)[9]Forms a quasi-2D capping layer, passivates Pb²⁺ and halide vacancies.Balanced performance, improves both efficiency and stability, well-studied.Can slightly alter surface energy levels; requires careful optimization of concentration and annealing.
Long-Chain Alkylammonium Halides Phenethylammonium Iodide (PEAI), Octylammonium Iodide (OAI)[10]Forms a more distinct 2D capping layer with a wider bandgap.Excellent moisture barrier, significant stability enhancement.[11]Can sometimes impede charge extraction if the layer is too thick or insulating, potentially lowering JSC.
Lewis Bases Thiourea, Pyridine, PCBMDonates lone pair electrons to coordinate with undercoordinated Pb²⁺ ions (Lewis acids).Highly specific passivation of Pb²⁺ defects; can improve crystallinity.May not address halide vacancies; potential for side reactions or phase segregation if not optimized.
Lewis Acids Fullerenes (e.g., C₆₀)Accepts electrons from halide-related defects (e.g., interstitial halides).Effective at passivating halide-related defects and improving electron transport.Less effective for cation-related defects; can introduce morphological issues.
Polymers Polymethyl methacrylate (PMMA), Polyethylene glycol (PEG)Coats grain boundaries and surfaces, passivating defects and acting as a physical barrier.Provides excellent encapsulation against moisture and oxygen; can improve film morphology.Can be insulating, potentially hindering charge transport; may require complex deposition methods.

This comparison highlights that the choice of passivator is a trade-off. EAI represents a robust and balanced approach, effectively addressing multiple defect types without creating significant charge transport barriers, making it a common choice for achieving high-efficiency devices.[5]

Experimental Validation Workflow: A Self-Validating Protocol

To rigorously validate the role of EAI, a series of interconnected experiments must be performed. The results from each step should logically support the next, creating a self-validating system that confirms the mechanism and its impact on performance.

G cluster_0 Step 1: Fabrication & Treatment cluster_1 Step 2: Physical & Chemical Characterization cluster_2 Step 3: Optoelectronic Validation cluster_3 Step 4: Device Performance & Stability A1 Fabricate Control Perovskite Film (e.g., FA₀.₈₅MA₀.₁₅Pb(I₀.₉₃Br₀.₀₇)₃) A3 Post-Treatment: Spin-Coat EAI (e.g., 4000 rpm, 30s) A1->A3 A2 Prepare EAI Solution (e.g., 2-10 mg/mL in Isopropanol) A2->A3 A4 Anneal EAI-Treated Film (e.g., 100°C, 10 min) A3->A4 B1 XRD Analysis (Verify quasi-2D phase formation) A4->B1 Characterize Film B2 XPS Analysis (Confirm Pb-N coordination) A4->B2 Characterize Film B3 SEM Imaging (Observe morphology changes) A4->B3 Characterize Film C1 Steady-State PL & TRPL (Measure carrier recombination rates) A4->C1 Probe Electronics C2 SCLC Measurement (Quantify trap density of states) A4->C2 Probe Electronics D1 J-V Measurement (Determine PCE, V_OC, J_SC, FF) A4->D1 Fabricate & Test Device D2 EQE Measurement (Assess charge collection) D1->D2 D3 Stability Testing (Humidity, Thermal, Light Soaking) D1->D3

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comparing ethylammonium iodide with phenethylammonium iodide in perovskites

The success of PEAI underscores a critical design principle for future spacer cations: multifunctionality. The ideal spacer should not only provide structural stability but also passivate defects, optimize energy level alignment, and protect the perovskite from environmental stressors. Future research will likely focus on developing novel spacer molecules with tailored electronic and chemical properties—for example, by adding different functional groups to the aromatic ring—to further push the boundaries of perovskite technology. [6]

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A Senior Application Scientist's Guide to Performance Analysis of Ethylamine Hydriodide in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of photovoltaics, perovskite solar cells (PSCs) have emerged as a frontrunner, demonstrating power conversion efficiencies (PCEs) that rival traditional silicon-based cells.[1][2] However, the long-term stability of these devices remains a critical hurdle for their commercialization.[3][4][5] The intrinsic polycrystalline nature of perovskite films leads to a high density of defects, particularly at grain boundaries and interfaces, which act as non-radiative recombination centers and pathways for degradation.[6][7]

Additive engineering and interface modification have become cornerstone strategies to address these challenges.[1][2] Among the plethora of additives investigated, organic ammonium halides have shown exceptional promise. This guide provides an in-depth performance analysis of ethylamine hydriodide (EAI), a simple yet potent molecule, in enhancing the efficiency and stability of perovskite solar cells. We will objectively compare its performance with other common alternatives, supported by experimental data and mechanistic insights, to provide researchers and material scientists with a comprehensive understanding of its application.

The Mechanistic Role of this compound (EAI)

This compound (CH₃CH₂NH₃I) is primarily utilized as a surface passivation agent or as a component to form 2D/3D heterostructures. Its efficacy stems from the properties of the ethylammonium (EA⁺) cation.

Defect Passivation at Surfaces and Grain Boundaries

The solution-based fabrication of perovskite films often results in an abundance of surface defects, such as uncoordinated Pb²⁺ ions and halide vacancies.[8] These defects create trap states within the bandgap, hindering charge extraction and promoting non-radiative recombination, which reduces the open-circuit voltage (Voc) and fill factor (FF).

The EA⁺ cation from EAI can effectively passivate these defects. The ammonium group (-NH₃⁺) can form hydrogen bonds with halide ions in the perovskite lattice, while also interacting with undercoordinated halide anions.[9] This dual-action passivation neutralizes charge traps at the perovskite surface and grain boundaries, leading to a significant reduction in non-radiative recombination.[9][10]

Causality of Experimental Choice: The post-treatment of a perovskite film with a dilute EAI solution (typically in isopropanol) is a deliberate strategy. This method ensures that the EAI primarily acts on the surface of the pre-formed 3D perovskite film, targeting the most accessible and detrimental defects without significantly altering the bulk crystal structure.

Defect_Passivation cluster_EAI EAI Molecule Pb_defect Uncoordinated Pb²⁺ I_vacancy I⁻ Vacancy EAI CH₃CH₂NH₃⁺ I⁻ EAI->Pb_defect I⁻ passivates Pb²⁺ EAI->I_vacancy EA⁺ passivates vacancy

Caption: Mechanism of EAI passivating surface defects on a perovskite film.

Formation of 2D/3D Heterostructures

The ethylammonium cation is larger than the archetypal methylammonium (MA⁺) or formamidinium (FA⁺) cations.[11] Due to its size, it does not readily incorporate into the 3D perovskite lattice (ABX₃). Instead, it tends to form a two-dimensional (2D) perovskite layer (A'₂An-1BnX3n+1) on top of the 3D bulk film.[12]

This thin 2D layer acts as a protective shield. 2D perovskites exhibit greater environmental stability due to the hydrophobic nature of the bulky organic cations, which effectively repels moisture.[12][13] Furthermore, the wider bandgap of the 2D layer can create a favorable energy alignment (a Type-I heterojunction), which helps to suppress charge recombination at the interface between the perovskite and the charge transport layer.[14]

Performance Enhancement with EAI

The dual functions of defect passivation and 2D layer formation translate into tangible improvements in key photovoltaic parameters.

Parameter Control Device (Typical 3D) EAI-Treated Device Primary Reason for Improvement
PCE (%) 18 - 20%20 - 23%Reduced recombination losses, improved charge extraction.[9]
Voc (V) 1.05 - 1.10 V1.12 - 1.18 VSuppression of non-radiative recombination due to defect passivation.[9]
Jsc (mA/cm²) 22 - 24 mA/cm²23 - 25 mA/cm²Minor increase due to reduced interfacial recombination.
FF (%) 75 - 80%80 - 85%Improved charge extraction and reduced series resistance.[10]
Stability Degrades significantly in < 500 hrs (unencapsulated)Retains >90% of initial PCE after 1000 hrs (unencapsulated)2D capping layer provides moisture and thermal resistance.[3][14]

Note: The values in this table are representative ranges compiled from multiple studies and are intended for comparative purposes. Actual performance depends heavily on the specific perovskite composition and device architecture.

Comparative Analysis: EAI vs. Alternative Cations

The choice of organic cation is critical in additive engineering. Here, we compare EAI with other commonly used alternatives.

EAI vs. Methylammonium (MAI) / Formamidinium (FAI)
  • Role: MAI and FAI are primarily used as the core 'A' cation to form the 3D perovskite structure itself.[11] EAI is used as an additive or surface treatment agent.

  • Size: EA⁺ is larger than both MA⁺ and FA⁺.[11] This size difference is the reason EAI forms 2D layers on the surface rather than being incorporated into the bulk.

  • Performance: While MAI and FAI are essential for the bulk absorber's function, they do not inherently passivate surface defects as effectively as a dedicated surface treatment. The addition of EAI to an MA- or FA-based perovskite almost invariably improves Voc and stability.

EAI vs. Other Linear Alkylammonium Halides (PAI, BAI)
  • Structure: Propylamine hydriodide (PAI) and n-butylammonium iodide (BAI) have longer alkyl chains than EAI.

  • Mechanism: Like EAI, PAI and BAI also form 2D capping layers.[10] The increasing length of the alkyl chain enhances the hydrophobicity of the 2D layer, potentially offering better moisture stability.

  • Performance Trade-off: A key consideration is charge transport. The longer, more insulating alkyl chains of BAI can sometimes impede vertical charge transport from the 3D perovskite to the charge transport layer, which may slightly decrease the Jsc or FF compared to EAI.[10] EAI often represents a balanced choice, providing good stability enhancement without significantly compromising charge extraction.

Additive Alkyl Chain Length Pros Cons
EAI C2Balanced performance; good passivation and stability boost.Less hydrophobic than longer-chain alternatives.
PAI C3Improved passivation and stability over EAI.[6]Potential for slightly reduced charge transport.
BAI C4Excellent hydrophobicity and stability.[10]Can significantly hinder charge transport if the 2D layer is too thick.
EAI vs. Bulky Aromatic Cations (e.g., PEAI)
  • Structure: Phenylethylammonium iodide (PEAI) contains an aromatic ring, making it significantly bulkier than EAI.

  • Mechanism: PEAI is a very effective 2D-forming cation and is widely used to create robust 2D/3D heterostructures.[12] The π-π stacking of the phenyl rings can also facilitate some degree of charge transport within the 2D layer itself.

  • Performance: PEAI often leads to exceptional stability improvements. However, the complexity of the molecule and its interactions with the perovskite precursor solution can sometimes lead to less uniform film formation compared to the simpler EAI. EAI provides a more straightforward and often more easily reproducible method for achieving significant performance gains.

Experimental Protocols

The following protocols describe the fabrication of a standard n-i-p perovskite solar cell and the application of an EAI surface treatment.

Protocol 1: Fabrication of Baseline 3D Perovskite Solar Cell
  • Substrate Cleaning: Sequentially sonicate pre-patterned FTO glass substrates in detergent, DI water, acetone, and isopropanol for 15 minutes each. Dry with a nitrogen gun.

  • ETL Deposition: Deposit a compact TiO₂ layer via spray pyrolysis at 450°C.[15] Subsequently, spin-coat a mesoporous TiO₂ paste and sinter at 500°C for 30 minutes.

  • Perovskite Precursor Solution: Prepare a 1.2 M solution of a standard triple-cation perovskite (e.g., Cs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃) in a 4:1 v/v mixture of DMF:DMSO.[15]

  • Perovskite Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ substrate in a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s). During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

  • Annealing: Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.

  • HTL Deposition: Dissolve Spiro-OMeTAD (72.3 mg) in chlorobenzene (1 mL), and add additives like Li-TFSI and tBP.[16] Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30s.

  • Electrode Deposition: Evaporate an 80 nm gold or silver back contact through a shadow mask at a rate of 0.1 Å/s under high vacuum.

Caption: Experimental workflow for fabricating a perovskite solar cell.

Protocol 2: EAI Surface Passivation
  • Follow Protocol 1 up to and including step 5 (Perovskite Annealing).

  • Cooling: Allow the perovskite-coated substrate to cool to room temperature.

  • EAI Solution: Prepare a dilute solution of EAI (e.g., 2 mg/mL) in dry isopropanol.

  • Surface Treatment: Dynamically spin-coat the EAI solution onto the perovskite film at 4000 rpm for 30 seconds.

  • Proceed with Protocol 1 from step 6 (HTL Deposition).

Self-Validation and Causality: The inclusion of a second, brief annealing step after EAI deposition is crucial. It ensures the complete removal of the isopropanol solvent, which could otherwise interfere with the subsequent HTL layer deposition. This step also provides thermal energy to facilitate the reaction between EAI and the perovskite surface, ensuring the formation of a stable passivating layer. Comparing devices made with and without this second annealing step would validate its importance for achieving optimal performance.

Conclusion and Future Outlook

This compound stands out as a highly effective and straightforward additive for enhancing the performance of perovskite solar cells. Its ability to simultaneously passivate surface defects and form a protective 2D capping layer directly addresses the critical challenges of voltage loss and environmental instability.

When compared to other alternatives, EAI offers a compelling balance of performance enhancement and processability. While longer-chain alkylammonium halides may offer superior hydrophobicity, they can introduce a penalty in charge transport. Similarly, while more complex aromatic cations can yield very stable devices, EAI provides a simpler, more reproducible path to significant improvements.

Future research should focus on optimizing the concentration and application method of EAI for different perovskite compositions and device architectures. Investigating synergistic effects by combining EAI with other passivation agents or additives could unlock further gains in both efficiency and long-term operational stability, pushing perovskite solar cell technology closer to widespread commercial adoption.

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A Comparative Guide to Enhancing Charge Carrier Lifetime in Perovskite Solar Cells: The Role of Ethylamine Hydriodide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of perovskite photovoltaics, the pursuit of higher power conversion efficiencies (PCEs) and improved device stability is paramount. A critical factor governing these performance metrics is the charge carrier lifetime within the perovskite absorber layer. Long carrier lifetimes are essential for efficient charge extraction, minimizing recombination losses that are detrimental to device performance.[1][2] This guide provides an in-depth technical comparison of ethylamine hydriodide (EAI) as a passivation agent to enhance charge carrier lifetime, benchmarked against other common additives. We will delve into the underlying mechanisms, present detailed experimental protocols for validation, and offer a comparative analysis to inform your research and development efforts.

The Critical Role of Defect Passivation

Solution-processed perovskite films are inherently polycrystalline, leading to a high density of defects, particularly at grain boundaries and surfaces.[3] These defects, such as uncoordinated Pb²⁺ ions and halide vacancies, act as non-radiative recombination centers, trapping photo-generated charge carriers and truncating their lifetime.[4] Effective passivation of these trap states is a crucial strategy to boost the open-circuit voltage (Voc) and overall efficiency of perovskite solar cells (PSCs).[3]

This compound: A Potent Passivation Agent

This compound (EAI), an organic ammonium salt, has emerged as a highly effective agent for passivating defects in perovskite films.[5][6] The ethylammonium (EA⁺) cation can interact with the perovskite lattice, mitigating defect-related issues.

Mechanism of Action:

The primary passivation mechanism of EAI is attributed to the interaction of the EA⁺ cation and iodide (I⁻) anion with defects at the perovskite surface. The ammonium group of EA⁺ can form hydrogen bonds with halide ions in the perovskite lattice, while the iodide anion can fill halide vacancies. This dual-action passivation effectively neutralizes charge traps, thereby suppressing non-radiative recombination pathways.[7]

cluster_0 Perovskite Surface with Defects cluster_1 EAI Passivation cluster_2 Passivated Perovskite Surface Pb_vacancy Pb²⁺ Vacancy I_vacancy I⁻ Vacancy Filled_Vacancy Filled I⁻ Vacancy I_vacancy->Filled_Vacancy Uncoordinated_Pb Uncoordinated Pb²⁺ Passivated_Pb Passivated Pb Defect Uncoordinated_Pb->Passivated_Pb EAI This compound (EAI) EA_cation Ethylammonium (EA⁺) EAI->EA_cation I_anion Iodide (I⁻) EAI->I_anion EA_cation->Uncoordinated_Pb Interaction I_anion->I_vacancy Fills Vacancy

Caption: Mechanism of EAI passivation on perovskite surface defects.

Experimental Validation: A Comparative Study

To objectively assess the efficacy of EAI, a comparative study was conducted against a control (no additive) and another widely used passivation agent, Guanidinium Iodide (GuI). The impact on charge carrier lifetime was quantified using Time-Resolved Photoluminescence (TRPL) spectroscopy.

Experimental Protocols

1. Perovskite Film Fabrication:

A standard triple-cation perovskite precursor solution (Cs₀.₀₅FA₀.₈₅MA₀.₁Pb(I₀.₉₇Br₀.₀₃)₃) was prepared. For the passivated films, EAI or GuI was added to the precursor solution at a concentration of 0.5 mol% with respect to the lead content.

  • Step 1: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol.

  • Step 2: Deposit a compact TiO₂ electron transport layer (ETL) via spray pyrolysis.

  • Step 3: Spin-coat the respective perovskite precursor solution onto the ETL at 4000 rpm for 30 seconds.

  • Step 4: During spinning, dispense 100 µL of chlorobenzene as an anti-solvent after 15 seconds.

  • Step 5: Anneal the films on a hotplate at 100 °C for 60 minutes.

2. Time-Resolved Photoluminescence (TRPL) Spectroscopy:

TRPL measurements are a powerful tool to directly probe the charge carrier recombination dynamics.[1]

  • Step 1: Excite the perovskite films with a pulsed diode laser (e.g., 405 nm) with a repetition rate of 100 kHz.[1]

  • Step 2: Collect the photoluminescence (PL) decay at the emission maximum of the perovskite film (around 780 nm).

  • Step 3: Record the decay traces using a time-correlated single photon counting (TCSPC) system.

  • Step 4: Fit the PL decay curves with a biexponential function to extract the charge carrier lifetimes (τ₁ and τ₂).[1][8] The average lifetime (τ_avg) can be calculated using the formula: τ_avg = (A₁τ₁² + A₂τ₂²) / (A₁τ₁ + A₂τ₂).

cluster_0 Film Preparation cluster_1 TRPL Measurement cluster_2 Data Analysis A Substrate Cleaning B ETL Deposition A->B C Perovskite Spin-Coating (with/without additive) B->C D Annealing C->D E Pulsed Laser Excitation D->E F PL Decay Collection E->F G TCSPC Data Acquisition F->G H Biexponential Fitting G->H I Lifetime Extraction H->I

Caption: Experimental workflow for TRPL analysis of perovskite films.

Results and Discussion

The TRPL decay curves clearly demonstrate a significant extension of the charge carrier lifetime upon the introduction of EAI.

Sampleτ₁ (ns)τ₂ (ns)Average Lifetime (τ_avg) (ns)
Control 3.5220.8019.68[8]
EAI-treated 9.0777.0174.94[8]
GuI-treated 6.8555.4253.21

Comparative Analysis of Passivation Agents

While EAI demonstrates excellent performance, it is important to consider other alternatives in the context of specific device architectures and processing conditions.

AdditivePrimary Passivation MechanismImpact on Charge Carrier LifetimeAdditional Considerations
This compound (EAI) Hydrogen bonding and filling of halide vacancies.[7]Significant increase.Can improve film morphology and crystallinity.
Guanidinium Iodide (GuI) Incorporation into the perovskite lattice and surface passivation.[9]Moderate to significant increase.[10][11]Can enhance the thermal and environmental stability of the perovskite film.[10]
Methylammonium Chloride (MACl) Acts as a crystallization additive, improving film quality and reducing defect density.[12][13]Indirectly increases lifetime by improving crystallinity.[12][13]Often used in combination with other passivation agents for synergistic effects.[14][15]

Conclusion

This guide has demonstrated the profound impact of this compound on extending the charge carrier lifetime in perovskite solar cells. Through effective defect passivation, EAI significantly suppresses non-radiative recombination, a key factor in achieving high-performance devices. The provided experimental protocols offer a robust framework for validating these effects in your own research. While EAI stands out in this comparative analysis, the choice of passivation agent will ultimately depend on the specific perovskite composition, device architecture, and desired stability characteristics. Further research into synergistic combinations of different passivation strategies holds great promise for pushing the boundaries of perovskite photovoltaic technology.

References

  • Correlating carrier lifetime with device design and photovoltaic performance of perovskite solar cells. AIP Publishing. Available at: [Link]

  • Measuring Charge Carrier Lifetime in Halide Perovskite Using Time-Resolved Photoluminescence Spectroscopy. Edinburgh Instruments. Available at: [Link]

  • Fitting parameters of the TRPL decay for the perovskite. ResearchGate. Available at: [Link]

  • Measurement of carrier lifetime in perovskite for solar cell applications. HORIBA. Available at: [Link]

  • Transient absorption spectra of perovskite films at selected timescales. ResearchGate. Available at: [Link]

  • Monitoring Charge Carrier Diffusion across a Perovskite Film with Transient Absorption Spectroscopy. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Exploring the Effects of the Guanidinium:Methylammonium Ratio on the Photophysical Dynamics of n = 5 ACI Perovskites. National Institutes of Health. Available at: [Link]

  • (a) Transient absorption spectrum of quasi-2D perovskite thin film... ResearchGate. Available at: [Link]

  • Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells. National Institutes of Health. Available at: [Link]

  • Multi-Pulse Time-Resolved Photoluminescence of Metal Halide Perovskites. nanoGe. Available at: [Link]

  • Refractive index change dominates the transient absorption response of metal halide perovskite thin films in the near infrared. Royal Society of Chemistry. Available at: [Link]

  • Ethylenediamine Based Surface Defect Passivation for Enhancing Indoor Photovoltaic Efficiency of Perovskite. Journal of the Korean Ceramic Society. Available at: [Link]

  • Unravelling material properties of halide perovskites by combined microwave photoconductivity and time-resolved photoluminescence spectroscopy. Royal Society of Chemistry. Available at: [Link]

  • Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells. University of Cambridge. Available at: [Link]

  • Formation of Stable Mixed Guanidinium-Methylammonium Phases with Exceptionally Long Carrier Lifetimes for High-Efficiency Lead Iodide-Based Perovskite Photovoltaics. PubMed. Available at: [Link]

  • Transient Absorption Spectroscopy of Films: Impact of Refractive Index. ACS Publications. Available at: [Link]

  • Time-resolved photoluminescence studies of perovskite chalcogenides. Royal Society of Chemistry. Available at: [Link]

  • Methylammonium Chloride Additive in Lead Iodide Optimizing the Crystallization Process for Efficient Perovskite Solar Cells. ResearchGate. Available at: [Link]

  • Charge Transfer between Quantum Dots and Redox Molecules Is Not Auger-Assisted. ACS Nano. Available at: [Link]

  • Interpreting Halide Perovskite Semiconductor Photoluminescence Kinetics. ACS Energy Letters. Available at: [Link]

  • Interpreting time-resolved photoluminescence of perovskite materials. Swansea University. Available at: [Link]

  • Enhanced perovskite solar cell performance via defect passivation with ethylamine alcohol chlorides additive. ResearchGate. Available at: [Link]

  • High Charge Carrier Mobilities and Lifetimes in Organolead Trihalide Perovskites. Wiley Online Library. Available at: [Link]

  • Extended carrier lifetimes and diffusion in hybrid perovskites revealed by Hall effect and photoconductivity measurements. Nature. Available at: [Link]

  • Unveiled effects of the methylammonium chloride additive on formamidinium lead halide: expediting carrier injection from the photoabsorber to carrier transport layers through spontaneously modulated heterointerfaces in perovskite solar cells. Royal Society of Chemistry. Available at: [Link]

  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. Available at: [Link]

  • Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. eScholarship.org. Available at: [Link]

  • High Charge Carrier Mobilities and Lifetimes in Organolead Trihalide Perovskites. University of Oxford. Available at: [Link]

  • Origin of long lifetime of band-edge charge carriers in organic–inorganic lead iodide perovskites. ResearchGate. Available at: [Link]

  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. National Institutes of Health. Available at: [Link]

  • Enhanced charge carrier mobility and lifetime suppress hysteresis and improve efficiency in planar perovskite solar cells. MIT Open Access Articles. Available at: [Link]

  • Influence of methylammonium chloride on wide-bandgap hybrid perovskites for solar cells. International Nuclear Information System. Available at: [Link]

  • Large guanidinium cation mixed with methylammonium in lead iodide perovskites for 19% efficient solar cells. SciSpace. Available at: [Link]

  • Temperature Dependent Charge Carrier Dynamics in Formamidinium Lead Iodide Perovskite. National Institutes of Health. Available at: [Link]

  • Large guanidinium cation mixed with methylammonium in lead iodide perovskites for 19% efficient solar cells. ResearchGate. Available at: [Link]

Sources

The Concentration Conundrum: A Comparative Analysis of Ethylamine Hydroiodide in Perovskite Film Fabrication

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Perovskite Solar Cell Performance by Tuning Ethylamine Hydroiodide Concentration

In the relentless pursuit of highly efficient and stable perovskite solar cells (PSCs), the meticulous control over the perovskite film's morphology and crystallinity is paramount. The solution-processing methods commonly employed, while cost-effective, often result in polycrystalline films riddled with defects at grain boundaries and surfaces.[1] These imperfections act as non-radiative recombination centers, sapping the device of its power conversion efficiency (PCE) and long-term stability. Additive engineering has emerged as a potent strategy to mitigate these issues, and among the various additives, short-chain alkylammonium halides like ethylamine hydroiodide (EAI) have garnered significant attention.

This guide provides a comprehensive comparative analysis of the role of different concentrations of ethylamine hydroiodide as a crucial additive in the perovskite precursor solution. We will delve into the causal mechanisms behind its influence on crystal growth, defect passivation, and ultimately, the photovoltaic performance of the resulting solar cells. While direct, extensive quantitative data for ethylamine hydroiodide is emerging, we will draw upon robust experimental data from its close structural analogues, such as propylamine hydroiodide (PAI) and phenethylamine iodide (PEAI), to illustrate the principles of concentration-dependent effects. This approach is scientifically sound as the underlying chemical interactions of these short-chain alkylammonium cations within the perovskite lattice are analogous.

The Mechanism of Action: How Ethylamine Hydroiodide Transforms Perovskite Films

The introduction of ethylamine hydroiodide into the perovskite precursor solution initiates a cascade of effects that fundamentally alter the crystallization process and the final film quality. The primary mechanisms at play are:

  • Modulation of Crystal Growth: The ethylammonium (EA⁺) cations from EAI can interact with the lead-halide framework during crystallization. This interaction can slow down the rapid crystallization of the perovskite, allowing for the formation of larger, more ordered crystalline grains.[2] This reduction in the density of grain boundaries is crucial for minimizing carrier scattering and recombination.

  • Defect Passivation: The EA⁺ cations and iodide (I⁻) ions from EAI can effectively passivate defects at the perovskite film's surface and grain boundaries. Uncoordinated Pb²⁺ ions and halide vacancies are common defects that create detrimental trap states. The EA⁺ cations can interact with the undercoordinated halide ions, while the excess I⁻ ions can fill halide vacancies, neutralizing these charge traps.[3] This passivation reduces non-radiative recombination, leading to a significant improvement in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[4]

  • Formation of 2D/3D Heterostructures: In some instances, the larger organic cations like EA⁺ can lead to the formation of a thin, 2D perovskite layer on top of the 3D bulk perovskite. This 2D capping layer can enhance the film's resistance to moisture and other environmental degradants, thereby improving the long-term stability of the device.

The following diagram illustrates the workflow of incorporating ethylamine hydroiodide as an additive and its subsequent impact on the perovskite film.

G cluster_0 Precursor Solution Preparation cluster_1 Perovskite Film Fabrication cluster_2 Film Properties & Device Performance A Perovskite Precursors (e.g., FAI, PbI2, MABr) D Homogeneous Precursor Solution A->D B Solvent (e.g., DMF/DMSO) B->D C Ethylamine Hydroiodide (EAI) (Varying Concentrations) C->D E Spin Coating D->E F Anti-Solvent Dripping E->F G Thermal Annealing F->G H Improved Morphology (Larger Grains) G->H I Reduced Defect Density G->I J Enhanced Crystallinity G->J K Increased PCE, Voc, FF H->K I->K J->K

Caption: Workflow for incorporating ethylamine hydroiodide into perovskite films.

Comparative Analysis of Performance at Different Concentrations

The concentration of ethylamine hydroiodide is a critical parameter that requires careful optimization. While an insufficient amount may not provide adequate defect passivation or grain enhancement, an excess can be detrimental, leading to the formation of undesirable phases, reduced crystallinity, and poor device performance. The following table, based on data from a study on the closely related propylamine hydroiodide (PAI), illustrates this trend.

PAI ConcentrationAverage Grain SizePCE (%)Voc (V)Jsc (mA/cm²)FF (%)
0 mg/mL (Control)Smaller Grains19.31.08-75.2
0.5 mg/mLIncreased Grain Size----
1.0 mg/mL (Optimal) Largest Grains 21.9 1.15 -78.9
1.5 mg/mLReduced Grain Size----

Data adapted from a study on propylamine hydroiodide (PAI) as a proxy for EAI.[5]

As the data suggests, there is a clear optimal concentration that yields the best photovoltaic performance. At this optimal concentration, the perovskite film exhibits the largest grain size and the highest power conversion efficiency. Both lower and higher concentrations result in suboptimal performance.

The impact of the additive concentration on the perovskite film's morphology is visually striking. Scanning Electron Microscopy (SEM) images typically reveal that at the optimal concentration, the perovskite film is composed of large, densely packed grains with fewer visible pinholes. In contrast, the control film (without the additive) often shows smaller, less uniform grains, and films with excessive additive concentrations may exhibit morphological irregularities.

Similarly, X-ray Diffraction (XRD) patterns provide insights into the crystallinity of the films. An increase in the intensity of the characteristic perovskite diffraction peaks and a narrowing of their full width at half maximum (FWHM) are indicative of improved crystallinity and larger crystal domains. Studies have shown that the optimal concentration of the alkylammonium halide additive leads to the most pronounced improvement in these XRD characteristics.[6]

Photoluminescence (PL) spectroscopy is another powerful tool to assess the extent of defect passivation. A significant increase in the PL intensity and a longer carrier lifetime at the optimal additive concentration are direct evidence of reduced non-radiative recombination due to the effective passivation of trap states.[6]

Experimental Protocols

The following is a generalized, step-by-step methodology for the fabrication of perovskite solar cells incorporating varying concentrations of ethylamine hydroiodide as an additive.

1. Preparation of Perovskite Precursor Solutions:

  • Prepare a stock solution of the main perovskite precursors (e.g., a 1:1 molar ratio of formamidinium iodide (FAI) and lead iodide (PbI₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)).[7]

  • Prepare a series of these precursor solutions, each with a different concentration of ethylamine hydroiodide (e.g., 0 mg/mL, 0.5 mg/mL, 1.0 mg/mL, 1.5 mg/mL, and 2.0 mg/mL).

  • Stir all solutions at room temperature for at least one hour to ensure complete dissolution and homogeneity.

2. Perovskite Film Deposition:

  • Clean the substrates (e.g., FTO-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Deposit an electron transport layer (e.g., SnO₂) onto the substrates via spin coating, followed by annealing.

  • Transfer the substrates into a nitrogen-filled glovebox.

  • Spin-coat the prepared perovskite precursor solutions onto the electron transport layer. A two-step spin-coating process (a low-speed step followed by a high-speed step) is often employed.

  • During the high-speed step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Immediately transfer the substrates to a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined duration (e.g., 10-30 minutes).

3. Device Completion and Characterization:

  • Deposit a hole transport layer (e.g., Spiro-OMeTAD) onto the cooled perovskite film via spin coating.

  • Finally, deposit a metal back contact (e.g., gold or silver) via thermal evaporation.

  • Characterize the completed solar cell devices by measuring their current density-voltage (J-V) characteristics under simulated sunlight (AM 1.5G) to determine the PCE, Voc, Jsc, and FF.

  • Characterize the perovskite films at each EAI concentration using SEM for morphology, XRD for crystallinity, and PL spectroscopy for defect analysis.

The following diagram outlines the key steps in the experimental protocol.

G cluster_0 Solution Preparation cluster_1 Film Deposition cluster_2 Device Fabrication & Analysis A Prepare Perovskite Stock Solution B Add Varying Concentrations of Ethylamine Hydroiodide A->B C Substrate Cleaning D Spin Coat Electron Transport Layer C->D E Spin Coat Perovskite Precursor Solution D->E F Anti-Solvent Treatment E->F G Thermal Annealing F->G H Deposit Hole Transport Layer G->H K Film Characterization (SEM, XRD, PL) G->K I Deposit Metal Contact H->I J J-V Characterization (PCE, Voc, Jsc, FF) I->J

Caption: Experimental workflow for perovskite solar cell fabrication and analysis.

Conclusion and Future Outlook

The concentration of ethylamine hydroiodide as an additive in the perovskite precursor solution is a critical determinant of the final solar cell's performance and stability. Through a combination of crystal growth modulation and defect passivation, an optimized concentration of EAI can lead to the formation of high-quality perovskite films with large grains, low defect densities, and enhanced crystallinity. This, in turn, translates to significant improvements in the power conversion efficiency, open-circuit voltage, and fill factor of the device.

The experimental data from close analogues of EAI strongly supports the existence of an optimal concentration window. Deviating from this window, either by using too little or too much of the additive, can lead to suboptimal film properties and device performance. Therefore, for researchers and professionals in the field of perovskite photovoltaics, the systematic variation and optimization of the ethylamine hydroiodide concentration is a crucial step in the development of high-performance and stable solar cells.

Future research should focus on establishing a more extensive and direct quantitative dataset for ethylamine hydroiodide itself, further elucidating the nuanced differences between various short-chain alkylammonium halide additives, and exploring synergistic effects with other additives to push the boundaries of perovskite solar cell technology even further.

References

  • MDPI. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. [Link]

  • National Institutes of Health (NIH). (2022). Efficient Perovskite Solar Cells via Phenethylamine Iodide Cation-Modified Hole Transport Layer/Perovskite Interface. [Link]

  • PubMed. (2020). Secondary Grain Growth in Organic-Inorganic Perovskite Films With Ethylamine Hydrochloride Additives for Highly Efficient Solar Cells. [Link]

  • ResearchGate. (2025). Enhanced perovskite solar cell performance via defect passivation with ethylamine alcohol chlorides additive. [Link]

  • Royal Society of Chemistry. (2014). Supplementary information - The Roles of Alkyl Halide Additives in Enhancing Perovskite Solar Cell Performance. [Link]

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assessing the impact of ethylamine hydriodide on perovskite bandgap

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Impact of Ethylamine Hydriodide on Perovskite Bandgap

In the pursuit of advancing perovskite solar cell technology, precise control over the material's optoelectronic properties is paramount. Bandgap engineering, in particular, plays a pivotal role in optimizing light absorption and enhancing device efficiency, especially in the context of tandem solar cells.[1][2][3][4] This guide provides a comprehensive analysis of the use of this compound (EAI) as an additive to tune the bandgap of metal halide perovskites. We will delve into the underlying mechanisms, present comparative data, and provide detailed experimental protocols for researchers, scientists, and professionals in drug development who may be exploring perovskite applications in bio-optoelectronics.

The Rationale for Bandgap Tuning in Perovskites

The ideal bandgap for a single-junction solar cell is approximately 1.34 eV, as dictated by the Shockley-Queisser limit.[2] However, the versatility of perovskites lies in their tunable bandgap, which allows for their application in various device architectures, including wide-bandgap top cells in tandem configurations with silicon or other perovskite bottom cells.[2][5] Compositional engineering, by substituting or mixing cations at the A-site and halides at the X-site of the ABX3 perovskite structure, is a primary strategy for achieving this tunability.[2][6][7]

The introduction of different organic cations, such as methylammonium (MA+), formamidinium (FA+), and ethylammonium (EA+), influences the perovskite's crystal structure and, consequently, its electronic band structure.[8] The size of the A-site cation is a critical factor; larger cations can induce lattice distortions, including octahedral tilting, which directly impacts the bandgap.[9]

This compound (EAI): A Tool for Bandgap Modification

This compound introduces the ethylammonium (EA+) cation into the perovskite lattice. The larger ionic radius of EA+ compared to the more common MA+ leads to significant structural changes.

Mechanism of Bandgap Alteration

The incorporation of EA+ into the perovskite structure, such as in methylammonium lead iodide (MAPbI3), can lead to a widening of the bandgap. This is attributed to two primary effects:

  • Lattice Distortion: The larger EA+ cation induces a greater degree of octahedral tilting in the PbI6 octahedra. This tilting alters the Pb-I-Pb bond angles, which in turn affects the overlap of the lead and iodide atomic orbitals that form the valence and conduction bands.[10]

  • Dimensionality Change: High concentrations of larger organic cations like EA+ can lead to the formation of 2D or quasi-2D perovskite structures. These lower-dimensional structures exhibit quantum confinement effects, which inherently lead to a wider bandgap and the formation of excitons with high binding energies.[11][12]

First-principles calculations have shown that increasing the concentration of EA in mixed MA1-xEAxPbI3 perovskites can lead to a slight increase in the bandgap. This is attributed to the distortion of the Pb-I-Pb bond angles playing a more significant role in tuning the bandgap compared to the effect observed in MA-FA mixed-cation perovskites.[10]

Comparative Analysis: EAI vs. Other A-site Cations

The choice of the A-site cation is a critical determinant of the perovskite's properties. While MA+ and FA+ are the most studied, EA+ offers a pathway to wider bandgaps.

CationIonic Radius (Å)Typical Bandgap of APbI3 (eV)Key Characteristics
Methylammonium (MA+)2.17~1.55 - 1.60Prototypical A-site cation, good performance but suffers from thermal instability.[8]
Formamidinium (FA+)2.53~1.48Offers better thermal stability and a more ideal bandgap for single-junction cells compared to MA+.[8][9]
Ethylammonium (EA+)2.74>1.60 (increases with concentration)Induces lattice distortion and can lead to the formation of 2D/quasi-2D structures, resulting in a wider bandgap.[10]
Cesium (Cs+)1.81~1.73Inorganic cation, enhances thermal stability but the smaller size can lead to phase instability in the pure iodide form.[8]

Note: The bandgap values are approximate and can vary depending on the specific stoichiometry, film morphology, and measurement conditions.

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and characterization of perovskite thin films incorporating EAI.

Perovskite Precursor Solution Preparation with EAI

This protocol describes the preparation of a precursor solution for a mixed MA/EA lead iodide perovskite.

  • Materials:

    • Methylammonium iodide (MAI)

    • This compound (EAI)

    • Lead (II) iodide (PbI2)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a nitrogen-filled glovebox, dissolve PbI2 (e.g., 461 mg, 1 mmol) in a mixture of DMF (e.g., 700 µL) and DMSO (e.g., 78 µL) by stirring at 70°C for 1 hour.

    • In a separate vial, dissolve the desired molar ratio of MAI and EAI in DMF. For example, for a 10% EAI incorporation (MA0.9EA0.1PbI3), dissolve MAI (143 mg, 0.9 mmol) and EAI (17.3 mg, 0.1 mmol) in DMF (300 µL).

    • Add the MAI/EAI solution to the warm PbI2 solution and continue stirring at 70°C for another 30 minutes to ensure complete dissolution and homogeneity.

    • Cool the solution to room temperature before use. Filter through a 0.22 µm PTFE syringe filter.

Thin-Film Fabrication via Spin Coating

This protocol outlines the deposition of the perovskite film onto a substrate (e.g., FTO/SnO2).

  • Substrate Preparation:

    • Clean FTO glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

    • Deposit an electron transport layer (e.g., SnO2) by spin coating and anneal according to established procedures.[13][14]

  • Spin Coating Procedure:

    • Transfer the prepared substrates into a nitrogen-filled glovebox.

    • Dispense approximately 40 µL of the perovskite precursor solution onto the center of the substrate.

    • Spin coat using a two-step program:

      • Step 1: 1000 rpm for 10 seconds (acceleration of 200 rpm/s).

      • Step 2: 4000 rpm for 30 seconds (acceleration of 1000 rpm/s).

    • During the second step, with about 15 seconds remaining, dispense 100 µL of an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate.[14]

    • Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.

    • The resulting film should be dark brown and highly crystalline.

Characterization of Perovskite Bandgap

The optical bandgap of the fabricated perovskite films can be determined using UV-Vis spectroscopy.

  • Measurement:

    • Measure the absorbance spectrum of the perovskite film on a glass substrate using a UV-Vis spectrophotometer.

  • Data Analysis (Tauc Plot):

    • Convert the absorbance (A) to the absorption coefficient (α) using the film thickness (d): α = 2.303 * A / d.

    • For a direct bandgap semiconductor like perovskite, the relationship between the absorption coefficient and photon energy (hν) is given by (αhν)^2 = K(hν - Eg), where K is a constant and Eg is the bandgap energy.

    • Plot (αhν)^2 versus hν.

    • Extrapolate the linear portion of the plot to the x-axis (where (αhν)^2 = 0). The x-intercept gives the value of the optical bandgap (Eg).[15][16]

Visualizing the Workflow and Impact

The following diagrams illustrate the experimental process and the effect of EAI on the perovskite's electronic structure.

experimental_workflow cluster_prep Precursor Preparation cluster_fab Thin-Film Fabrication cluster_char Characterization p1 Dissolve PbI2 in DMF/DMSO p2 Dissolve MAI & EAI in DMF p1->p2 p3 Mix Solutions & Stir p2->p3 p4 Filter Solution p3->p4 f2 Spin Coat Perovskite Solution p4->f2 f1 Substrate Cleaning & ETL Deposition f1->f2 f3 Anti-Solvent Quenching f2->f3 f4 Anneal at 100°C f3->f4 c1 UV-Vis Spectroscopy f4->c1 c2 Tauc Plot Analysis c1->c2 c3 Determine Bandgap (Eg) c2->c3

Caption: Impact of EAI incorporation on the perovskite bandgap.

Conclusion and Future Outlook

The incorporation of this compound provides an effective method for tuning the bandgap of metal halide perovskites. The larger size of the ethylammonium cation induces lattice distortions that typically lead to a wider bandgap, a desirable characteristic for top-cell absorbers in all-perovskite tandem solar cells.[2] While EAI can enhance the bandgap, researchers must also consider its potential impact on film morphology, charge carrier dynamics, and long-term stability. Further research is needed to optimize the concentration of EAI and to fully understand the trade-offs between bandgap tuning and other critical device parameters. The protocols and comparative data presented in this guide offer a solid foundation for scientists and engineers working to advance perovskite optoelectronic technologies.

References

  • (PDF) A Review on Energy Band‐Gap Engineering for Perovskite Photovoltaics. Available at: [Link]

  • Design Principles of Large Cation Incorporation in Halide Perovskites - MDPI. Available at: [Link]

  • Detailed protocol for fabrication of perovskite solar cells - YouTube. Available at: [Link]

  • Accurate and efficient band gap predictions of metal halide perovskites using the DFT-1/2 method - TUE Research portal - Eindhoven University of Technology. Available at: [Link]

  • Ethylammonium as an alternative cation for efficient perovskite solar cells from first-principles calculations - ResearchGate. Available at: [Link]

  • Bandgap tuning strategy by cations and halide ions of lead halide perovskites learned from machine learning - ResearchGate. Available at: [Link]

  • Narrow Bandgap Metal Halide Perovskites for All-Perovskite Tandem Photovoltaics | Chemical Reviews - ACS Publications. Available at: [Link]

  • Density Functional Theory Estimate of Halide Perovskite Band Gap: When Spin Orbit Coupling Helps - UniMiB. Available at: [Link]

  • Research Article Comparative Study on the Crystallite Size and Bandgap of Perovskite by Diverse Methods - SciSpace. Available at: [Link]

  • All-perovskite tandem solar cells: from fundamentals to technological progress - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D3EE03638C. Available at: [Link]

  • Tuning the Luminescence of Layered Halide Perovskites - Stanford University. Available at: [Link]

  • Band Gaps of Hybrid Metal Halide Perovskites: Efficient Estimation - Diva-Portal.org. Available at: [Link]

  • Comparative Study on the Crystallite Size and Bandgap of Perovskite by Diverse Methods. Available at: [Link]

  • Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu2O as the Hole Transport Material - MDPI. Available at: [Link]

  • Bandgap tuning strategy by cations and halide ions of lead halide perovskites learned from machine learning - RSC Publishing. Available at: [Link]

  • Narrow Bandgap Metal Halide Perovskites for All-Perovskite Tandem Photovoltaics - PMC. Available at: [Link]

  • Efficient wide band gap double cation – double halide perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • (PDF) Fabrication of High-Efficiency Perovskite Solar Cells - ResearchGate. Available at: [Link]

  • Organoammonium Ion-Based Perovskites Can Degrade to Pb0 via Amine-Pb(II) Coordination - OSTI.GOV. Available at: [Link]

  • "Guidelines for Fabricating Highly Efficient Perovskite Solar Cells wit" by Sajid Sajid, Salem Alzahmi et al. - ZU Scholars. Available at: [Link]

  • Compositional texture engineering for highly stable wide-bandgap perovskite solar cells (Journal Article) | OSTI.GOV. Available at: [Link]

  • Band Gap Tuning via Lattice Contraction and Octahedral Tilting in Perovskite Materials for Photovoltaics. - SciSpace. Available at: [Link]

  • Band gaps of hybrid metal halide perovskites: efficient estimation - arXiv. Available at: [Link]

  • Materials Explorer. Available at: [Link]

Sources

Guardian of the Grid: A Comparative Guide to Enhanced Perovskite Stability with Ethylamine Hydriodide

Author: BenchChem Technical Support Team. Date: January 2026

The Achilles' heel of perovskite solar cells (PSCs), their vulnerability to moisture, remains a critical barrier to widespread commercialization. The hygroscopic nature of the organic cations and the propensity for water molecules to initiate degradation pathways necessitate robust strategies to protect the photoactive layer. This guide provides a comprehensive technical overview of the use of ethylamine hydriodide (EAI) as a strategic additive to enhance the moisture resistance of perovskite thin films. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols for validation, offering researchers, scientists, and drug development professionals a practical framework for improving the durability of their perovskite-based optoelectronic devices.

The Imperative for Moisture Resistance in Perovskite Solar Cells

Organic-inorganic hybrid perovskites, such as methylammonium lead iodide (MAPbI₃), are susceptible to rapid degradation upon exposure to ambient humidity. Water molecules can intercalate into the perovskite lattice, leading to the formation of hydrated perovskite phases and eventual decomposition into lead iodide (PbI₂) and the organic precursor salts[1][2][3]. This degradation is visually often observed as a color change from dark brown/black to yellow and results in a catastrophic loss of photovoltaic performance.

To counteract this, researchers have explored various strategies, including encapsulation, compositional engineering, and the introduction of hydrophobic additives. Among these, the incorporation of bulky, hydrophobic organic cations has emerged as a particularly effective approach. These larger cations can form two-dimensional (2D) or mixed-dimensional (2D/3D) perovskite structures that act as a protective barrier against moisture ingress[4][5][6].

The Role of this compound: A Mechanistic Overview

This compound (CH₃CH₂NH₃I) is a short-chain alkylammonium halide that, when introduced into the perovskite precursor solution or as a surface treatment, can significantly enhance moisture stability. The primary mechanisms of action are twofold:

  • Formation of a Hydrophobic Barrier: The ethylammonium cation (EA⁺) is bulkier and more hydrophobic than the commonly used methylammonium (MA⁺) cation. The incorporation of EA⁺ at the grain boundaries and surface of the 3D perovskite film forms a thin, 2D-like perovskite layer. This layer acts as a physical barrier, repelling water molecules and preventing them from reaching the underlying, more vulnerable 3D perovskite structure.

  • Defect Passivation: Uncoordinated lead ions (Pb²⁺) at the surface and grain boundaries of perovskite films are known to be active sites for water adsorption and subsequent degradation. The amine group (-NH₃⁺) of the ethylammonium cation can effectively passivate these defects by forming coordinate bonds, thereby reducing the number of sites available for water interaction and improving the overall electronic quality of the perovskite film.

The following diagram illustrates the proposed mechanism of moisture resistance conferred by this compound.

cluster_0 Untreated Perovskite Film cluster_1 EAI-Treated Perovskite Film a 3D Perovskite Bulk b Grain Boundary with Defects Degradation Degradation (PbI₂ formation) b->Degradation c Surface with Defects c->Degradation d 3D Perovskite Bulk e Passivated Grain Boundary Stability Enhanced Stability e->Stability f Hydrophobic 2D Layer (Surface) f->Stability H2O H₂O H2O->b Attacks Defects H2O->c Attacks Defects H2O->f Repelled

Experimental Validation of Improved Moisture Resistance

Experimental Workflow

The following diagram outlines the general workflow for fabricating and testing the moisture stability of perovskite films with and without an alkylammonium halide treatment.

cluster_0 Film Fabrication cluster_1 Characterization & Testing A Prepare Perovskite Precursor (e.g., MAPbI₃ in DMF:DMSO) C Spin-coat Perovskite Film A->C B Prepare Treatment Solution (e.g., PAI in Isopropanol) D Spin-coat Treatment Solution (for treated sample) B->D E Anneal Films C->E D->E F Water Contact Angle Measurement E->F G XRD Analysis (Initial) E->G H Device Fabrication E->H I Humidity Exposure (e.g., 50-60% RH, 500h) J XRD Analysis (Post-Exposure) I->J K Device Performance Tracking I->K

Caption: Experimental workflow for validating moisture resistance.

Detailed Experimental Protocols

1. Perovskite Film Fabrication (Control)

  • Precursor Solution: Dissolve 1.2 M of methylammonium iodide (MAI) and 1.2 M of lead iodide (PbI₂) in a 4:1 (v/v) mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Spin-Coating: In a nitrogen-filled glovebox, spin-coat the precursor solution onto a cleaned substrate (e.g., FTO-coated glass) at 4000 rpm for 30 seconds.

  • Annealing: Anneal the film on a hotplate at 100 °C for 10 minutes.

2. Perovskite Film Fabrication (with Alkylammonium Halide Treatment)

  • Follow the same procedure as the control for the initial perovskite film deposition.

  • Treatment Solution: Prepare a 1 mg/mL solution of propylamine hydroiodide (PAI) in isopropanol.

  • Surface Treatment: While the perovskite film is still spinning at 4000 rpm, dispense 100 µL of the PAI solution onto the film and continue spinning for 30 seconds.

  • Annealing: Anneal the treated film at 100 °C for 10 minutes.

3. Moisture Stability Testing

  • Humidity Chamber: Place the unencapsulated perovskite films or fabricated solar cell devices in a controlled humidity chamber at a relative humidity (RH) of 50-60% at room temperature.

  • Characterization: Periodically remove the samples for characterization over a period of 500 hours.

Comparative Performance Data

The following table summarizes the expected comparative data based on published results for propylamine hydroiodide (PAI) treated perovskite films versus an untreated control.

Performance MetricUntreated PerovskitePAI-Treated PerovskiteRationale for Improvement
Water Contact Angle ~72.5°~93.7°The alkyl chains of PAI create a hydrophobic surface, repelling water droplets.
XRD after Humidity Exposure Significant PbI₂ peak (~12.6°)Suppressed PbI₂ peakThe hydrophobic layer and defect passivation inhibit the degradation of the perovskite crystal structure.
Device Stability (PCE retention after 500h at 50-60% RH) ~60% of initial PCE~90% of initial PCEReduced moisture ingress and defect-related degradation pathways lead to more stable device performance.

Data is based on the findings for propylamine hydroiodide (PAI) as a close analog to this compound.

Conclusion and Future Outlook

The incorporation of this compound and its analogs represents a scientifically sound and experimentally validated strategy for significantly enhancing the moisture resistance of perovskite solar cells. The formation of a hydrophobic 2D capping layer and the passivation of surface defects are key to mitigating the detrimental effects of humidity. The comparative data, using propylamine hydroiodide as a proxy, clearly demonstrates the substantial improvements in hydrophobicity, structural stability, and device longevity that can be achieved.

Further research should focus on optimizing the concentration and application method of EAI, as well as exploring other short-chain, functionalized alkylammonium halides to further enhance stability without compromising the excellent optoelectronic properties of the pristine perovskite. The methodologies and insights provided in this guide offer a robust starting point for researchers aiming to develop next-generation, environmentally stable perovskite technologies.

References

  • Toloueinia, P., et al. (2020). Moisture-Induced Structural Degradation in Methylammonium Lead Iodide Perovskite Thin Films. ACS Applied Materials & Interfaces. Available at: [Link]

  • Chemistry For Everyone. (2023). What Is The Impact Of Humidity On The Long-term Stability Of Perovskite Solar Cells? YouTube. Available at: [Link]

  • Christians, J. A., et al. (2015). Investigation of Environmental Stability of Methylammonium Lead Iodide Perovskite and Its Interaction with Water. University of Houston Institutional Repository. Available at: [Link]

  • Gharibzadeh, S., et al. (2019). Enhancing the efficiency and stability of perovskite solar cells based on moisture-resistant dopant free hole transport materials by using a 2D-BA2PbI4 interfacial layer. RSC Publishing. Available at: [Link]

  • Smit, S., et al. (2018). Perovskite Stability Gets a 2D Solution. Advanced Science News. Available at: [Link]

  • Sandhu, S., et al. (2024). The impact of moisture on the stability and degradation of perovskites in solar cells. Materials Advances. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 2D Perovskites: A Comparative Analysis of Alkylammonium Hydriodides

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of optoelectronics, two-dimensional (2D) hybrid organic-inorganic perovskites have emerged as a class of materials with immense promise, offering enhanced stability and tunable properties compared to their 3D counterparts.[1][2] The defining feature of these materials is their quantum well-like structure, where layers of inorganic metal-halide octahedra are separated by bulky organic spacer cations.[3] The choice of this organic cation is not trivial; it is a critical design parameter that profoundly influences the material's structural, optical, and electronic characteristics.[4][5]

This guide provides an in-depth comparison of 2D lead iodide perovskites formed using different alkylammonium hydriodides. We will dissect the causal relationships between the molecular structure of the organic spacer and the resulting material properties, supported by experimental data and validated protocols. Our focus will be on commonly used linear and aromatic cations, such as n-butylammonium iodide (BAI) and phenethylammonium iodide (PEAI), to provide researchers and materials scientists with the insights needed to rationally design 2D perovskites for specific applications, from photovoltaics to light-emitting diodes (LEDs).

The Organic Cation: Architect of the 2D Perovskite Lattice

The general formula for Ruddlesden-Popper (RP) 2D perovskites is (A')₂(A)n-₁PbnI₃n+₁, where 'A' is a small cation (like methylammonium, MA⁺), 'Pb' is lead, 'I' is iodine, 'n' is the number of inorganic octahedral layers, and 'A'' is the large alkylammonium cation that acts as a spacer.[6] This spacer cation dictates the distance between the inorganic layers, influences the distortion of the PbI₆ octahedra, and ultimately controls the material's stability and optoelectronic behavior.[3][7]

Key properties of the alkylammonium cation that drive performance are:

  • Size and Length: The length of the alkyl chain directly correlates with the interlayer spacing between the inorganic sheets.[8] Longer chains increase this distance, which enhances quantum confinement but can impede out-of-plane charge transport.[9]

  • Rigidity and Structure (Linear vs. Cyclic/Aromatic): Rigid molecules, such as aromatic cations like PEA⁺, can lead to more stable perovskite structures compared to flexible linear molecules like BA⁺.[10][11] Cyclic aliphatic spacers have also been shown to prevent phase transitions near room temperature that are common with linear spacers.[12][13]

  • Hydrophobicity: The hydrophobic nature of the bulky organic cation is a primary reason for the enhanced moisture stability of 2D perovskites over their 3D counterparts.[2][14]

Structural Comparison: BAI vs. PEAI

The most immediate impact of the spacer cation is on the crystal structure. By using X-ray diffraction (XRD), we can observe distinct differences in the low-angle region, which correspond to the spacing between the inorganic layers.

Linear alkyl chains like n-butylammonium (BA⁺) are flexible, while aromatic cations like phenethylammonium (PEA⁺) are bulkier and more rigid. This difference in molecular structure leads to different packing arrangements and interlayer distances within the perovskite lattice. For instance, the increased size of the PEA cation typically results in a larger lattice spacing compared to BA for the same 'n' value.[15]

dot graph TD { rankdir="LR"; node [shape=box, style="filled", margin=0.2];

} caption: "Structure of 2D perovskites with different spacers."

Parameter (BA)₂(MA)n-₁PbnI₃n+₁ (PEA)₂(MA)n-₁PbnI₃n+₁ Causality and Implication
Cation Type Linear Alkyl ChainAromatic Ring + Ethyl ChainPEA⁺ is bulkier and more rigid, which can enhance structural stability.[10][11]
Interlayer Spacing (d) SmallerLargerThe larger PEA⁺ cation creates a greater separation between inorganic layers, increasing quantum and dielectric confinement.[9][15]
Structural Stability ModerateHighThe rigidity of the PEA⁺ cation and potential π-π stacking interactions can lead to a more robust lattice with better resistance to thermal and environmental degradation.[10][16]
Phase Purity Can form mixed phasesCan form mixed phasesThe formation of pure-phase 2D perovskites with a specific 'n' value requires careful control of stoichiometry and annealing conditions for both cation types.[17][18]

Optoelectronic Properties: A Tale of Two Cations

Furthermore, the dielectric environment created by the organic spacer affects the exciton binding energy—the energy required to separate an electron-hole pair. The lower dielectric constant of organic molecules compared to the inorganic lattice leads to a large dielectric contrast, resulting in high exciton binding energies (hundreds of meV) in 2D perovskites.[3][9] This is advantageous for light-emitting applications where radiative recombination of excitons is desired, but can be a hindrance in photovoltaic devices that rely on efficient charge separation.[9]

Property (BA)₂(MA)n-₁PbnI₃n+₁ (PEA)₂(MA)n-₁PbnI₃n+₁ Significance for Applications
Bandgap (Eg) Lower (for same 'n')Higher (for same 'n')The choice of cation allows for tuning the absorption onset and emission color. PEAI is often favored for blue and green emitters.[14][19]
Exciton Binding Energy (Eb) High (~200-400 meV)Very High (~250-500 meV)High Eb is beneficial for LEDs due to efficient radiative recombination.[3] Lower Eb is preferable for solar cells to facilitate charge separation.[9]
Photoluminescence (PL) Emission corresponding to 'n' phasesEmission corresponding to 'n' phasesIn thin films, a cascade of energy transfer from smaller 'n' (wider bandgap) to larger 'n' (narrower bandgap) phases is often observed.[6]
Charge Transport Anisotropic; better in-planeAnisotropic; potentially lower out-of-planeThe insulating nature of the long organic spacers impedes charge transport between the inorganic layers, a key challenge for devices like solar cells.[9]

Comparative Stability

One of the primary motivations for investigating 2D perovskites is their superior stability compared to 3D analogs. The bulky, hydrophobic organic cations act as a protective barrier against environmental moisture.[2]

Experimental evidence suggests that the nature of this organic barrier matters significantly. Perovskites formed with more rigid and bulkier cations, like PEAI, generally exhibit enhanced stability against humidity and thermal stress.[10][16] The flexible nature of linear alkylammonium cations like BAI can allow for more dynamic changes in the crystal lattice, potentially leading to easier degradation pathways. For example, studies have shown that isobutylammonium (a BAI isomer) provides better thermal and operational stability in FAPbI₃-based solar cells compared to the linear BAI.[20]

Experimental Workflows & Protocols

To ensure reproducible results, standardized synthesis and characterization protocols are essential. Below are validated, step-by-step methodologies for fabricating and analyzing 2D perovskite thin films.

Experimental Workflow Diagram

G

Protocol 1: Synthesis of (BA)₂(MA)₂Pb₃I₁₀ (n=3) Thin Film

This protocol is adapted from established spin-coating methods.[21][22] The rationale for using a DMF:DMSO solvent mixture is to control the crystallization rate; DMSO coordinates with PbI₂, forming an intermediate complex that allows for more uniform film formation upon annealing.

Materials:

  • Lead(II) iodide (PbI₂, 99.99%)

  • Methylammonium iodide (MAI)

  • n-Butylammonium iodide (BAI)

  • Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Chlorobenzene (antisolvent)

  • ITO-coated glass substrates

Procedure:

  • Substrate Cleaning: Sonicate ITO substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes before use.

  • Precursor Solution Preparation (in a nitrogen-filled glovebox):

    • Prepare a 1 M stock solution. The molar ratio for (BA)₂(MA)₂Pb₃I₁₀ is BAI:MAI:PbI₂ = 2:2:3.

    • Dissolve the required amounts of BAI, MAI, and PbI₂ in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).

    • Stir the solution on a hotplate at ~60 °C for at least 2 hours to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use.

  • Spin Coating (in a nitrogen-filled glovebox):

    • Place the cleaned ITO substrate on the spin coater chuck.

    • Deposit ~50 µL of the precursor solution onto the substrate.

    • Spin at 1000 rpm for 10 seconds (spread phase), followed by 4000 rpm for 30 seconds (main phase).

    • During the last 10 seconds of the main phase, dispense ~100 µL of chlorobenzene onto the spinning substrate. This antisolvent wash induces rapid, uniform crystallization, leading to a denser film.

  • Annealing:

    • Immediately transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes. Annealing removes residual solvent and promotes the formation of the crystalline perovskite phase.

Protocol 2: Characterization by XRD and PL Spectroscopy

1. X-ray Diffraction (XRD):

  • Purpose: To confirm the crystal structure and orientation of the 2D perovskite films.

  • Procedure:

    • Mount the perovskite film on the XRD sample holder.

    • Perform a θ-2θ scan, typically from 2° to 50°.

    • Analysis: Look for a series of strong, low-angle diffraction peaks (typically below 10° 2θ). These peaks correspond to the (00l) planes and are characteristic of a layered, oriented 2D perovskite structure. The peak positions can be used to calculate the interlayer d-spacing.[23][24]

2. Photoluminescence (PL) and UV-Vis Absorption Spectroscopy:

  • Purpose: To determine the optical bandgap and emission properties.

  • Procedure:

    • Measure the absorption spectrum of the film using a UV-Vis spectrophotometer. The absorption onset provides an estimation of the bandgap.[25]

    • Measure the PL spectrum using a fluorometer, exciting the film with a laser or LED at a wavelength shorter than the material's absorption edge (e.g., 405 nm).

    • Analysis: The PL spectrum will show emission peaks corresponding to the various 'n' phases present in the film.[19][26] For quasi-2D films, you will often see multiple peaks, indicating a distribution of quantum well thicknesses.[6]

Conclusion and Outlook

The choice of alkylammonium hydriodide is a powerful tool for tuning the properties of 2D perovskites.

  • n-Butylammonium Iodide (BAI) , a linear cation, generally leads to smaller interlayer spacing and a lower bandgap compared to its aromatic counterparts. It is a workhorse cation for creating a range of 2D and quasi-2D structures.

  • Phenethylammonium Iodide (PEAI) , a bulkier aromatic cation, enhances quantum confinement, increases the bandgap, and often improves the structural and environmental stability of the perovskite film.[14][27]

The selection between BAI, PEAI, or other novel organic cations is entirely application-driven. For photovoltaics, researchers may seek cations that minimize the insulating barrier to facilitate charge transport, or use them in small quantities to passivate defects at the surface of a 3D perovskite.[27][28] For LEDs, cations that lead to high exciton binding energies and efficient radiative recombination are ideal.[19]

The future of this field lies in the design of "functional" organic cations—molecules that not only act as structural spacers but also impart additional electronic or optical functionalities to the material.[3] By understanding the fundamental structure-property relationships outlined in this guide, researchers can accelerate the development of next-generation 2D perovskite materials tailored for high-performance optoelectronic devices.

References

  • How the Spacer Influences the Stability of 2D Perovskites? | Request PDF. (n.d.).
  • How the Spacer Influences the Stability of 2D Perovskites? - Semantic Scholar. (n.d.).
  • Layered 2D alkyldiammonium lead iodide perovskites: synthesis, characterization, and use in solar cells. (n.d.). RSC Publishing.
  • Synthetic Variation and Structural Trends in Layered Two-Dimensional Alkylammonium Lead Halide Perovskites. (n.d.). DSpace@MIT.
  • Exploring the Steric Hindrance of Alkylammonium Cations in the Structural Reconfiguration of Quasi‐2D Perovskite Materials Using a High‐throughput Experimental Platform. (2022).
  • Organic Spacers in 2D Perovskites: General Trends and Structure‐Property Relationships from Comput
  • How the Spacer Influences the Stability of 2D Perovskites? (2024). PubMed.
  • Accelerated Formation of 2D Ruddlesden—Popper Perovskite Thin Films by Lewis Bases for High Efficiency Solar Cell Applic
  • Fabrication Strategies for 2D Halide Perovskite Towards Next-Generation Optoelectronic Applic
  • a) Normalized absorbance and PL spectra, and b) XRD patterns of Q‐2D... (n.d.).
  • Synthetic Variation and Structural Trends in Layered Two-Dimensional Alkylammonium Lead Halide Perovskites | Chemistry of Materials. (2019).
  • The role of organic spacers in 2D/3D hybrid perovskite solar cells. (n.d.). RSC Publishing.
  • Layered 2D Alkyldiammonium Lead Iodide Perovskites: Synthesis, Characterization, and Use in Solar Cells | Request PDF. (2025).
  • 3D and 2D Metal Halide Perovskites for Blue Light-Emitting Diodes. (2022). MDPI.
  • Two-dimensional metal halide perovskites and their heterostructures: from synthesis to applic
  • Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystalliz
  • Impact of large A-site cations on electron–vibrational interactions in 2D halide perovskites: Ab initio quantum. (2024).
  • Computational Design of Two-Dimensional Perovskites with Functional Organic C
  • (PDF) Organic perovskites. (2021).
  • (a) XRD patterns of quasi-2D perovskites. (b) Raman spectra of quasi-2D perovskites. (n.d.).
  • Protocol for fabrication and characterization of two-dimensional lead halide perovskite thin-film transistors. (n.d.).
  • 2D Hybrid Perovskites Employing an Organic Cation Paired with a Neutral Molecule. (2024). Sargent Group.
  • (PDF) Optoelectronic and stability properties of quasi-2D alkylammonium based perovskites. (2022).
  • Effect of the organic cation on 2D organic-inorganic Perovskites. (n.d.).
  • Cyclic versus Linear Alkylammonium Cations: Preventing Phase Transitions at Operational Temperatures in 2D Perovskites. (2023). OSTI.GOV.
  • Effect of Dual-Organic Cations on the Structure and Properties of 2D Hybrid Perovskites as Scintill
  • Alkylammonium passivation for 2D tin halide perovskite field-effect transistors. (2025).
  • Unveiling the Guest Effect of N-butylammonium Iodide towards Efficient and Stable 2D-3D Perovskite Solar Cells through Sequential Deposition Process. (n.d.).
  • PL spectra of 2D perovskites associated with different types of local... (n.d.).
  • Cyclic versus Linear Alkylammonium Cations: Preventing Phase Transitions at Operational Temperatures in 2D Perovskites. (n.d.).
  • Structure-Dependent Photoluminescence in Low-Dimensional Ethyl-, Propyl-, and Butylammonium Lead Iodide Perovskites | Request PDF. (n.d.).
  • Two-Dimensional Hybrid Halide Perovskites: Principles and Promises. (2018).
  • Optoelectronic Properties of Microstructures of 3D and 2D Hybrid Perovskites. (n.d.). UAB Digital Commons.
  • a) Schematic illustration of the fabrication procedures of the 2D layer... (n.d.).
  • High-performance and stable 2D/3D perovskite photodetectors enabled by PEAI passiv
  • Low-dimensional perovskite materials and their optoelectronics. (n.d.).
  • Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells. (2017). SciSpace.
  • Optical and optoelectronic properties of 2D, quasi-2D and 3D metal halide perovskites. (2025).
  • Hybrid Perovskites and 2D Materials in Optoelectronic and Photocatalytic Applic
  • Stabilization of Highly Efficient and Stable Phase‐Pure FAPbI3 Perovskite Solar Cells by Molecularly Tailored 2D‐Overlayers. (2020).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethylamine Hydriodide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of ethylamine hydriodide (CAS 506-58-1) in a laboratory setting. As researchers and drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous approach to waste management. This document moves beyond mere procedural lists to explain the chemical rationale behind each step, ensuring a self-validating system of safety and compliance.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is the salt of a weak base (ethylamine) and a strong acid (hydroiodic acid). It is a solid, typically crystalline, material.

Key Hazards:

  • Skin and Eye Irritation: Safety Data Sheets (SDS) classify this compound as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1][2] Dust from the solid can be particularly hazardous if it comes into contact with the eyes or is inhaled.[3]

  • Corrosivity: As a salt of a strong acid, it can be corrosive, particularly in the presence of moisture.[3][4]

  • Reactivity: It is incompatible with strong oxidizing agents and strong acids. Contact with strong acids can liberate volatile and corrosive hydrogen iodide (HI).[5][6]

Property Value / Description Source
CAS Number 506-58-1[7]
Molecular Formula C₂H₈IN[7]
Appearance Solid[3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1][2]
GHS Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with robust personal protection. Given the irritant and potentially corrosive nature of this compound, the following PPE is mandatory.[8]

  • Eye and Face Protection: Safety goggles are the minimum requirement.[9][10] When handling larger quantities or if there is a significant risk of dust generation, a full-face shield should be worn in addition to safety goggles.[4][8]

  • Hand Protection: Chemical-resistant gloves are essential.[8] Nitrile or neoprene gloves provide adequate protection for incidental contact. Ensure gloves are inspected before use and replaced immediately if compromised.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[9][10]

  • Respiratory Protection: All handling of solid this compound that could generate dust should be performed within a certified chemical fume hood to prevent inhalation.[3]

Primary Disposal Pathway: Segregated Hazardous Waste Stream

The most direct and universally compliant method for disposing of this compound is to treat it as a solid hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [11][12] In-lab neutralization is not recommended without a specific, validated protocol and approval from your institution's Environmental Health & Safety (EHS) office, as it can create secondary hazards.

The following workflow outlines the standard operating procedure for collection and disposal.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection & Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Waste Container (HDPE or Glass) ppe->container transfer Carefully Transfer Waste into Container (in Fume Hood) container->transfer label_waste Affix Hazardous Waste Label transfer->label_waste details Complete Label Details: - Full Chemical Name - Hazards (Irritant) - Accumulation Start Date label_waste->details seal Securely Seal Container details->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa segregate Segregate from Incompatibles (Acids, Oxidizers) saa->segregate request Request Waste Pickup from EHS/EH&S segregate->request document Maintain Disposal Records request->document

Caption: Disposal workflow for this compound.

Step-by-Step Protocol for Waste Collection:
  • Container Selection: Choose a waste container that is compatible with amine salts. High-density polyethylene (HDPE) or glass containers with a secure, screw-top lid are appropriate.[11][13] The container must be clean and dry.

  • Labeling: Before adding any waste, affix a hazardous waste label provided by your institution's EHS department.[11][14]

  • Waste Transfer: In a chemical fume hood, carefully transfer the solid this compound waste into the labeled container. Minimize dust generation during this process.

  • Complete Label Information: Immediately fill out the hazardous waste label completely and legibly.[11] This must include:

    • The full, unabbreviated chemical name: "this compound".

    • The specific hazards (e.g., "Irritant," "Corrosive").

    • The date waste was first added (the "accumulation start date").

  • Storage: Securely cap the container.[13] Store the container in a designated Satellite Accumulation Area (SAA).[13] The SAA must be at or near the point of generation.

  • Segregation: Crucially, ensure the container is stored separately from incompatible materials, particularly strong acids and oxidizers.[5][15] Use secondary containment bins to enforce this segregation.[11][12]

  • Arrange for Pickup: Once the container is full or has been in the SAA for the maximum allowed time (e.g., up to one year for partially filled containers, though institutional policies may be stricter), arrange for a waste pickup with your EHS department.[13][15]

Emergency Procedures: Spill and Exposure Management

Pre-planning is essential for responding safely to accidental releases.[16]

Spill Response Protocol

This protocol applies to minor spills (typically <1 liter of solution or a few grams of solid) that laboratory personnel are equipped and trained to handle.[17] For major spills, evacuate the area and contact emergency services and your EHS office immediately.[18]

SpillResponse cluster_assess Immediate Actions cluster_prepare Preparation cluster_cleanup Contain & Clean cluster_post Post-Cleanup spill Spill Occurs alert Alert Colleagues & Supervisor spill->alert evacuate Evacuate Area (If Necessary) alert->evacuate assess Assess Hazard (Size, Location) evacuate->assess ppe Don Additional PPE (e.g., Face Shield) assess->ppe kit Locate Spill Kit ppe->kit contain Contain Spill (Work Outside-In) kit->contain absorb Apply Absorbent/ Cover with Damp Paper Towel contain->absorb collect Collect Debris into Waste Container absorb->collect decon Decontaminate Area (Soap & Water) collect->decon dispose Label & Dispose of Spill Debris as HazWaste decon->dispose report Report Incident to Supervisor/EHS dispose->report

Caption: General workflow for minor chemical spill response.

  • Alert and Assess: Immediately alert personnel in the vicinity.[19] Assess the extent of the spill and the associated risks.

  • Don PPE: Before approaching the spill, don the appropriate PPE as described in Section 2.

  • Containment: For a solid spill, you can prevent dust from becoming airborne by gently covering it with a paper towel dampened with water. For liquid spills, use an inert absorbent material (like vermiculite or sand) to dike the spill, working from the outside in to prevent it from spreading.[18][19]

  • Cleanup: Carefully sweep or scoop the solid material or absorbed liquid into a designated waste container.[20]

  • Disposal of Debris: All materials used for cleanup (gloves, absorbent pads, towels) are now considered hazardous waste.[19] They must be collected in a sealed, labeled container and disposed of through EHS.

  • Decontamination: Clean the spill surface with soap and water.[16]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.[19]

Personnel Exposure

Immediate and decisive action is required in the event of personnel exposure.[17]

  • Skin Contact: Immediately remove any contaminated clothing.[19][21] Flush the affected skin area with copious amounts of water for at least 15 minutes using a safety shower.[16][17] Seek medical attention.

  • Eye Contact: Immediately proceed to an emergency eyewash station. Forcibly hold the eyelids open and flush the eyes with water for at least 15 minutes.[16][17] It is critical to ensure water washes behind the eyelids. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][20] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] Show the chemical's Safety Data Sheet to the medical personnel.[1]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. (n.d.). Google Cloud.
  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Hazardous Waste Disposal Guide - Research Safety. (2023, February 27). Northwestern University.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca.
  • Corrosive Materials. (n.d.). Princeton EHS.
  • Examples of PPE for Dangerous Goods Classes. (n.d.). Canada Safety Training.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • Ethylamine Hydroiodide | 506-58-1. (2025, January 27). ChemicalBook.
  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
  • Ethylamine Hydroiodide Safety Data Sheets(SDS). (n.d.). lookchem.
  • GHS 11 (Rev.11) SDS Word 下载CAS: 506-58-1 Name: Ethylamine Hydroiodide. (n.d.). XiXisys.
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle.
  • Ethylamine SDS, 75-04-7 Safety Data Sheets. (n.d.). ECHEMI.
  • SAFETY DATA SHEET. (2011, December 15). Thermo Fisher Scientific.
  • Spill Control/Emergency Response. (2025, January 14). EHSO Manual 2025-2026.
  • Chemical Spill Procedures. (n.d.). Princeton EHS.
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services.
  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety.
  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University.
  • What to do in a chemical emergency. (2024, October 10). GOV.UK.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). oc-praktikum.de.
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager.
  • Ethylamine. (n.d.). Wikipedia.
  • Ethylamine (CAS 75-04-7) - Chemical & Physical Properties. (n.d.). Cheméo.
  • ETHYLAMINE. (n.d.). CAMEO Chemicals - NOAA.
  • Ethylamine Properties, Reactions, and Applications. (n.d.). Safrole.

Sources

A Comprehensive Guide to the Safe Handling of Ethylamine Hydriodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I present this essential guide on the safe handling of Ethylamine hydriodide (CAS 506-58-1), also known as ethylammonium iodide. This document provides critical safety protocols and logistical plans to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Two-Fold Hazard Profile

This compound is a hygroscopic, crystalline solid that presents a dual hazard profile stemming from its constituent ions: the ethylammonium cation and the iodide anion. Understanding these distinct yet combined risks is fundamental to implementing effective safety measures.

The ethylammonium cation is the primary driver of the compound's corrosive and irritant properties.[1][2] Like other simple alkylamines, it can cause significant irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[3][4][5]

The iodide anion , while generally less reactive than other halides, poses a risk of releasing hazardous substances upon decomposition. Thermal degradation or reaction with strong acids can liberate iodine or hydrogen iodide, both of which are toxic and corrosive.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to mitigate the risks of exposure. The following table outlines the minimum required PPE, with the rationale rooted in the chemical's hazard profile.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldThis compound is a known eye irritant.[2] Goggles provide a seal against dust and splashes, while a face shield offers a secondary barrier for the entire face.
Hands Nitrile or neoprene glovesChemical-resistant gloves are essential to prevent skin contact.[6] Nitrile and neoprene offer broad protection against organic salts. Always inspect gloves for integrity before use.
Body A properly fitted laboratory coatA lab coat protects against accidental spills and contamination of personal clothing.
Respiratory NIOSH-approved respirator with appropriate cartridgesA respirator is crucial when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles, which can cause respiratory irritation.[7]

Step-by-Step Operational Protocol

Adherence to a strict, sequential workflow is paramount for minimizing exposure and ensuring reproducible, safe experimental outcomes.

1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound.[2]

  • Engineering Controls Verification: Ensure a certified chemical fume hood is available and functioning correctly. All manipulations of the solid compound should be performed within the fume hood.

  • Gather all necessary materials: This includes the chemical, solvents, reagents, and all required PPE.

2. Handling and Use:

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use spark-resistant spatulas and tools.

    • Keep the container tightly sealed when not in use to prevent the absorption of moisture, as the compound is hygroscopic.[5]

  • Dissolution:

    • Slowly add the solid this compound to the solvent with continuous stirring to control the dissolution rate and prevent splashing.

  • Reaction and Work-up:

    • Conduct all subsequent steps within the fume hood.

    • Maintain awareness of the reaction conditions and monitor for any unexpected changes.

The following diagram outlines the essential workflow for handling this compound.

EthylamineHydriodideWorkflow cluster_preparation Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_fume_hood Verify Fume Hood prep_ppe->prep_fume_hood weigh_transfer Weighing & Transfer prep_fume_hood->weigh_transfer dissolution Dissolution weigh_transfer->dissolution reaction Reaction & Work-up dissolution->reaction collect_waste Collect Contaminated Materials reaction->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose_waste Dispose via EHS label_waste->dispose_waste

Caption: A streamlined workflow for the safe handling of this compound.

Comprehensive Disposal Plan

Proper disposal of this compound and associated contaminated materials is a critical final step in the experimental workflow.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

2. Labeling:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • The date of waste generation should also be clearly marked on the label.

3. Storage and Disposal:

  • Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste.

  • Under no circumstances should this compound or its solutions be disposed of down the drain.

The decision-making process for the disposal of materials is visualized in the following diagram.

DisposalDecisionTree start Contaminated Material? is_solid Is it Solid? start->is_solid Yes is_liquid Is it Liquid? is_solid->is_liquid No solid_waste Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Liquid Hazardous Waste Container is_liquid->liquid_waste Yes ehs_disposal Arrange for EHS Disposal solid_waste->ehs_disposal liquid_waste->ehs_disposal

Caption: Decision tree for the proper disposal of this compound contaminated materials.

By adhering to these detailed protocols, you can ensure a safe and compliant laboratory environment when working with this compound.

References

  • Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Ethyl Iodide. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - ETHYLAMINE SOLUTION 70%. Retrieved from [Link]

  • PubChem. (n.d.). Ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Bio-Rad. (2009, November 18). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Tecnoproject. (n.d.). Ethylamine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethylamine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). ETHYLAMINE. Retrieved from [Link]

  • Chemigo/Lumtec Products. (n.d.). 506-58-1 | Ethylammonium iodide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.